Product packaging for Prohexadione(Cat. No.:CAS No. 127277-53-6)

Prohexadione

Cat. No.: B163171
CAS No.: 127277-53-6
M. Wt: 212.20 g/mol
InChI Key: BUCOQPHDYUOJSI-UHFFFAOYSA-N
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Description

Prohexadione calcium is a plant growth regulator with a primary mode of action as an inhibitor of gibberellin biosynthesis. It functions as a structural mimic of 2-oxoglutaric acid, thereby blocking specific dioxygenases (e.g., GA20 3ß-hydroxylase) essential for the formation of growth-active gibberellins . This results in the reduction of excessive vegetative growth, leading to more compact plants . Beyond growth control, research indicates its significant role in enhancing plant tolerance to abiotic stresses. Studies on mung bean and wheat have demonstrated that this compound calcium application improves adaptability to saline-alkali and drought stress by boosting antioxidant enzyme activities (SOD, CAT, POD, APX), enhancing the content of osmoregulatory substances like proline and soluble sugars, and protecting photosynthetic performance . Furthermore, this compound is valued in horticultural research for its positive effects on fruit development and quality. In grapes, it has been shown to regulate endogenous hormones, promote sugar and acid metabolism, and significantly increase the diversity and concentration of volatile aroma compounds, thereby improving overall fruit quality . In crops like pod pepper, it optimizes plant architecture by reducing plant height and branch angle, creating a compact structure suitable for mechanized harvesting, while also improving yield and fruit quality . Its multifunctional nature, favorable toxicological profile, and short persistence make it a versatile and valuable compound for agricultural and plant physiological research. This product is For Research Use Only (RUO) and is not intended for personal, commercial, or agricultural application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O5 B163171 Prohexadione CAS No. 127277-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCOQPHDYUOJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1C(=O)CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043966
Record name Prohexadione
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88805-35-0
Record name Prohexadione
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Record name Prohexadione [ISO]
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Record name Prohexadione
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Record name Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)
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Record name PROHEXADIONE
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Foundational & Exploratory

Prohexadione-Calcium: An In-depth Technical Guide on its Mechanism of Action in Fruit Trees

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prohexadione-calcium (P-Ca) is a versatile plant bioregulator widely utilized in the management of fruit trees. Its primary application is the control of excessive vegetative growth, which has significant implications for orchard management, including reduced pruning costs, improved light penetration within the canopy, and enhanced pesticide spray coverage[1][2][3]. Beyond its effects on tree vigor, P-Ca has demonstrated a range of secondary effects, including increased fruit set, induced resistance to certain diseases and pests, and alterations in fruit quality parameters[1][4]. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the physiological effects of this compound-calcium in fruit trees, supported by quantitative data and detailed experimental protocols.

Primary Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The most prominent effect of this compound-calcium is the reduction of vegetative shoot growth, which is achieved through the inhibition of gibberellin (GA) biosynthesis. Gibberellins are a class of plant hormones that play a crucial role in cell elongation and division, thereby promoting shoot extension.

This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several 2-oxoglutarate-dependent dioxygenases (2-ODDs) involved in the late stages of GA biosynthesis. Specifically, P-Ca blocks the activity of GA₂₀ 3β-hydroxylase, the enzyme responsible for the conversion of the inactive GA₂₀ to the biologically active GA₁. This inhibition leads to an accumulation of the inactive precursor GA₂₀ and a deficiency in the growth-promoting GA₁, resulting in reduced cell elongation and consequently, shorter internodes and reduced shoot growth. This mode of action differs from other growth retardants that inhibit earlier steps in the GA biosynthesis pathway.

The inhibitory effect of P-Ca on shoot growth is temporary, with a half-life of a few weeks in higher plants, allowing for a controlled and timely management of vegetative vigor without negatively impacting subsequent growth cycles.

Figure 1: Gibberellin biosynthesis pathway and the inhibitory site of this compound-Calcium.

Secondary Mechanisms of Action and Physiological Effects

This compound-calcium's structural similarity to 2-oxoglutaric acid allows it to interfere with other 2-ODD enzymes, leading to a range of secondary effects.

1. Alteration of Flavonoid Metabolism and Disease Resistance:

P-Ca can inhibit flavanone 3-hydroxylase, another 2-ODD enzyme involved in flavonoid biosynthesis. This inhibition leads to a shift in the flavonoid profile of treated plants, often resulting in the accumulation of 3-deoxyflavonoids, such as luteoforol, which possess phytoalexin-like properties. This alteration in flavonoid metabolism is believed to contribute to the observed increase in resistance to certain diseases, most notably fire blight caused by the bacterium Erwinia amylovora. The induced resistance is also attributed to a thickening of cell walls in the cortical parenchyma, which creates a physical barrier against pathogen invasion. While initially thought to be the primary mechanism, the role of altered flavonoid biosynthesis in fire blight resistance has been debated.

2. Reduction of Ethylene Biosynthesis and Increased Fruit Set:

This compound-calcium also exhibits structural similarities to ascorbic acid, a co-substrate for ACC oxidase, a key enzyme in the ethylene biosynthesis pathway. By interfering with ACC oxidase, P-Ca can reduce ethylene production. Lowered ethylene levels, particularly during the critical period of fruitlet development, can reduce fruitlet abortion and lead to an increase in fruit set. This effect, however, can be a double-edged sword, as increased fruit set may necessitate more aggressive fruit thinning to achieve desired fruit size.

Quantitative Data on the Effects of this compound-Calcium

The application of this compound-calcium leads to measurable changes in various physiological and agronomic parameters. The following tables summarize quantitative data from several studies on apple trees.

Table 1: Effect of this compound-Calcium on Vegetative Growth in Apple Trees

CultivarP-Ca Concentration (mg·L⁻¹)Application TimingShoot Growth Reduction (%)Reference
'Golden Delicious'Not specifiedSeason-long program44
'Sinap Orlovskii'1.25 + 1.25 g·ha⁻¹ (double application)Not specified49-50 (vs. control)
'Fuji'500 or 750 (single application)Post-bloom~30
'Gala'42.5 and 125Two applications per seasonRate-dependent decrease
'McIntosh'125When shoots were ~8 cmNot specified, but significant

Table 2: Effect of this compound-Calcium on Yield and Fruit Parameters in Apple Trees

CultivarP-Ca Concentration (mg·L⁻¹)Effect on Fruit SetEffect on Fruit WeightReference
'Golden Delicious'Not specifiedIncreasedReduced by 19%
'Gala'42.5 and 125IncreasedNot specified
'McIntosh'125 or 250IncreasedDecreased
'Sinap Orlovskii'1.25 + 1.25 g·ha⁻¹Significant yield increaseImproved commercial value
'Delicious'>125IncreasedReduced

Experimental Protocols

The following provides an overview of typical methodologies employed in studies investigating the effects of this compound-calcium.

Plant Material and Treatment Application:

  • Orchard Setup: Experiments are typically conducted in commercial or experimental orchards with established fruit trees of a specific cultivar and rootstock combination.

  • Treatment Design: A randomized complete block design is often used, with multiple replicate trees per treatment to ensure statistical validity.

  • P-Ca Application: this compound-calcium is generally applied as a foliar spray to the point of runoff using a handgun sprayer or an airblast sprayer. Applications often include a non-ionic surfactant to improve coverage and uptake. The concentration of P-Ca and the timing of application (e.g., petal fall, specific shoot length) are critical variables.

Measurement of Vegetative Growth:

  • Shoot Length: Terminal shoot growth is measured periodically throughout the growing season and at the end of the season. A subset of representative shoots per tree is typically tagged and measured.

  • Internode Length: The length between consecutive nodes on a shoot is measured to assess the effect on cell elongation.

  • Pruning Weight: Dormant pruning weights are recorded to quantify the overall reduction in vegetative biomass.

Assessment of Reproductive Parameters:

  • Fruit Set: The number of flower clusters is counted at full bloom, and the number of fruitlets is counted at various stages (e.g., after "June drop," before and after hand thinning) to determine the percentage of fruit set.

  • Yield and Fruit Quality: At harvest, total yield per tree is recorded. A subsample of fruit is collected to assess quality parameters such as fruit weight, size, firmness, soluble solids content, and color.

Biochemical Analyses:

  • Hormone Quantification: Plant tissues (e.g., shoot apices, leaves) are collected, frozen in liquid nitrogen, and stored at -80°C. Hormones like gibberellins, auxins, and abscisic acid are extracted and quantified using methods such as indirect enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Gene Expression Analysis: Total RNA is extracted from plant tissues. The expression levels of genes involved in GA biosynthesis (e.g., MdGA20ox, MdGA3ox) are analyzed using quantitative real-time PCR (qRT-PCR).

Experimental_Workflow Start Orchard Selection and Experimental Design Application This compound-Calcium Application (Foliar Spray with Surfactant) Start->Application Vegetative_Measurement Vegetative Growth Measurement (Shoot Length, Internode Length, Pruning Weight) Application->Vegetative_Measurement Reproductive_Measurement Reproductive Parameter Assessment (Fruit Set, Yield, Fruit Quality) Application->Reproductive_Measurement Biochemical_Analysis Biochemical Analysis (Hormone Quantification, Gene Expression) Application->Biochemical_Analysis Data_Analysis Statistical Data Analysis Vegetative_Measurement->Data_Analysis Reproductive_Measurement->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on P-Ca Efficacy and Mechanism Data_Analysis->Conclusion

Figure 2: General experimental workflow for evaluating this compound-Calcium in fruit trees.

Conclusion

This compound-calcium is a multifaceted plant bioregulator with a well-defined primary mechanism of action centered on the inhibition of gibberellin biosynthesis. This leads to a predictable and manageable reduction in vegetative growth in fruit trees. Furthermore, its interference with other 2-oxoglutarate-dependent dioxygenases results in significant secondary effects, including altered flavonoid metabolism and reduced ethylene production, which contribute to enhanced disease resistance and increased fruit set. A thorough understanding of these mechanisms, supported by quantitative data from rigorous experimental protocols, is essential for the effective and strategic use of this compound-calcium in modern orchard management systems. Further research into the intricate interactions between P-Ca and various physiological pathways will continue to refine its application for optimizing fruit tree productivity and health.

References

Prohexadione's Impact on Flavonoid and Phenolic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Prohexadione-calcium (Pro-Ca) is a plant bioregulator widely utilized for controlling vegetative growth by inhibiting gibberellin biosynthesis. However, its influence extends significantly into secondary metabolism, particularly the flavonoid and phenolic pathways. This technical guide provides an in-depth analysis of Pro-Ca's mechanism of action as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-ODDs), its consequential effects on the flavonoid biosynthesis pathway, and the resulting quantitative changes in phenolic compound profiles in various plants. Detailed experimental protocols for studying these effects and visualizations of the key metabolic and experimental processes are provided for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound-Ca functions as a structural mimic of 2-oxoglutarate, a crucial co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][2][3] By competitively inhibiting these enzymes, Pro-Ca effectively blocks several metabolic pathways. While its most prominent commercial application is the inhibition of gibberellin biosynthesis, which reduces shoot elongation, this same mechanism is responsible for significant alterations in the flavonoid and phenolic metabolism of plants.[1][4]

Several key enzymes within the flavonoid biosynthesis pathway are 2-ODDs, including Flavanone 3-hydroxylase (F3H), Flavonol synthase (FLS), and Anthocyanidin synthase (ANS). The primary target for Pro-Ca's metabolic redirection appears to be F3H, which catalyzes the conversion of flavanones (like naringenin and eriodictyol) into dihydroflavonols. Inhibition of F3H creates a metabolic bottleneck, leading to the accumulation of its flavanone substrates and shunting them into alternative biosynthetic routes.

Impact on the Flavonoid Biosynthesis Pathway

The flavonoid pathway is a major branch of the phenylpropanoid pathway, responsible for synthesizing a wide array of compounds crucial for plant development, pigmentation, and defense. Pro-Ca's inhibition of F3H fundamentally alters the flow of intermediates through this pathway.

Instead of being converted to dihydroflavonols (the precursors to flavonols and anthocyanins), the accumulating flavanones are redirected. This leads to the synthesis of uncommon 3-deoxyflavonoids, such as luteoforol. This redirection is significant because these 3-deoxyflavonoids often exhibit phytoalexin-like properties, contributing to enhanced resistance against pathogens like fire blight (Erwinia amylovora). Consequently, while the production of common downstream flavonoids like flavonols (e.g., quercetin) and anthocyanins is often reduced, the plant's defense-related chemical arsenal is simultaneously bolstered.

Figure 1: this compound-Ca's inhibition of Flavanone 3-hydroxylase (F3H) redirects metabolic flux from flavonol and anthocyanin synthesis towards the production of 3-deoxyflavonoids.

Quantitative Effects of this compound on Phenolic Profiles

The application of Pro-Ca results in measurable changes in the concentrations of various phenolic compounds. These effects are dependent on the plant species, tissue type, developmental stage, and applied concentration of Pro-Ca. The following tables summarize quantitative findings from various studies.

Table 1: Effect of this compound-Ca on Flavonoid and Phenolic Content in Various Plant Tissues

Plant SpeciesTissuePro-Ca TreatmentCompound ClassObserved EffectReference
Herbaceous Peony (Paeonia lactiflora)Flower Petals300 ppm solutionTotal AnthocyaninsSignificant decrease
Total AnthoxanthinsSignificant decrease
Total FlavonoidsDecreased by ~64% (average)
Apple (Malus domestica)LeavesStandard applicationTotal PhenolicsIncreased by ~23%
Flavan-3-ols (Catechin, Epicatechin)Significant decrease
Flavonols (Rutin, Quercitrin)Significant decrease
Dihydrochalcones (Phloridzin)Significant decrease
Hydroxycinnamic AcidsSignificant increase
FruitsStandard applicationTotal PhenolicsSignificant decrease
Walnut (Juglans regia)Fruit Husks0.125 - 0.250 mg/LTotal PhenolicsUp to 14-fold increase
Hydroxycinnamic AcidsIncreased content
FlavanolsIncreased content
FlavonolsDecreased content
Grapevine (Vitis vinifera)Berries ('Chardonnay')600 mg/LSoluble SugarIncreased by 11.28%
Citric AcidIncreased by 97.80%
Malic AcidIncreased by 68.86%
Skins ('Xinomavro')250 mg/LTotal PhenolicsIncreased concentration
AnthocyaninsIncreased concentration

Table 2: Effect of this compound-Ca on Flavonoid Biosynthesis Gene Expression in Herbaceous Peony

GeneFunction in PathwayObserved Effect on ExpressionReference
F3H Flavanone 3-hydroxylaseOverall decline
DFR Dihydroflavonol 4-reductaseOverall decline
ANS Anthocyanidin synthaseOverall decline
CHS Chalcone synthaseOverall decline
CHI Chalcone isomeraseOverall decline

Experimental Methodologies

Studying the effects of Pro-Ca on plant metabolism involves a sequence of controlled application, sample collection, and sophisticated analytical techniques.

Experimental_Workflow cluster_field Field/Greenhouse Phase cluster_lab Laboratory Phase A Plant Cultivation (e.g., Apple, Grape, Peony) B This compound-Ca Application (Foliar Spray at defined concentrations and timings) A->B C Tissue Sampling (Leaves, Fruits, Flowers at specific time points) B->C D Sample Preparation (Flash-freezing in liquid N2, lyophilization, grinding) C->D E Metabolite Extraction (e.g., Acidified Methanol) D->E F Analytical Quantification E->F G Gene Expression Analysis F_sub1 HPLC-DAD/MS (Flavonoid Profiling) E->F_sub1 F_sub2 Spectrophotometry (Total Phenolics/Flavonoids) E->F_sub2 G_sub1 RNA Extraction E->G_sub1 H Data Analysis & Interpretation F->H G->H F_sub1->F F_sub2->F G_sub2 qRT-PCR G_sub1->G_sub2 G_sub2->G

Figure 2: A generalized workflow for investigating the metabolic effects of this compound-Ca on plants.
This compound-Ca Application

  • Preparation: Pro-Ca is typically formulated as a water-soluble granule. Solutions are prepared in distilled water to achieve desired concentrations, often ranging from 50 mg/L to 800 mg/L, depending on the crop and target effect.

  • Application: The solution is applied as a foliar spray until runoff to ensure thorough coverage. Treatments are often initiated at specific phenological stages (e.g., post-bloom, veraison) and may be repeated at intervals. Control plants are sprayed with water only.

Sample Preparation and Extraction
  • Collection: Plant tissues (leaves, fruits, flowers) are harvested at predetermined time points post-treatment. Samples are immediately flash-frozen in liquid nitrogen to halt metabolic activity and stored at -80°C.

  • Processing: Frozen samples are ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic mill.

  • Extraction of Phenolics: A known mass of powdered tissue (e.g., 0.5 g) is extracted with a solvent, commonly 80% methanol acidified with a small amount of HCl (e.g., 1%). The mixture is vortexed and often sonicated to improve extraction efficiency. The process is repeated, and the supernatants are pooled, filtered, and stored at -20°C prior to analysis.

Analytical Quantification
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, identifying, and quantifying individual phenolic compounds.

    • System: An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) and often coupled to a Mass Spectrometer (MS).

    • Column: A C18 reverse-phase column is standard for separating flavonoids.

    • Mobile Phase: A gradient elution is typically used, involving two solvents such as (A) acidified water (e.g., with formic or acetic acid) and (B) an organic solvent like methanol or acetonitrile.

    • Quantification: Compounds are identified by comparing their retention times and UV-Vis/MS spectra with those of authentic standards. Quantification is achieved by creating calibration curves from known concentrations of these standards.

  • Spectrophotometric Assays: These methods are used to determine total amounts of compound classes.

    • Total Phenolic Content (TPC): The Folin-Ciocalteu method is widely used. The extract is mixed with Folin-Ciocalteu reagent, and after incubation, the absorbance is read at ~750 nm. Gallic acid is typically used as the standard.

    • Total Flavonoid Content (TFC): The aluminum chloride colorimetric assay is common. The extract is mixed with aluminum chloride, and the absorbance of the resulting complex is measured at ~510 nm. Quercetin is often used as the standard.

Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from powdered tissue using a commercial kit (e.g., Trizol reagent) according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of key genes in the flavonoid pathway (e.g., CHS, CHI, F3H, DFR, ANS) are quantified. cDNA is synthesized from the extracted RNA, and qRT-PCR is performed using gene-specific primers. The expression levels are typically normalized against a stable housekeeping gene (e.g., Actin).

Conclusion

This compound-Ca is more than a simple plant growth retardant; it is a powerful tool for modulating plant secondary metabolism. By competitively inhibiting 2-oxoglutarate-dependent dioxygenases, particularly Flavanone 3-hydroxylase, it forces a significant rerouting of the flavonoid biosynthesis pathway. This leads to a decrease in common flavonoids like flavonols and anthocyanins but induces the production of 3-deoxyflavonoids, which can enhance pathogen resistance. The quantitative and qualitative changes in the phenolic profile are species- and tissue-dependent, offering a wide field for further research. For professionals in drug development and plant science, understanding this mechanism provides a basis for exploring Pro-Ca as an elicitor of bioactive compounds and a tool for enhancing crop resilience.

References

The Ephemeral Nature of Prohexadione-Calcium in Planta: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohexadione-calcium (Pro-Ca) is a widely utilized plant growth regulator esteemed for its ability to control vegetative vigor in a variety of agricultural and horticultural crops. Its primary mode of action lies in the inhibition of gibberellin biosynthesis, leading to reduced internode elongation.[1][2][3][4] A key attribute contributing to its favorable toxicological and ecotoxicological profile is its transient persistence in plants.[1] This technical guide delves into the mechanisms underpinning the short-lived nature of this compound-Ca within plant systems, providing an in-depth analysis of its metabolic fate, the signaling pathways it influences, and the methodologies employed for its quantification.

Data Presentation: Half-life and Residue Levels

The persistence of this compound-Ca in plants is a critical factor in its application and environmental impact. The compound is known for its relatively short half-life, which can vary depending on the plant species and environmental conditions.

Plant SpeciesHalf-life (approximate)Residue LevelsNotes
Various PlantsA few weeksDegrades relatively quickly in higher plants.
Apple2 days (average), 4.2 days (longest)Residues may occur in animal commodities if fed treated plants.Study using first-order analysis.
RiceBelow Limit of Quantification (LOQ) at maturityFinal concentrations in brown rice, rice hull, and rice straw were below 0.05 mg/kg.Field tests conducted at 12 sites in China, with samples taken 62-112 days after application.
CitrusBelow Limit of Quantification (LOQ) at maturationFinal concentrations in whole citrus fruit and citrus pulp were below 0.01 mg/kg.Field tests conducted at 12 sites in China, with samples taken 134-191 days after application.
General15-20 days (efficacy duration)Efficacy can last for this period after spraying.
Strawberry3-4 weeksInhibition of vegetative growth decreases after this period as Pro-Ca levels decline.

Metabolic Pathways of this compound-Calcium

Upon application, this compound-calcium is rapidly absorbed by plant tissues, primarily through the leaves. Inside the plant, it is the free acid form, this compound, that is biologically active. The degradation of this compound is a multi-step process involving enzymatic and potentially photolytic reactions.

The primary metabolic pathway involves the cleavage of the propionyl side chain, leading to the formation of 3,5-dioxocyclohexanoic acid (KI-5376). Further degradation can occur, breaking down the ring structure. In animal metabolism, which can provide insights into potential plant pathways, other reactions such as conjugation with glucuronic acid and decarbamylation have been observed.

Prohexadione_Metabolism ProCa This compound-Calcium (Applied Form) This compound This compound (Active Free Acid) ProCa->this compound Dissociation in aqueous solution Metabolite1 3,5-dioxocyclohexanoic acid (KI-5376) This compound->Metabolite1 Cleavage of propionyl side chain Degradation_Products Further Degradation Products Metabolite1->Degradation_Products Ring cleavage

Metabolic pathway of this compound-Calcium in plants.

Influence on Plant Signaling Pathways

This compound-Ca's primary mode of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial for the later stages of gibberellin (GA) biosynthesis. Specifically, it blocks the 3β-hydroxylation of GA20 to the biologically active GA1. This disruption in the GA signaling pathway leads to the observed reduction in plant height.

Beyond gibberellins, Pro-Ca also influences other signaling pathways:

  • Flavonoid Biosynthesis: By inhibiting flavanone 3-hydroxylase, another 2-oxoglutarate-dependent dioxygenase, Pro-Ca alters the flavonoid profile in plants. This can lead to the accumulation of 3-deoxyflavonoids like luteoforol, which have phytoalexin-like properties and can enhance pathogen resistance.

  • Ethylene Biosynthesis: Pro-Ca exhibits structural similarities to ascorbic acid, a co-substrate for aminocyclopropanecarboxylic acid oxidase (ACC oxidase), a key enzyme in ethylene production. This can lead to a reduction in ethylene formation.

  • Stress Response Pathways: Studies have shown that Pro-Ca application can enhance plant tolerance to abiotic stresses like salinity. This is achieved by modulating antioxidant enzyme activities (e.g., superoxide dismutase, peroxidase, catalase) and influencing photosynthesis-related gene expression.

Signaling_Pathways cluster_GA Gibberellin Biosynthesis cluster_Flavonoid Flavonoid Biosynthesis cluster_Ethylene Ethylene Biosynthesis GA20 GA20 (Inactive) GA1 GA1 (Active) GA20->GA1 3β-hydroxylase Vegetative_Growth Vegetative Growth GA1->Vegetative_Growth Flavanone Flavanone Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Flavanone 3-hydroxylase Luteoforol Luteoforol Dihydroflavonol->Luteoforol ... -> Phytoalexin Pathogen_Resistance Pathogen Resistance Luteoforol->Pathogen_Resistance ACC ACC Ethylene Ethylene ACC->Ethylene ACC Oxidase ProCa This compound-Ca ProCa->GA1 Inhibits ProCa->Dihydroflavonol Inhibits ProCa->Ethylene Reduces

Influence of this compound-Calcium on plant signaling pathways.

Experimental Protocols for this compound-Ca Quantification

Accurate quantification of this compound-Ca and its metabolites in plant tissues is crucial for residue analysis and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques.

Sample Preparation and Extraction
  • Homogenization: Weigh a representative sample of plant material (e.g., 20 g) and homogenize.

  • Extraction:

    • Method 1 (Acidified Acetonitrile): Extract the homogenized sample with acidified acetonitrile.

    • Method 2 (Aqueous Buffer): Extract the sample twice with 50 mL of 0.1N ammonium bicarbonate solution by shaking at 200-300 RPM for 30 minutes at 50°C.

  • Centrifugation: Centrifuge the mixture to separate the solid plant material from the liquid extract.

  • Acidification: Acidify the supernatant to approximately pH 2 with sulfuric acid.

Purification by Solid-Phase Extraction (SPE)
  • Initial Cleanup (Optional): Pass the acidified supernatant through a conditioned SAX (Strong Anion Exchange) SPE cartridge.

  • Analyte Trapping: Load the extract onto a conditioned ENV+ SPE column.

  • Washing: Wash the column with an appropriate solvent to remove interfering compounds.

  • Elution: Elute this compound and its metabolites using a suitable solvent mixture, such as acetonitrile:methanol:formic acid (95:5:1, v/v/v).

Analytical Determination
  • HPLC-UV: The purified extract can be analyzed by HPLC with UV detection. This compound is typically detected at around 274 nm, while its despropionyl metabolite (KI-5376) is detected at approximately 260 nm.

  • GC-MS: For GC-MS analysis, a derivatization step (e.g., methylation) is often required to increase the volatility of the analytes.

  • LC-MS/MS: This is a highly sensitive and specific method for the simultaneous quantification of this compound-Ca and other compounds. Positive ionization mode is often used to monitor specific ion transitions.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Purification Purification cluster_Analysis Analysis Homogenization Homogenization of Plant Tissue Extraction Extraction (e.g., acidified acetonitrile or ammonium bicarbonate) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Acidification Acidification of Supernatant Centrifugation->Acidification SPE_Cleanup Solid-Phase Extraction (SPE) (e.g., SAX and/or ENV+) Acidification->SPE_Cleanup Elution Elution of Analytes SPE_Cleanup->Elution HPLC_UV HPLC-UV Elution->HPLC_UV GC_MS GC-MS Elution->GC_MS LC_MS_MS LC-MS/MS Elution->LC_MS_MS

General workflow for the quantification of this compound-Calcium in plants.

Conclusion

The short-lived nature of this compound-Calcium in plants is a result of its efficient metabolic degradation. Its primary mode of action through the inhibition of gibberellin biosynthesis is well-established, and its influence on other signaling pathways, such as those for flavonoids and ethylene, contributes to its multifaceted effects on plant growth and defense. The availability of robust analytical methods allows for the precise monitoring of its residues, ensuring its safe and effective use in agriculture. This technical guide provides a comprehensive overview for researchers and professionals working with this important plant bioregulator.

References

Prohexadione's Impact on Plant Hormone Signal Transduction Under Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Prohexadione, primarily utilized as this compound-Calcium (Pro-Ca), is a plant growth regulator renowned for its ability to control vegetative growth.[1][2] Its utility, however, extends significantly beyond growth retardation, offering multifaceted benefits in enhancing plant resilience against both biotic and abiotic stresses.[3][4] Pro-Ca functions as a structural mimic of 2-oxoglutaric acid, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1] By competitively inhibiting these enzymes, Pro-Ca modulates several key metabolic pathways, most notably the biosynthesis of gibberellins, flavonoids, and ethylene. This guide provides an in-depth technical overview of Pro-Ca's mechanism of action and its subsequent impact on plant hormone signal transduction, particularly in the context of environmental stress. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Core Mechanism of Action

This compound's biological activity is rooted in its ability to inhibit 2-oxoglutarate-dependent dioxygenases. These enzymes are crucial for various oxidative reactions in plant metabolism. Pro-Ca's structural similarity to 2-oxoglutarate allows it to block the active sites of these enzymes, leading to a cascade of downstream effects.

Inhibition of Gibberellin (GA) Biosynthesis

The most well-documented effect of Pro-Ca is the inhibition of gibberellin (GA) biosynthesis. GAs are plant hormones that regulate a wide array of developmental processes, including stem elongation. Pro-Ca specifically blocks the late stages of GA formation, such as the 3β-hydroxylation of GA20 to the highly active GA1, a step catalyzed by a 2-ODD enzyme. This inhibition results in reduced levels of growth-active GAs, leading to the characteristic reduction in longitudinal shoot growth observed in treated plants.

Modulation of Flavonoid Biosynthesis

Several key enzymes in the flavonoid biosynthesis pathway are also 2-ODDs, including flavanone 3-hydroxylase (F3H) and anthocyanidin synthase (ANS). Pro-Ca treatment can inhibit these enzymes, leading to significant alterations in the flavonoid profile of the plant. This often results in the accumulation of unusual 3-deoxyflavonoids, such as luteoforol, which possess phytoalexin-like properties and can enhance resistance to pathogens. Conversely, the inhibition can also lead to a decrease in certain flavonoids, like anthocyanins, affecting pigmentation.

Influence on Ethylene Production

Pro-Ca can also lead to reduced ethylene formation. This is attributed to its structural similarities with ascorbic acid, the co-substrate for 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, another dioxygenase that catalyzes the final step in ethylene biosynthesis. Lowered ethylene levels can have various physiological effects, including increased fruit set.

Prohexadione_Mechanism cluster_GA Gibberellin Pathway cluster_Flavonoid Flavonoid Pathway cluster_Ethylene Ethylene Pathway This compound This compound-Ca GA_Enzyme GA 3β-hydroxylase (2-ODD) This compound->GA_Enzyme Inhibits Flav_Enzyme F3H / ANS (2-ODDs) This compound->Flav_Enzyme Inhibits Eth_Enzyme ACC Oxidase (Dioxygenase) This compound->Eth_Enzyme Inhibits Dioxygenases 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) TwoOxo 2-Oxoglutarate (Co-substrate) TwoOxo->Dioxygenases Required by GA20 GA20 (Inactive) GA1 GA1 (Active) GA20->GA1 Catalyzed by GA_Enzyme ShootElongation Shoot Elongation GA1->ShootElongation Flavanones Flavanones Flavonoids Anthocyanins, Flavonols Flavanones->Flavonoids Catalyzed by Flav_Enzyme PathogenResistance Pathogen Resistance (via Phytoalexins) Flav_Enzyme->PathogenResistance Shifts pathway towards ACC ACC Ethylene Ethylene ACC->Ethylene Catalyzed by Eth_Enzyme

Diagram 1: this compound's core mechanism inhibiting dioxygenase enzymes.

This compound's Role in Abiotic Stress Amelioration

Recent studies have highlighted Pro-Ca's effectiveness in mitigating the adverse effects of abiotic stresses, particularly salinity and drought. The protective mechanism involves a complex interplay of hormonal signaling, which in turn regulates physiological and biochemical responses.

Salt Stress Response

In rice seedlings subjected to NaCl stress, foliar application of Pro-Ca has been shown to significantly improve growth and physiological status. Pro-Ca treatment enhances root and shoot morphology, improves biomass, and increases chlorophyll content, which helps maintain photosynthetic capacity under saline conditions.

Table 1: Effect of Pro-Ca on Rice Seedling Growth under NaCl Stress

Parameter Stress Condition Pro-Ca Effect % Change vs. Stress Alone Reference
Leaf Area 50 mM NaCl Increase +25.45% to +28.99%
Shoot Dry Weight 50 mmol·L−1 NaCl Increase Significant increase
Stem Base Width 50 mmol·L−1 NaCl Increase Significant increase
Plant Height 50 mmol·L−1 NaCl Decrease Significant decrease
Na+ Content 50 mM NaCl Decrease -52.22%
K+ Content 50 mM NaCl Increase +13.38%

| Na+/K+ Ratio | 50 mM NaCl | Decrease | -58.01% | |

Table 2: Effect of Pro-Ca on Photosynthesis and Antioxidant System under NaCl Stress

Parameter Stress Condition Pro-Ca Effect % Change vs. Stress Alone Reference
Net Photosynthetic Rate (Pn) 50 mmol·L−1 NaCl Increase +167.2%
Stomatal Conductance (Gs) 50 mmol·L−1 NaCl Increase +40.8%
Transpiration Rate (Tr) 50 mmol·L−1 NaCl Increase +29.0%
MDA Content (Membrane Damage) 50 mmol·L−1 NaCl Decrease -5.8%
SOD Activity 100 mM NaCl Increase +16.29% (leaves)
APX Activity 50 mmol·L−1 NaCl Increase +84.2%

| Proline Content | 100 mM NaCl | Increase | +60.80% (leaves) | |

Drought Stress Response

Under drought conditions, Pro-Ca enhances plant tolerance by improving water balance and promoting antioxidant metabolism. In strawberry plants, Pro-Ca treatment was found to lower the leaf osmotic potential and reduce stomatal conductance, which helps conserve water.

Crosstalk in Plant Hormone Signal Transduction

Pro-Ca's primary inhibitory action sets off a chain of events that reverberates through the plant's interconnected hormone signaling network. This is particularly evident under stress, where a delicate hormonal balance is crucial for an appropriate defense response.

  • Gibberellin (GA) & Abscisic acid (ABA) : The reduction in active GAs by Pro-Ca often leads to a relative increase in the influence of ABA, a key hormone in mediating drought stress responses like stomatal closure. This shift in the GA/ABA ratio is a critical component of Pro-Ca's protective effect against drought.

  • Ethylene (ET) : The Pro-Ca-induced reduction in ethylene biosynthesis can be beneficial, as high levels of stress-induced ethylene can often lead to senescence and cell death.

  • Cytokinins (CK) : Transcriptome analyses of Pro-Ca treated rice under salt stress revealed the significant up-regulation of A-ARR genes, which are cytokinin-responsive and act as negative regulators of cytokinin signaling. This suggests that Pro-Ca actively modulates the cytokinin pathway to acclimate to stress.

  • Jasmonic Acid (JA) & Salicylic Acid (SA) : These two hormones are central to plant immunity against pathogens and insects. The antagonistic and synergistic interactions between SA and JA pathways are well-documented. Pro-Ca's impact on flavonoid biosynthesis and the production of phytoalexin-like compounds directly feeds into these defense pathways, enhancing biotic stress resistance.

Hormone_Crosstalk cluster_Hormones Hormone Signaling Pathways cluster_Responses Plant Responses ProCa This compound-Ca GA Gibberellin (GA) ProCa->GA Inhibits ET Ethylene (ET) ProCa->ET Inhibits CK Cytokinin (CK) ProCa->CK Modulates SA_JA Salicylic Acid (SA) & Jasmonic Acid (JA) ProCa->SA_JA Influences (via Flavonoids) Stress Abiotic/Biotic Stress Stress->GA ABA Abscisic Acid (ABA) Stress->ABA Stress->ET Stress->CK Stress->SA_JA GA->ABA Growth Vegetative Growth GA->Growth Promotes ABA->GA Antagonizes Stomata Stomatal Closure ABA->Stomata Promotes ET->Growth Inhibits (at high conc.) Defense Pathogen Defense SA_JA->Defense Regulates StressTolerance Enhanced Stress Tolerance Stomata->StressTolerance Antioxidant Antioxidant System Antioxidant->StressTolerance Ion Ion Homeostasis Ion->StressTolerance Defense->StressTolerance

Diagram 2: Pro-Ca's modulation of hormonal crosstalk under stress.

Key Experimental Protocols

Quantification of Plant Hormones via HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for accurate and sensitive quantification of multiple plant hormones from a single, crude plant extract.

Methodology:

  • Sample Preparation : Flash-freeze a minimum of 50 mg of fresh plant tissue in liquid nitrogen to halt metabolic activity. Homogenize the tissue to a fine powder.

  • Extraction : Extract hormones using a cold solvent, typically a mixture of 1-propanol, water, and concentrated HCl (e.g., 2:1:0.002 v/v/v). Spike the sample with a known quantity of deuterated internal standards for each hormone class to be analyzed. These standards correct for analyte loss during sample preparation and for matrix effects during analysis.

  • Phase Separation & Cleanup : After extraction and centrifugation, the supernatant is collected. For crude extracts, further cleanup using a solid-phase extraction (SPE) cartridge (e.g., Polymeric Reverse Phase) may be employed to remove interfering compounds. Condition and equilibrate the cartridge before loading the sample, wash with a weak solvent, and elute the hormones with a strong solvent like acetonitrile.

  • LC Separation : Dry the eluate and reconstitute it in a suitable mobile phase. Inject the sample into a reverse-phase HPLC system (e.g., C18 column). Use a gradient elution program with mobile phases such as water with 10 mM ammonium acetate and 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection : The HPLC eluent is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each hormone, a specific precursor ion is selected and fragmented to produce a characteristic product ion. This parent-daughter ion transition is highly specific and allows for precise quantification even in complex matrices.

  • Quantification : Create a calibration curve using a series of known concentrations of authentic hormone standards. Quantify the endogenous hormones in the plant sample by comparing the peak area ratio of the endogenous hormone to its corresponding internal standard against the calibration curve.

HPLC_Workflow Start Plant Tissue Sampling (min 50mg) Homogenize Homogenize in Liquid N2 Start->Homogenize Extract Hormone Extraction (with Internal Standards) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Cleanup (Optional) Centrifuge->SPE Dry Dry & Reconstitute SPE->Dry HPLC HPLC Separation (Reverse-Phase Column) Dry->HPLC MS ESI-MS/MS Detection (MRM Mode) HPLC->MS Analysis Data Analysis & Quantification MS->Analysis End Hormone Concentrations Analysis->End

Diagram 3: Experimental workflow for plant hormone quantification.
Gene Expression Analysis via qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes involved in hormone signaling and stress response.

Methodology:

  • RNA Extraction : Isolate total RNA from plant tissue samples (control, stress-treated, Pro-Ca + stress-treated) using a suitable kit or protocol. It is critical to prevent RNA degradation by using RNase-free materials and working quickly on ice.

  • RNA Quality Control : Assess the quality and integrity of the extracted RNA. Measure concentration and purity (A260/A280 ratio) using a spectrophotometer. Check RNA integrity using capillary electrophoresis (e.g., Bio-Rad Experion or Agilent Bioanalyzer) to ensure there are no signs of degradation.

  • DNase Treatment : Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which could otherwise be amplified and lead to inaccurate results.

  • cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation : Design specific primers for the target genes (e.g., genes in the GA, ABA, or ET signaling pathways) and for one or more stable reference (housekeeping) genes (e.g., Actin, Tubulin, Ubiquitin). Validate primer efficiency through a standard curve analysis.

  • qPCR Reaction : Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and the specific primers. Run the reaction in a real-time PCR cycler.

  • Data Analysis : The instrument measures fluorescence at each cycle. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target template. Calculate the relative gene expression using a method like the 2-ΔΔCT method, which normalizes the expression of the target gene to the reference gene(s) and compares it across different treatments.

Conclusion and Future Perspectives

This compound is more than a simple growth retardant; it is a powerful tool for modulating plant physiology to enhance stress resilience. Its primary action as a 2-ODD inhibitor triggers a complex and beneficial reprogramming of the plant's hormonal network. By reducing levels of growth-promoting gibberellins and growth-inhibiting ethylene while simultaneously influencing abscisic acid, cytokinin, and defense-related pathways, Pro-Ca helps plants conserve resources, maintain ion homeostasis, and mount effective defenses against a variety of environmental challenges.

Future research should focus on dissecting the specific downstream targets of Pro-Ca within each hormone signaling pathway. Elucidating the transcription factors and signaling components that are modulated by Pro-Ca will provide a more complete picture of its mechanism. Furthermore, exploring the efficacy of Pro-Ca in a wider range of crop species and under combined stress scenarios (e.g., drought and heat) will be crucial for its practical application in developing climate-resilient agriculture.

References

Initial studies on Prohexadione degradation pathways in soil and water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial degradation pathways of Prohexadione in soil and water. This compound, a plant growth regulator, acts by inhibiting the biosynthesis of gibberellins.[1] Understanding its environmental fate is crucial for assessing its ecological impact. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes its degradation pathways.

This compound Degradation Pathways

This compound is not expected to persist in the environment. Its primary route of dissipation in soil is through oxidative mineralization to carbon dioxide, driven by microbial activity.[2] In water, its degradation is influenced by both hydrolysis and photolysis. The degradation process is notably dependent on oxygen availability and pH, with accelerated breakdown occurring in aerobic and acidic conditions.

The initial and principal step in the degradation of this compound in both soil and water is the cleavage of the propionyl side chain. This reaction leads to the formation of the major metabolite, despropionyl-prohexadione. This metabolite is transient and undergoes further degradation. Subsequent steps involve the breakdown of the ring structure into smaller, naturally occurring organic acids, such as tricarballylic acid and glutaric acid, which are then ultimately mineralized to carbon dioxide.

Prohexadione_Degradation_Pathway This compound This compound Despropionyl Despropionyl-Prohexadione This compound->Despropionyl Microbial Degradation (Soil) Hydrolysis / Photolysis (Water) Intermediates Tricarballylic Acid & Glutaric Acid Despropionyl->Intermediates Further Degradation Mineralization CO₂ Intermediates->Mineralization Mineralization

This compound Degradation Pathway

Quantitative Degradation Data

The degradation rate of this compound is typically expressed as a half-life (DT50), which varies depending on environmental conditions. The following tables summarize the reported half-lives in soil and water.

Table 1: this compound Degradation Half-Life in Soil

ConditionHalf-Life (Days)Reference
Aerobic Microbial Metabolism1.0[3]
Field Dissipation (Bare Ground)0.8 - 20[3]
Soil Photolysis32[3]

Table 2: this compound Degradation Half-Life in Water

ConditionpHHalf-Life (Days)Reference
Hydrolysis54.4
Hydrolysis765
Aqueous Photolysis510
Aqueous Photolysis923
Anaerobic Aquatic Metabolism-117

Experimental Protocols

The study of this compound degradation in soil and water typically follows standardized guidelines, such as the OECD Guideline 307 for aerobic and anaerobic transformation in soil. A general workflow for such a study is outlined below, followed by a detailed analytical method for quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation Soil_Collection Collect & Characterize Soil/Water Samples Fortification Fortify Samples with This compound Soil_Collection->Fortification Incubation Incubate under Controlled (Aerobic/Anaerobic, Temp, Light) Fortification->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Quantification HPLC-UV or LC-MS/MS Quantification Cleanup->Quantification Kinetics Calculate Degradation Kinetics (DT50) Quantification->Kinetics Metabolite_ID Identify Metabolites Quantification->Metabolite_ID

Workflow for a this compound Degradation Study
Aerobic and Anaerobic Transformation Study in Soil (Adapted from OECD 307)

This protocol outlines the key steps for assessing the degradation of this compound in soil under controlled laboratory conditions.

  • Test System:

    • Use fresh soil samples, characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

    • For rate of transformation studies, at least three different soil types are recommended.

    • The moisture content of the soil is typically adjusted to 40-60% of its maximum water-holding capacity.

  • Test Substance Application:

    • Apply the technical grade active ingredient, typically 14C-labeled for pathway analysis and mass balance, to the soil samples.

    • The application rate should be relevant to the recommended field application rates.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

    • For aerobic studies, ensure a continuous supply of air. Volatile organic compounds and CO2 are trapped to monitor mineralization.

    • For anaerobic studies, after an initial aerobic phase to establish microbial activity, the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis:

    • Collect replicate samples at appropriate time intervals over a period of up to 120 days.

    • Extract this compound and its metabolites from the soil using appropriate solvents.

    • Analyze the extracts to determine the concentration of the parent compound and its transformation products.

Analytical Method for this compound and Despropionyl-Prohexadione in Soil

The following is a summary of a validated analytical method (BASF Analytical Method No. D9607) for the determination of this compound and its primary metabolite, despropionyl-prohexadione, in soil.

  • Extraction:

    • Extract a 20g soil sample twice with 50 mL of 0.1N ammonium bicarbonate.

    • Shake the mixture at 50°C for 30 minutes.

    • Centrifuge the mixture and combine the supernatants.

  • Initial Cleanup and Separation:

    • Acidify the combined supernatant to pH 2.

    • Pass the acidified extract through a SAX (Strong Anion Exchange) Solid Phase Extraction (SPE) cartridge for initial cleanup.

    • The cleaned extract is then split into two equal portions for the separate analysis of this compound and despropionyl-prohexadione.

  • This compound Analysis:

    • Perform a liquid-liquid partition of the acidic supernatant with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in 1% acetic acid.

    • Analyze by High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 274 nm.

  • Despropionyl-Prohexadione Analysis:

    • Further clean up the sample using two ENV+ SPE columns, first under basic conditions (pH 7-8) and then under acidic conditions (pH 2).

    • Elute the despropionyl-prohexadione from the second column.

    • Analyze by HPLC-UV at 260 nm.

  • Method Performance:

    • Limit of Quantitation (LOQ): 0.01 ppm for both this compound and despropionyl-prohexadione.

    • Limit of Detection (LOD): 0.005 ppm.

    • Average Recoveries: 90.1% for this compound and 71.3% for despropionyl-prohexadione.

This technical guide provides a foundational understanding of the initial degradation pathways of this compound in soil and water. The provided data and protocols can serve as a valuable resource for researchers and scientists in the fields of environmental chemistry, drug development, and regulatory affairs. Further research into the kinetics and mechanisms of the secondary degradation products would provide an even more complete environmental fate profile.

References

Prohexadione's Influence on Secondary Metabolite Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohexadione and its calcium salt, this compound-calcium (Pro-Ca), are potent plant growth regulators with a well-documented impact on various physiological processes, including the biosynthesis of secondary metabolites. This technical guide provides an in-depth exploration of the discovery and mechanisms of this compound's effects, with a particular focus on its influence on flavonoid and other phenolic compound pathways. This compound acts as a structural mimic of 2-oxoglutarate, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). By competitively inhibiting these enzymes, this compound modulates critical steps in the biosynthesis of gibberellins, flavonoids, and ethylene. This guide synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to support further research and application in drug development and agriculture.

Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound's primary mode of action is its ability to function as a structural analog of 2-oxoglutaric acid. This allows it to competitively inhibit 2-oxoglutarate-dependent dioxygenases (2-ODDs), a large family of non-heme iron-containing enzymes that catalyze a variety of oxidation reactions.[1][2] These enzymes are crucial for several metabolic pathways in plants.

The key 2-ODDs affected by this compound include:

  • GA₂₀ 3β-hydroxylase: An enzyme in the late stages of gibberellin (GA) biosynthesis. Inhibition of this enzyme leads to reduced levels of growth-active GAs, resulting in the characteristic growth retardant effects of this compound.[1][2]

  • Flavanone 3-hydroxylase (F3H): A critical enzyme in the flavonoid biosynthesis pathway that converts flavanones into dihydroflavonols. Inhibition of F3H redirects the metabolic flow, leading to altered flavonoid profiles.[1]

  • Aminocyclopropanecarboxylic acid oxidase (ACO): An enzyme involved in the final step of ethylene biosynthesis. This compound's structural similarity to the ACO co-substrate, ascorbic acid, leads to reduced ethylene production.

Figure 1: General mechanism of this compound as a 2-ODD inhibitor.

Effects on Secondary Metabolite Pathways

This compound's inhibition of 2-ODDs leads to significant alterations in the profiles of various secondary metabolites, most notably flavonoids.

Flavonoid Biosynthesis

The flavonoid biosynthesis pathway is a well-characterized route for the production of a diverse array of phenolic compounds, including flavonols, anthocyanins, and flavan-3-ols. This compound's primary target in this pathway is Flavanone 3-hydroxylase (F3H).

  • Inhibition of F3H: By blocking F3H, this compound prevents the conversion of flavanones (e.g., naringenin, eriodictyol) to dihydroflavonols (e.g., dihydrokaempferol, dihydroquercetin). This leads to a decrease in the downstream products that rely on dihydroflavonols as precursors, such as flavonols (e.g., kaempferol, quercetin) and anthocyanins (e.g., cyanidin, delphinidin).

  • Accumulation of Flavanones: A direct consequence of F3H inhibition is the accumulation of flavanones in plant tissues.

  • Induction of 3-Deoxyflavonoids: The buildup of flavanones can lead to their redirection into an alternative pathway, resulting in the synthesis of 3-deoxyflavonoids like luteoforol. These compounds often possess phytoalexin-like properties, contributing to enhanced disease resistance in treated plants.

Flavonoid_Pathway Cinnamic_acid Cinnamic acid p_Coumaroyl_CoA p-Coumaroyl-CoA Chalcones Chalcones Flavanones Flavanones (e.g., Naringenin) F3H F3H (2-ODD) Flavanones->F3H FNR FNR Flavanones->FNR Induced Pathway Dihydroflavonols Dihydroflavonols (e.g., Dihydrokaempferol) FLS FLS (2-ODD) Dihydroflavonols->FLS DFR DFR Dihydroflavonols->DFR Flavonols Flavonols (e.g., Kaempferol) Leucoanthocyanidins Leucoanthocyanidins ANS ANS (2-ODD) Leucoanthocyanidins->ANS Anthocyanidins Anthocyanidins (e.g., Cyanidin) Deoxyflavonoids 3-Deoxyflavonoids (e.g., Luteoforol) C4H C4H 4CL 4CL CHS CHS CHI CHI F3H->Dihydroflavonols FLS->Flavonols DFR->Leucoanthocyanidins ANS->Anthocyanidins FNR->Deoxyflavonoids Induced Pathway

Figure 2: this compound's effect on the flavonoid biosynthesis pathway.

Quantitative Data on this compound's Effects

The application of this compound-calcium leads to measurable changes in plant morphology and the concentration of secondary metabolites. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound-Calcium on Plant Growth Parameters

Plant SpeciesTreatment (mg L⁻¹)Parameter% Reduction vs. ControlReference
Eggplant (Solanum melongena)50Shoot Height27%
100Shoot Height32%
150Shoot Height38%
Roselle (Hibiscus sabdariffa)100Plant Height21%
200Plant Height24.8%
300Plant Height22.5% (vs. 100 mg L⁻¹)
Pepper (Capsicum annuum)100-300Plant Height22.67-30.82%
250Stem Diameter2.85-5.49%
300Stem Diameter5.08-11.17%
Strawberry (Fragaria × ananassa)200 (drench)Petiole LengthSignificant reduction

Table 2: Effect of this compound-Calcium on Secondary Metabolite Content

Plant SpeciesTreatmentAnalyteChange vs. ControlReference
Apple (Malus domestica)Pro-Ca applicationCatechinSignificant decrease
EpicatechinSignificant decrease
RutinSignificant decrease
PhloridzinSignificant decrease
Hydroxycinnamic acidsSignificant increase
Total Phenolics (leaves)~23% increase
Total Phenolics (fruit)Significant decrease
Grape (Vitis vinifera)250 mg L⁻¹Total AnthocyaninsIncreased
Total PhenolsIncreased
Roselle (Hibiscus sabdariffa)100-200 mg L⁻¹Anthocyanin ContentIncreased
Petunia (Petunia x hybrida)Pro-Ca applicationAnthocyanin ContentFaded flower color
Mexican Petunia (Ruellia simplex)Not specifiedTotal Anthocyanins (Purple Flower)86.3 ± 3.4 mg g⁻¹ dry wt
Total Anthocyanins (Pink Flower)26.1 ± 6.6 mg g⁻¹ dry wt

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on secondary metabolite pathways.

Flavonoid Extraction and HPLC-DAD Analysis

This protocol outlines a general procedure for the extraction and quantification of flavonoids from plant tissues using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Materials:

  • Plant tissue (fresh, frozen, or freeze-dried)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with 1% HCl)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with DAD

  • C18 reverse-phase column

  • Mobile phase A: 0.2% formic acid in water

  • Mobile phase B: Methanol or acetonitrile

  • Flavonoid standards (e.g., quercetin, kaempferol, cyanidin-3-glucoside)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of plant tissue (e.g., 1 g fresh weight) to a fine powder in liquid nitrogen using a mortar and pestle.

    • Transfer the powdered tissue to a centrifuge tube.

  • Extraction:

    • Add the extraction solvent to the sample (e.g., 10 mL per gram of tissue).

    • Vortex the mixture thoroughly.

    • Sonciate the sample for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-DAD Analysis:

    • Inject the filtered extract into the HPLC system.

    • Separate the flavonoids using a C18 column with a gradient elution program. An example gradient is as follows: 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% B; 55-60 min, 100% B.

    • Monitor the eluate with the DAD at specific wavelengths for different flavonoid classes (e.g., 280 nm for flavan-3-ols, 350 nm for flavonols, 520 nm for anthocyanins).

    • Identify and quantify the flavonoids by comparing their retention times and UV-Vis spectra with those of authentic standards.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression of flavonoid biosynthesis genes in response to this compound treatment using quantitative real-time PCR (qRT-PCR).

Materials:

  • Plant tissue treated with this compound and control tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., CHS, CHI, F3H, DFR, ANS) and a reference gene (e.g., Actin, Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest plant tissue at desired time points after this compound treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template.

    • Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

    • Include no-template controls and no-reverse-transcription controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Experimental Workflow Visualization

Experimental_Workflow cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis start Plant Material (e.g., seedlings, mature plants) treatment This compound-Ca Treatment (Varying concentrations and time points) start->treatment control Control Treatment (Water or mock solution) start->control sampling Sample Collection (e.g., leaves, flowers, fruits) Flash-freeze in liquid nitrogen treatment->sampling control->sampling extraction Extraction of Secondary Metabolites (e.g., phenolics, flavonoids) sampling->extraction rna_extraction Total RNA Extraction and DNase Treatment sampling->rna_extraction morphology Morphological Measurements (e.g., plant height, stem diameter) sampling->morphology hplc HPLC-DAD/MS Analysis (Quantification and Identification) extraction->hplc data_metabolite Data Analysis: Metabolite Profiling hplc->data_metabolite interpretation Integrated Analysis and Interpretation data_metabolite->interpretation cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR (Target flavonoid pathway genes) cdna_synthesis->qpcr data_gene Data Analysis: Relative Gene Expression (2-ΔΔCt) qpcr->data_gene data_gene->interpretation morphology->interpretation

Figure 3: Workflow for investigating this compound's effects.

Conclusion and Future Directions

The discovery of this compound's effects on secondary metabolite pathways has provided valuable insights into the regulation of plant metabolism and has opened up new avenues for agricultural and pharmaceutical applications. Its ability to modulate the flavonoid pathway, leading to the accumulation of phytoalexin-like compounds, is of particular interest for developing novel strategies for crop protection. For drug development professionals, understanding how small molecules can selectively inhibit enzyme families like the 2-ODDs offers a model for designing new therapeutic agents.

Future research should focus on:

  • Elucidating the precise regulatory networks that are activated in response to this compound-induced changes in flavonoid metabolism.

  • Exploring the potential of this compound and similar compounds to enhance the production of specific high-value secondary metabolites in medicinal plants and cell cultures.

  • Investigating the broader effects of this compound on other 2-ODD-mediated pathways to identify potential off-target effects and new applications.

This technical guide provides a comprehensive overview of the current understanding of this compound's impact on secondary metabolite pathways. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals working to harness the potential of this and other plant bioregulators.

References

Methodological & Application

Application Note: Quantification of Prohexadione in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of prohexadione in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, often used as its calcium salt, is a plant growth regulator that inhibits the biosynthesis of gibberellins, leading to reduced vegetative growth.[1] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. The described protocol provides detailed procedures for sample extraction, cleanup, and LC-MS/MS analysis, making it suitable for researchers, scientists, and professionals in drug development and food safety.

Introduction

This compound-calcium is widely applied in agriculture to control shoot growth in various crops, including fruits and cereals.[1][2] Its mode of action involves blocking specific stages in the biosynthesis of active gibberellins.[1] Due to its application directly on crops, sensitive and specific analytical methods are required to quantify its residues in plant matrices. LC-MS/MS offers excellent selectivity and sensitivity for the detection of trace levels of pesticides and plant growth regulators. This protocol is based on established methodologies and provides a comprehensive workflow for the accurate determination of this compound.[3]

Experimental Protocol

Sample Preparation

A reliable method for extracting this compound from plant tissues involves an extraction with an acidic aqueous solution followed by a solid-phase extraction (SPE) cleanup.

Materials:

  • Homogenized plant tissue (e.g., fruit, leaves, stems)

  • Extraction Solution: 0.1% Formic acid in water

  • Methanol

  • Elution Solution: 10% Formic acid in Methanol

  • PAX (Polymer Anion Exchange) SPE cartridges

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Extraction:

    • Weigh 5 g of homogenized plant tissue into a 50 mL centrifuge tube.

    • Add 20 mL of 0.1% formic acid in water.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a PAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the collected supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering matrix components.

    • Elute the this compound from the cartridge with 10 mL of 10% formic acid in methanol.

    • Collect the eluate.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Desolvation Temp. 600°C
Desolvation Gas Flow 1000 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound (Quantifier): m/z 211.4 → 167.5This compound (Qualifier): m/z 211.4 → 123.5
Collision Energy Optimized for the specific instrument, typically 10-20 eV

Quantitative Data Summary

The following tables summarize the quantitative performance of similar methods for this compound analysis in various plant matrices.

Table 1: Method Validation Parameters for this compound Quantification.

MatrixLinearity Range (mg/kg)LOD (mg/kg)LOQ (mg/kg)Reference
Chinese Cabbage, Apple0.02 - 2.50.0050.02
Rice0.05 - 1.00-0.05
Citrus0.05 - 1.00-0.01

Table 2: Recovery and Precision Data for this compound.

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Chinese Cabbage, Apple0.02, 0.1, 1.084.1 - 94.12.4 - 6.9
Rice0.05, 0.5095 - 1050.8 - 12
Citrus0.05, 0.50, 1.0095 - 1050.8 - 12

Visualizations

The following diagrams illustrate the key workflows in this protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Plant Tissue extraction Extraction with 0.1% Formic Acid sample->extraction Step 1 centrifugation Centrifugation extraction->centrifugation Step 2 spe SPE Cleanup (PAX Cartridge) centrifugation->spe Step 3 elution Elution spe->elution Step 4 evaporation Evaporation elution->evaporation Step 5 reconstitution Reconstitution evaporation->reconstitution Step 6 lcms LC-MS/MS System reconstitution->lcms Step 7: Injection data_acquisition Data Acquisition (MRM Mode) lcms->data_acquisition Step 8 data_processing Data Processing and Quantification data_acquisition->data_processing Step 9

Caption: Experimental workflow from sample preparation to data analysis.

prohexadione_pathway This compound This compound-Calcium gibberellin_biosynthesis Gibberellin Biosynthesis Pathway This compound->gibberellin_biosynthesis Inhibits active_gibberellins Active Gibberellins gibberellin_biosynthesis->active_gibberellins vegetative_growth Vegetative Growth (e.g., Shoot Elongation) active_gibberellins->vegetative_growth Promotes

Caption: Simplified mode of action of this compound-Calcium.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in diverse plant tissues. The sample preparation protocol, incorporating a straightforward extraction and effective SPE cleanup, ensures minimal matrix effects and high recovery rates. This method is well-suited for routine monitoring of this compound residues in agricultural products, contributing to food safety and regulatory oversight.

References

Optimal Prohexadione-Calcium Concentration for Corn Seedling Growth Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Prohexadione-calcium (Pro-Ca) for the effective growth control of corn seedlings. The following protocols and data are synthesized from peer-reviewed research to ensure accuracy and reproducibility in a research and development setting.

Introduction

This compound-calcium is a plant growth regulator that effectively mitigates excessive vegetative growth in various plant species. In corn seedlings, particularly those grown in controlled environments such as greenhouses, overgrowth can lead to weak stems and reduced viability. Pro-Ca addresses this by inhibiting the biosynthesis of active gibberellins, resulting in a more compact and robust seedling phenotype. This is particularly beneficial for producing sturdy seedlings for transplantation or for experimental purposes where uniform plant size is critical.

Mechanism of Action: Gibberellin Biosynthesis Inhibition

This compound-calcium functions as a structural mimic of 2-oxoglutaric acid, a co-substrate for several dioxygenase enzymes involved in plant metabolic pathways.[1] Specifically, it inhibits the late stages of gibberellin (GA) biosynthesis. The primary target is the enzyme 3β-hydroxylase (GA20 3-oxidase), which is responsible for the conversion of inactive GA precursors (e.g., GA₂₀) into biologically active forms (e.g., GA₁).[1] By blocking this crucial step, Pro-Ca reduces the endogenous levels of growth-promoting gibberellins, leading to attenuated stem elongation.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitor Inhibition GGPP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 (Inactive) GA19->GA20 GA20ox GA1 GA1 (Active) GA20->GA1 GA3ox (3β-hydroxylase) GA29 GA29 (Inactive) GA20->GA29 GA2ox GA8 GA8 (Inactive) GA1->GA8 GA2ox ProCa This compound-Calcium ProCa->GA1 caption Figure 1: this compound-Calcium Inhibition of Gibberellin Biosynthesis.

Figure 1: this compound-Calcium Inhibition of Gibberellin Biosynthesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound-calcium on various growth parameters of sweet corn seedlings (hybrid 'Geumdang' and inbred line 'PNS42w') seven days after a single foliar application at the one-leaf stage.[2]

Table 1: Effect of this compound-Calcium on Seedling Height and Internode Length [2]

Concentration (ppm)Corn VarietySeedling Height (cm)First Internode Length (cm)Second Internode Length (cm)
0 (Control)Geumdang (Hybrid)28.6 ± 2.73.2 ± 0.33.5 ± 0.4
15Geumdang (Hybrid)20.1 ± 1.52.1 ± 0.21.8 ± 0.2
21Geumdang (Hybrid)18.9 ± 1.21.9 ± 0.11.3 ± 0.1
0 (Control)PNS42w (Inbred)25.5 ± 2.12.9 ± 0.23.1 ± 0.3
15PNS42w (Inbred)17.5 ± 1.81.5 ± 0.20.9 ± 0.1
21PNS42w (Inbred)16.2 ± 1.31.3 ± 0.10.5 ± 0.1

Table 2: Effect of this compound-Calcium on Shoot and Root Biomass [2]

Concentration (ppm)Corn VarietyShoot Fresh Weight (g)Root Fresh Weight (g)Shoot Dry Weight (g)Root Dry Weight (g)
0 (Control)Geumdang (Hybrid)1.23 ± 0.110.61 ± 0.070.12 ± 0.010.05 ± 0.01
2Geumdang (Hybrid)0.94 ± 0.090.75 ± 0.080.08 ± 0.010.07 ± 0.01
15Geumdang (Hybrid)Not ReportedNot ReportedNot ReportedNot Reported

Table 3: Effect of this compound-Calcium on Root-to-Shoot Ratio

Concentration (ppm)Corn VarietyFresh Weight Root/Shoot Ratio (%)Dry Weight Root/Shoot Ratio (%)
0 (Control)Geumdang (Hybrid)~50~42
2Geumdang (Hybrid)59.755.0

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for greenhouse experiments.

Preparation of this compound-Calcium Stock and Working Solutions

Materials:

  • This compound-calcium (analytical grade or a commercial formulation with known active ingredient concentration)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Calculate the required mass of Pro-Ca: To prepare a stock solution (e.g., 1000 ppm), use the formula: Mass (mg) = Desired Concentration (ppm or mg/L) x Volume (L)

  • Dissolve Pro-Ca: Accurately weigh the calculated amount of Pro-Ca and add it to a beaker with a portion of the final volume of distilled water. Place the beaker on a magnetic stirrer and stir until the Pro-Ca is completely dissolved.

  • Prepare Stock Solution: Transfer the dissolved Pro-Ca solution to a volumetric flask and bring it to the final volume with distilled water. Mix thoroughly.

  • Prepare Working Solution (15 ppm): To prepare a 15 ppm working solution from a 1000 ppm stock solution, use the formula: C₁V₁ = C₂V₂ (1000 ppm)(V₁) = (15 ppm)(Desired Final Volume) Calculate V₁ and add this volume of the stock solution to a volumetric flask. Bring to the final volume with distilled water and mix well.

Corn Seedling Growth and Treatment Application

Experimental_Workflow cluster_setup I. Experimental Setup cluster_treatment II. Treatment Application cluster_data III. Data Collection and Analysis Sowing 1. Sow corn seeds in plug trays (e.g., 162-plug) with appropriate growing medium. Germination 2. Germinate and grow seedlings in a greenhouse under controlled conditions (20-30°C, 60-70% humidity). Sowing->Germination Preparation 3. Prepare 15 ppm Pro-Ca working solution. Germination->Preparation Application 4. Apply Pro-Ca solution as a foliar spray at the one-leaf stage. Ensure uniform coverage. Preparation->Application Growth 5. Continue to grow seedlings under the same conditions for 7 days post-application. Application->Growth Measurement 6. Measure growth parameters: - Seedling height - Internode lengths - Shoot and root fresh/dry weights Growth->Measurement Analysis 7. Analyze data statistically (e.g., ANOVA, Tukey's HSD test). Measurement->Analysis caption Figure 2: Experimental Workflow for Pro-Ca Application on Corn Seedlings.

Figure 2: Experimental Workflow for Pro-Ca Application on Corn Seedlings.

Materials:

  • Corn seeds (e.g., sweet corn hybrid 'Geumdang' or inbred 'PNS42w')

  • Plug trays (e.g., 162-plug)

  • Appropriate soilless growing medium (e.g., Pro-Mix BX)

  • Greenhouse with controlled temperature (20-30°C) and humidity (60-70%)

  • Handheld sprayer with a fine mist nozzle

  • 15 ppm this compound-calcium working solution

  • Control solution (distilled water)

Protocol:

  • Seed Sowing and Germination:

    • Fill plug trays with a suitable soilless growing medium.

    • Sow one corn seed per cell at a depth of approximately 1.5-2.5 cm.

    • Water the trays to maintain soil humidity at around 70-80%.

    • Place the trays in a greenhouse with a temperature range of 20-30°C and humidity of 60-70%.

  • Treatment Application:

    • At the one-leaf stage of the corn seedlings, prepare the 15 ppm Pro-Ca working solution and a control solution (distilled water).

    • Using a handheld sprayer, apply the solutions as a foliar spray until the leaves are uniformly covered but not to the point of runoff. A typical application rate is approximately 50 mL per 162-plug tray.

    • Ensure that the control group is sprayed with distilled water in the same manner.

  • Post-Application Growth and Data Collection:

    • Return the treated and control trays to the greenhouse and maintain the same environmental conditions.

    • After 7 days, randomly select a representative sample of seedlings from each treatment group for measurement.

    • Carefully remove the seedlings from the plug tray cells and wash the roots to remove the growing medium.

    • Measure the seedling height (from the soil line to the tip of the longest leaf), and the lengths of the first and second internodes.

    • Separate the shoots and roots and measure their fresh weights.

    • To determine the dry weight, place the shoot and root samples in a drying oven at a suitable temperature (e.g., 70°C) until a constant weight is achieved.

Safety Precautions and Tank Mixing

Safety:

  • Always consult the Safety Data Sheet (SDS) for this compound-calcium before handling.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • In case of contact with skin or eyes, rinse thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

  • Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Tank Mixing:

  • This compound-calcium may be tank-mixed with other agrochemicals, but compatibility should always be verified.

  • Always read the labels of all products to be tank-mixed for any prohibitions or specific instructions.

  • A "jar test" is recommended before mixing large quantities. This involves mixing small, proportional amounts of the products in a clear jar to observe for any signs of incompatibility, such as the formation of precipitates, gels, or separation.

  • The general order for tank mixing is to fill the tank with half of the required water, start agitation, and then add products in the following sequence: water-dispersible granules (like many Pro-Ca formulations), wettable powders, flowables, emulsifiable concentrates, and finally solutions.

Concluding Remarks

The application of this compound-calcium at a concentration of 15 ppm has been demonstrated to be effective in controlling the overgrowth of sweet corn seedlings. This treatment leads to a desirable reduction in plant height and internode length, while promoting a more favorable root-to-shoot ratio. The provided protocols offer a standardized methodology for researchers to replicate these findings and further investigate the utility of Pro-Ca in various corn genotypes and experimental systems. It is recommended to conduct small-scale pilot studies to optimize the concentration for specific corn varieties and growing conditions not covered in this document.

References

Application Notes and Protocols: Foliar Spray Versus Substrate Drench Application of Prohexadione-Calcium for Growth Regulation in Herbs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Prohexadione-calcium (Pro-Ca) as a plant growth regulator in culinary and medicinal herbs. The document outlines the key differences, advantages, and disadvantages of foliar spray and substrate drench application methods, supported by available research data. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies and optimize application methods for specific herb species and production goals.

Introduction

This compound-calcium is a plant growth regulator that effectively suppresses excessive vegetative growth in a variety of crops.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to reduced stem elongation and a more compact plant habit.[2][3] Pro-Ca is valued for its relatively short persistence in plants and soil and favorable toxicological profile, making it a candidate for use in edible crops like herbs.[4]

The method of application—foliar spray or substrate drench—can significantly influence the efficacy and uniformity of the growth response. Understanding the nuances of each method is critical for achieving desired outcomes in research and commercial settings. Substrate drench applications have been observed to provide stronger and more uniform growth control in containerized culinary herbs compared to foliar sprays.[5] However, the optimal method and concentration can be species-dependent.

Mechanism of Action

This compound-calcium primarily functions by inhibiting late-stage gibberellin (GA) biosynthesis. As a structural mimic of 2-oxoglutarate, Pro-Ca acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases. This leads to the blockage of key steps in the GA pathway, such as the 3β-hydroxylation of GA20 to the highly bioactive GA1. The net result is a reduction in active gibberellins responsible for cell elongation, leading to shorter internodes and a more compact plant structure.

Beyond gibberellin inhibition, Pro-Ca can also influence other metabolic pathways. It has been shown to affect flavonoid biosynthesis and reduce ethylene production, which can have secondary effects on plant development and stress responses.

Prohexadione_Pathway cluster_GA Gibberellin Biosynthesis Pathway cluster_ProCa This compound-Ca Action cluster_Flavonoid Flavonoid Pathway GA20 GA20 (inactive) GA1 GA1 (active) GA20->GA1 GA 3-oxidase (Dioxygenase) Elongation Stem Elongation GA1->Elongation Promotes ProCa This compound-Ca ProCa->GA1 Inhibits (Competes with 2-oxoglutarate) Dihydroflavonol Dihydroflavonol ProCa->Dihydroflavonol Inhibits Flavanone Flavanone Flavanone->Dihydroflavonol Flavanone 3-hydroxylase (Dioxygenase)

Figure 1: this compound-Ca's primary mechanism of action on the gibberellin biosynthesis pathway and its secondary effect on the flavonoid pathway.

Data Presentation: Foliar Spray vs. Substrate Drench

The following tables summarize available data on the effects of this compound-calcium on various herbs.

Table 1: Qualitative Comparison of Application Methods on Nine Culinary Herb Species

ParameterFoliar SpraySubstrate Drench
Growth Control EffectiveStronger and more uniform
Uniformity Less uniformMore uniform
Vigor Response Less vigorous species are more responsiveLess vigorous species are more responsive

Data synthesized from a study on nine containerized herb species, including basil, cilantro, dill, parsley, mint, oregano, rosemary, sage, and thyme.

Table 2: Quantitative Effects of this compound-Calcium Foliar Spray on Spearmint (Mentha spicata L.)

Pro-Ca Conc. (mg/L)Plant Height (cm)Branch Length (cm)Number of NodesFresh Weight (g)
0 (Control) 35.018.01225.0
125 28.014.01020.0
250 22.011.0815.0
375 18.09.0712.0
500 15.07.0610.0

Data represents measurements taken at 4 weeks after initial treatment. The application method was a consistent foliar spray across all treatments.

Table 3: Effect of this compound-Calcium Foliar Spray on Bolting in Cilantro (Coriandrum sativum L.)

Treatment (Foliar Spray)ConcentrationBolting Incidence (%)Caulis Length (cm)
Untreated Control 095.041.1
Pro-Ca 1 Not specified72.528.6
Pro-Ca 2 Not specified73.529.7

Data from a field trial where Pro-Ca was applied to reduce preharvest bolting.

Experimental Protocols

The following protocols are generalized for containerized herb production and are based on methodologies from studies on strawberries, citrus, and peppers. Researchers should conduct preliminary trials to determine the optimal rates for specific herb species and cultivars.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment Application cluster_data Data Collection & Analysis Start Plant Propagation (Seed or Cuttings) Acclimate Acclimatization to Greenhouse Conditions Start->Acclimate Randomize Randomize Plants into Treatment Groups Acclimate->Randomize Prep_Sol Prepare Pro-Ca Stock Solutions Randomize->Prep_Sol Foliar Foliar Spray Application Prep_Sol->Foliar Drench Substrate Drench Application Prep_Sol->Drench Measure Weekly Growth Measurements (Height, Width) Foliar->Measure Drench->Measure Harvest Harvest at Endpoint Measure->Harvest Final_Data Final Data Collection (Fresh/Dry Weight, Leaf Area) Harvest->Final_Data Analysis Statistical Analysis Final_Data->Analysis

Figure 2: A generalized workflow for comparing this compound-Ca application methods on herbs.

Protocol 1: Foliar Spray Application

Objective: To apply Pro-Ca uniformly to the foliage of herb plants to achieve growth regulation.

Materials:

  • This compound-calcium formulation (e.g., 10% WP, 27.5% WDG)

  • Distilled water

  • Non-ionic surfactant

  • pH meter and adjustment solutions (e.g., citric acid)

  • Graduated cylinders and beakers

  • Calibrated hand sprayer with a fine nozzle

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Plant Preparation: Use healthy, well-established, and actively growing herb plants of uniform size. Ensure the substrate is moist but not saturated before application.

  • Solution Preparation: a. Calculate the required amount of Pro-Ca product to achieve the desired concentration (e.g., 50, 100, 200 mg/L or ppm). b. It is recommended to create a stock solution first. For example, to make a 1000 ppm stock from a 10% WP formulation, dissolve 10 grams of the product in 1 liter of distilled water. c. From the stock solution, prepare the final spray solutions. For a 100 ppm solution, dilute 100 mL of the 1000 ppm stock into 900 mL of distilled water. d. Add a non-ionic surfactant at the manufacturer's recommended rate (typically 0.05% to 0.1% v/v) to improve leaf coverage. e. Adjust the pH of the final solution to approximately 4.0-5.0 to enhance uptake.

  • Application: a. Apply the solution during the morning or late afternoon to avoid rapid drying and potential phytotoxicity. b. Spray the foliage until runoff, ensuring uniform coverage of both upper and lower leaf surfaces. A typical spray volume is 2 quarts per 100 square feet. c. To prevent the solution from acting as a drench, cover the substrate surface with a barrier (e.g., plastic wrap) during application, especially for smaller-scale experiments. d. Include a control group sprayed only with water and surfactant.

  • Post-Application Care: a. Allow the foliage to dry completely before overhead irrigation. b. Maintain standard greenhouse environmental conditions and irrigation practices. c. Observe plants regularly for any signs of phytotoxicity.

Protocol 2: Substrate Drench Application

Objective: To apply Pro-Ca directly to the growing substrate for root uptake and systemic growth regulation.

Materials:

  • This compound-calcium formulation

  • Distilled water

  • Graduated cylinders and beakers

  • Volumetric flasks

  • PPE: gloves, safety glasses, lab coat

Procedure:

  • Plant Preparation: Use plants in moist (but not wet) substrate to ensure the drench solution is absorbed and does not immediately channel through the pot.

  • Solution Preparation: a. Prepare the desired Pro-Ca concentrations (e.g., 25, 50, 100 mg/L) in distilled water. A surfactant is not needed for drench applications.

  • Drench Volume Determination: a. The volume of the drench solution is critical for consistency and should be based on the container size. The goal is to apply enough volume to moisten the root zone without excessive leaching (no more than 10-15% of the applied volume should exit the pot). b. Example Drench Volumes:

    • 4-inch pot: ~60 mL (2 fl oz)
    • 6-inch pot: ~120 mL (4 fl oz)
    • Determine the appropriate volume for your specific container size and substrate by pre-testing with water.

  • Application: a. Apply the solution slowly and evenly to the surface of the substrate, avoiding contact with the foliage as much as possible. b. Apply the predetermined volume to each pot. c. Include a control group receiving only water.

  • Post-Application Care: a. Do not irrigate immediately after application to allow time for root uptake. Resume normal irrigation cycles after 24 hours. b. Monitor plants for efficacy and any potential signs of over-regulation (e.g., excessive stunting).

Concluding Remarks

The choice between foliar spray and substrate drench application of this compound-calcium on herbs depends on the desired level of growth control, uniformity requirements, and the specific herb species. While substrate drenches may offer more potent and uniform results, foliar sprays can be effective for short-term control. The provided protocols offer a standardized framework for researchers to investigate these application methods further. It is imperative to conduct small-scale trials to optimize concentrations and application techniques for each specific herb and growing environment before large-scale implementation. Future research should focus on generating more comprehensive quantitative data across a wider range of culinary and medicinal herbs to refine these recommendations.

References

Application Note: Solid-Phase Extraction Protocol for Prohexadione from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prohexadione-calcium is a plant growth regulator used to control vegetative growth in various agricultural crops.[1] Its presence and persistence in soil are of environmental interest, necessitating reliable analytical methods for its quantification. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like soil.[2][3] This application note details a robust protocol for the extraction and cleanup of this compound from soil samples using Strong Anion Exchange (SAX) SPE cartridges, preparing the sample for subsequent analysis by High-Performance Liquid Chromatography (HPLC).[4][5]

This method is designed for researchers and scientists in environmental chemistry and drug development to accurately determine the residues of this compound in soil. The protocol has been validated with a limit of quantitation of 0.01 ppm for this compound.

Experimental Protocol

This protocol is adapted from BASF Analytical Method No. D9607, which has been validated for the analysis of this compound in soil.

1. Materials and Reagents

  • This compound-calcium analytical standard

  • Ammonium bicarbonate (0.1 N)

  • Concentrated Sulfuric Acid

  • Methanol, HPLC grade

  • Deionized water

  • Strong Anion Exchange (SAX) SPE cartridges

  • Centrifuge and centrifuge bottles (200 mL)

  • Orbital shaker with a water bath

  • pH meter

  • Vacuum manifold for SPE

2. Sample Preparation and Extraction

  • Weigh 20.0 g of soil into a 200 mL centrifuge bottle.

  • Add 50.0 mL of 0.1 N ammonium bicarbonate to the soil sample. A mild base is necessary for the complete extraction of this compound-Ca and its metabolites from the soil.

  • Shake the mixture for 30 minutes in a water bath at 50°C using an orbital shaker at 200-300 RPM.

  • Centrifuge the sample for 10 minutes at approximately 3000 RPM and decant the supernatant into a collection flask.

  • Add another 50.0 mL of 0.1 N ammonium bicarbonate to the soil pellet and repeat the shaking and centrifugation steps.

  • Combine the supernatants from both extractions.

3. Solid-Phase Extraction (SPE) Cleanup

  • Sample pH Adjustment: Adjust the pH of the combined supernatant to 2 using a pH meter and concentrated sulfuric acid. At this pH, this compound-calcium converts to its free acid form.

  • SPE Cartridge Conditioning:

    • Condition a 1.0 g SAX SPE cartridge by passing 10 mL of methanol through it.

    • Follow with 25 mL of pH 2 deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified sample extract onto the conditioned SAX SPE cartridge. Apply a vacuum to achieve a flow rate that allows for complete elution within 45 minutes. Collect the eluate.

  • Washing: Wash the cartridge with an additional 25 mL of pH 2 water and combine the washing with the collected eluate.

  • The collected eluate is now ready for further processing, such as liquid-liquid extraction with ethyl acetate, prior to HPLC analysis. It is important to not let the samples sit in acidic conditions for an extended period, as the analytes may decompose.

Data Presentation

The following table summarizes the quantitative performance data for the described method.

AnalyteLimit of Quantitation (LOQ)Limit of Detection (LOD)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound-Calcium0.01 ppm0.005 ppm85.714.8
This compound (free acid)0.01 ppm0.005 ppm90.114.2

Experimental Workflow Diagram

SPE_Workflow cluster_extraction Sample Extraction cluster_spe SPE Cleanup sample 1. Soil Sample Weighing (20.0 g) extraction1 2. First Extraction (50 mL 0.1N NH4HCO3, 50°C, 30 min) sample->extraction1 centrifuge1 3. Centrifugation (3000 RPM, 10 min) extraction1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extraction2 4. Second Extraction (50 mL 0.1N NH4HCO3, 50°C, 30 min) centrifuge1->extraction2 Soil Pellet supernatant2 Combine Supernatants supernatant1->supernatant2 centrifuge2 5. Centrifugation (3000 RPM, 10 min) extraction2->centrifuge2 centrifuge2->supernatant2 ph_adjust 6. pH Adjustment to 2 (Conc. H2SO4) supernatant2->ph_adjust spe_loading 8. Sample Loading on SAX SPE Cartridge ph_adjust->spe_loading spe_conditioning 7. SPE Cartridge Conditioning (Methanol -> pH 2 Water) spe_conditioning->spe_loading Conditioned Cartridge spe_washing 9. Cartridge Washing (25 mL pH 2 Water) spe_loading->spe_washing eluate 10. Collect Cleaned Eluate spe_washing->eluate analysis 11. Further Processing & HPLC Analysis eluate->analysis

References

Application Note: Determination of Prohexadione-Calcium Content in Water Dispersible Granule (WG) Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Prohexadione-calcium is a plant growth regulator used to inhibit excessive vegetative growth in various agricultural and horticultural crops. It functions by inhibiting the biosynthesis of gibberellins. Water Dispersible Granule (WG) formulations are a common delivery system for this compound-calcium, offering advantages in terms of handling, storage, and user safety. Accurate determination of the active ingredient content in these formulations is crucial for quality control and to ensure efficacy and regulatory compliance.

This application note details a robust and reliable method for the quantitative analysis of this compound-calcium in WG formulations using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The identity of the active ingredient is confirmed by comparing its retention time with that of an authentic standard, and quantification is performed using an external standard method.[1]

2. Experimental Protocol

This section provides a detailed methodology for the analysis of this compound-calcium in WG formulations.

2.1. Materials and Reagents

  • This compound-calcium analytical standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound-calcium 10% WG formulation (or other relevant concentration)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.2. Instrumentation

  • An Agilent HPLC 1200 series system or equivalent, equipped with a quaternary pump, degasser, column oven, and a Diode Array Detector (DAD).[1]

  • Analytical balance (4-decimal place)

  • Volumetric flasks (100 mL)

  • Pipettes

  • Ultrasonic bath

  • Vortex mixer

2.3. Chromatographic Conditions

The following HPLC parameters are recommended for the separation and quantification of this compound-calcium:

ParameterCondition
Column C18 reverse-phase column (e.g., Waters Atlantis C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid in water (45:55 v/v)[1]
Flow Rate 0.50 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 35°C
Detection UV at 265 nm
Run Time Approximately 10 minutes

2.4. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of the this compound-calcium analytical standard into a 100 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark with the same solvent.

  • This stock solution has a nominal concentration of 100 µg/mL.

  • Prepare working standards of lower concentrations by serial dilution of the stock solution with the mobile phase, if necessary, to create a calibration curve.

2.5. Preparation of Sample Solution

  • Accurately weigh approximately 100 mg of the this compound-Ca 10% WG formulation into a 100 mL volumetric flask.

  • Add approximately 70 mL of a mixture of acetonitrile and water (90:10 v/v).

  • Sonicate the flask for 15 minutes to ensure complete dissolution and dispersion of the active ingredient.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with the acetonitrile:water (90:10 v/v) mixture.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.6. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution(s) to establish the retention time and response of this compound-calcium.

  • Inject the prepared sample solutions.

  • A typical injection sequence could be: Blank (mobile phase), Standard, Sample 1, Sample 2, Standard.

3. Data Presentation and Calculation

The concentration of this compound-calcium in the WG formulation is calculated using the following formula based on the external standard method:

This compound-Ca Content (% w/w) = (Peak Area of Sample / Peak Area of Standard) * (Concentration of Standard / Concentration of Sample) * Purity of Standard

Table 1: Example Chromatographic Data

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Content (% w/w)
Standard (10 µg/mL)6.25152348-
WG Sample 16.2415198710.05
WG Sample 26.2615301210.12

Note: The expected retention time for this compound is approximately 6.2 minutes under these conditions.

4. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound-calcium in WG formulations.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Weighing, Dissolving, Sonication, Filtration) hplc_analysis HPLC Analysis (Injection, Separation, Detection) sample_prep->hplc_analysis standard_prep Standard Preparation (Weighing, Dissolving) standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram Generation) hplc_analysis->data_acquisition quantification Quantification (Peak Integration, Calculation) data_acquisition->quantification result Final Report (Content % w/w) quantification->result

Caption: HPLC analysis workflow for this compound-Ca in WG formulations.

The described HPLC method provides a straightforward, accurate, and reproducible approach for the determination of this compound-calcium content in WG formulations. The method is suitable for routine quality control analysis in a laboratory setting. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories.

References

Field Trial Design for Assessing Prohexadione Efficacy in Rice Under Salt Stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Soil salinity is a significant abiotic stress that adversely affects rice (Oryza sativa L.) growth and productivity worldwide.[1][2] High salt concentrations in the soil create osmotic stress, ion toxicity, and nutritional imbalances, which can lead to reduced plant growth, tillering, and ultimately, substantial yield losses.[1][2][3] Prohexadione-calcium (Pro-Ca) is a plant growth regulator that has demonstrated potential in mitigating the detrimental effects of salt stress on various crops, including rice.

Pro-Ca primarily acts by inhibiting the late stages of gibberellin (GA) biosynthesis. This mode of action leads to a reduction in vegetative growth, particularly stem elongation, which can enhance lodging resistance. Beyond growth regulation, Pro-Ca has been shown to improve the photosynthetic capacity, enhance the activity of antioxidant enzymes, and reduce membrane damage in rice under salt stress conditions. These physiological improvements contribute to better overall plant health and can help maintain or even increase yield under saline conditions.

These application notes provide a comprehensive framework for designing and conducting field trials to rigorously evaluate the efficacy of this compound in alleviating salt stress in rice. The protocols outlined below detail the experimental setup, treatment application, and a suite of measurements to assess the physiological and agronomic responses of rice to Pro-Ca treatment under controlled salt stress.

Materials and Methods

Experimental Site and Soil Characteristics
  • Site Selection: Choose a field with uniform soil texture and a known history of low to moderate salinity. The site should have access to a reliable source of irrigation water.

  • Soil Analysis: Conduct a thorough soil analysis prior to the experiment to determine baseline levels of electrical conductivity (ECe), pH, organic matter, and nutrient content (N, P, K).

Plant Material and Growth Conditions
  • Rice Variety: Select a commercially relevant rice variety with known sensitivity to salt stress to better evaluate the protective effects of this compound.

  • Seedling Preparation: Raise seedlings in a nursery or in trays with non-saline soil. Transplant 21-day-old seedlings into the experimental plots.

  • Fertilization: Apply fertilizers based on the initial soil analysis and local recommendations for optimal rice cultivation.

Experimental Design and Treatments
  • Design: A Randomized Complete Block Design (RCBD) with a split-plot arrangement is recommended. The main plots can be assigned to salinity levels, and the sub-plots to this compound-calcium treatments.

  • Replicates: A minimum of three to four replicates for each treatment combination is essential for statistical validity.

  • Plot Size: Each subplot should be of a sufficient size (e.g., 3m x 5m) to minimize edge effects and allow for the collection of representative samples.

  • Treatments:

    • Main Plots (Salinity Levels):

      • S0: Control (No added salt; irrigated with fresh water)

      • S1: Low Salinity (e.g., Electrical Conductivity of irrigation water adjusted to 4 dS/m with NaCl)

      • S2: Moderate Salinity (e.g., Electrical Conductivity of irrigation water adjusted to 8 dS/m with NaCl)

    • Sub-Plots (this compound-calcium Application):

      • P0: Control (Foliar spray with water)

      • P1: this compound-calcium (e.g., 100 mg/L foliar spray)

      • P2: this compound-calcium (e.g., 200 mg/L foliar spray)

Treatment Application
  • Salt Stress Induction: Begin the application of saline irrigation water at the tillering stage (e.g., 15-20 days after transplanting). Maintain the desired salinity levels throughout the vegetative and reproductive stages by monitoring the soil ECe regularly.

  • This compound-calcium Application: Apply Pro-Ca as a foliar spray at the mid-tillering stage. Ensure thorough coverage of the plant canopy. A surfactant can be added to the spray solution to improve adhesion.

Experimental Protocols

Measurement of Morphological and Growth Parameters
  • Protocol:

    • At the active tillering and heading stages, randomly select five plants from the central rows of each subplot.

    • Measure plant height from the soil surface to the tip of the tallest leaf or panicle.

    • Count the number of tillers per plant.

    • At maturity, harvest the plants from a 1m² area in the center of each subplot to determine the total biomass and grain yield.

    • Thresh the harvested plants, and weigh the grains. Adjust the grain weight to a standard moisture content (e.g., 14%).

    • Determine the 1000-grain weight by counting and weighing 1000 randomly selected filled grains.

    • Calculate the harvest index as the ratio of grain yield to total biomass.

Measurement of Photosynthetic Pigments and Gas Exchange
  • Protocol for Photosynthetic Pigments:

    • Collect fresh leaf samples (0.5 g) from the flag leaves at the heading stage.

    • Extract chlorophyll and carotenoids using 80% acetone.

    • Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using standard equations.

  • Protocol for Gas Exchange Parameters:

    • Use a portable photosynthesis system to measure the net photosynthetic rate (Pn), stomatal conductance (Gs), intercellular CO2 concentration (Ci), and transpiration rate (Tr) on the flag leaves between 9:00 and 11:00 AM.

Measurement of Oxidative Stress and Antioxidant Enzyme Activity
  • Protocol for Malondialdehyde (MDA) Content (Lipid Peroxidation):

    • Homogenize 0.5 g of fresh leaf tissue in trichloroacetic acid (TCA).

    • Centrifuge the homogenate and react the supernatant with thiobarbituric acid (TBA).

    • Measure the absorbance at 532 nm and 600 nm.

    • Calculate the MDA content as an indicator of lipid peroxidation.

  • Protocol for Antioxidant Enzyme Activity:

    • Extract enzymes from 0.5 g of fresh leaf tissue using a phosphate buffer.

    • Centrifuge the homogenate at a low temperature.

    • Use the supernatant to assay the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) using established spectrophotometric methods.

Measurement of Proline Content
  • Protocol:

    • Homogenize 0.5 g of fresh leaf tissue in aqueous sulfosalicylic acid.

    • React the extract with acid ninhydrin and toluene.

    • Measure the absorbance of the toluene layer at 520 nm.

    • Calculate the proline content using a standard curve.

Measurement of Ion Content (Na+/K+ Ratio)
  • Protocol:

    • Collect shoot and root samples at the heading stage.

    • Dry the samples in an oven and grind them into a fine powder.

    • Digest the samples using a nitric-perchloric acid mixture.

    • Determine the Na+ and K+ concentrations in the digest using a flame photometer or an atomic absorption spectrophotometer.

    • Calculate the Na+/K+ ratio.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data collected from the field trial.

Table 1: Effect of this compound-calcium on Morphological and Yield Parameters of Rice under Salt Stress

TreatmentPlant Height (cm)Number of Tillers/Plant1000-Grain Weight (g)Grain Yield (t/ha)Harvest Index
S0P0
S0P1
S0P2
S1P0
S1P1
S1P2
S2P0
S2P1
S2P2

Table 2: Effect of this compound-calcium on Photosynthetic Parameters of Rice under Salt Stress

TreatmentChlorophyll a (mg/g FW)Chlorophyll b (mg/g FW)Net Photosynthetic Rate (µmol CO2/m²/s)Stomatal Conductance (mol/m²/s)
S0P0
S0P1
S0P2
S1P0
S1P1
S1P2
S2P0
S2P1
S2P2

Table 3: Effect of this compound-calcium on Biochemical Parameters of Rice under Salt Stress

TreatmentMDA Content (nmol/g FW)SOD Activity (U/mg protein)CAT Activity (U/mg protein)Proline Content (µg/g FW)Shoot Na+/K+ Ratio
S0P0
S0P1
S0P2
S1P0
S1P1
S1P2
S2P0
S2P1
S2P2

Mandatory Visualizations

experimental_workflow cluster_prep Field Preparation & Sowing cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Analysis & Reporting site_selection Site Selection & Soil Analysis field_prep Field Preparation site_selection->field_prep seedling_prep Seedling Preparation field_prep->seedling_prep transplanting Transplanting seedling_prep->transplanting salt_stress Salt Stress Induction (Tillering Stage) transplanting->salt_stress pro_ca_app This compound-Ca Application (Mid-Tillering) salt_stress->pro_ca_app morphological Morphological & Growth Data pro_ca_app->morphological physiological Physiological Data (Photosynthesis, etc.) pro_ca_app->physiological biochemical Biochemical Data (MDA, Enzymes, Proline) pro_ca_app->biochemical ion_content Ion Content (Na+/K+) pro_ca_app->ion_content data_analysis Statistical Analysis morphological->data_analysis physiological->data_analysis biochemical->data_analysis ion_content->data_analysis reporting Reporting & Interpretation data_analysis->reporting

Caption: Experimental workflow for assessing this compound efficacy.

salt_stress_pathway cluster_stress Stress Perception cluster_effects Cellular Effects cluster_response Plant Response & Damage cluster_proca This compound-Ca Intervention cluster_mitigation Mitigation Mechanisms salt_stress High Soil Salinity (Na+) osmotic_stress Osmotic Stress salt_stress->osmotic_stress ion_toxicity Ionic Toxicity (Na+ accumulation) salt_stress->ion_toxicity ros Reactive Oxygen Species (ROS) Production osmotic_stress->ros ion_toxicity->ros reduced_photo Reduced Photosynthesis ion_toxicity->reduced_photo membrane_damage Membrane Damage (Lipid Peroxidation) ros->membrane_damage reduced_growth Reduced Growth & Yield membrane_damage->reduced_growth reduced_photo->reduced_growth pro_ca This compound-Ca ga_inhibition Gibberellin Biosynthesis Inhibition pro_ca->ga_inhibition antioxidant_enzymes Increased Antioxidant Enzyme Activity pro_ca->antioxidant_enzymes osmolyte_accumulation Osmolyte Accumulation (e.g., Proline) pro_ca->osmolyte_accumulation ion_homeostasis Improved Ion Homeostasis (Lower Na+/K+ ratio) pro_ca->ion_homeostasis ga_inhibition->reduced_growth Regulates Growth antioxidant_enzymes->ros Scavenges ROS osmolyte_accumulation->osmotic_stress Mitigates ion_homeostasis->ion_toxicity Reduces

Caption: Salt stress signaling pathway and this compound intervention.

References

Application Notes and Protocols for Measuring Gas Exchange and Chlorophyll Content in Prohexadione-Treated Trees

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized in horticulture to control vegetative vigor in fruit trees, notably apples and pears. Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to reduced shoot elongation.[1][2][3][4] Beyond its growth-retardant effects, research indicates that Pro-Ca can influence various physiological processes, including gas exchange and chlorophyll content, which are critical for plant productivity and health.[5] These application notes provide an overview of the effects of Pro-Ca on these parameters and detailed protocols for their measurement.

Mechanism of Action: Gibberellin Biosynthesis Inhibition

This compound-calcium functions by inhibiting the late stages of gibberellin (GA) biosynthesis. Specifically, it acts as a structural mimic of 2-oxoglutarate, a cofactor for dioxygenases involved in the GA biosynthetic pathway. One of the key enzymes inhibited by Pro-Ca is GA 3β-hydroxylase, which is responsible for the conversion of inactive GAs (like GA20) into biologically active forms (like GA1) that promote stem elongation. By blocking this step, Pro-Ca reduces the levels of active gibberellins, resulting in decreased cell elongation and, consequently, reduced shoot growth.

Prohexadione_Pathway cluster_gibberellin Gibberellin Biosynthesis Pathway Mevalonic_Acid Mevalonic Acid Pathway ent_Kaurene ent-Kaurene Mevalonic_Acid->ent_Kaurene GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde GA20 GA20 (inactive) GA12_aldehyde->GA20 GA1 GA1 (active) GA20->GA1 GA 3β-hydroxylase Shoot Elongation Shoot Elongation GA1->Shoot Elongation This compound This compound-calcium This compound->Inhibition Inhibition->GA20

This compound-Ca inhibits the conversion of inactive GA20 to active GA1.

Application of this compound-Calcium

Effective application of Pro-Ca is crucial for achieving desired results. The timing and rate of application depend on the tree species, vigor, and desired level of growth control.

Parameter Recommendation for Apple & Pear Trees References
Timing Initial application is often recommended from late bloom to early petal fall, or when new shoots are 1-3 inches long for optimal vegetative growth control.
Application Rate Rates can range from 75 to 250 mg/L (ppm), often applied as single or multiple sprays. For example, a common recommendation is 6 to 12 oz per 100 gallons of water.
Additives The use of a water conditioner, such as ammonium sulfate, is recommended, especially in hard water. A nonionic surfactant can also improve coverage.
Tank Mixing Pro-Ca should not be tank-mixed with calcium-containing products like calcium chloride or calcium nitrate.

Effects on Gas Exchange and Chlorophyll Content

Studies have shown that Pro-Ca application can have a positive impact on gas exchange parameters and chlorophyll content in apple and pear trees. The reduction in vegetative growth may lead to a reallocation of resources, potentially enhancing photosynthetic efficiency in the remaining foliage.

Quantitative Data Summary

The following tables summarize the observed effects of this compound-calcium on gas exchange and chlorophyll content in apple and pear trees from various studies.

Table 1: Effect of this compound-Calcium on Gas Exchange in Apple Trees

Parameter Treatment Effect Reference
Net Photosynthesis (A)Pro-Ca applicationOften increased
Stomatal Conductance (gs)Pro-Ca applicationVariable effects reported
Transpiration (E)Pro-Ca applicationVariable effects reported

Table 2: Effect of this compound-Calcium on Chlorophyll Content in Apple & Pear Trees

Parameter Treatment Effect Reference
Total Chlorophyll ContentPro-Ca applicationIncreased
SPAD ValuesPro-Ca applicationIncreased
Leaf GreennessPro-Ca applicationIncreased

Experimental Protocols

To accurately assess the impact of this compound-calcium on tree physiology, standardized and detailed experimental protocols are essential.

Protocol 1: Measurement of Leaf Gas Exchange

This protocol outlines the procedure for measuring leaf-level gas exchange parameters (net photosynthesis, stomatal conductance, and transpiration) using a portable photosynthesis system, such as the LI-COR LI-6800.

Objective: To quantify the effect of Pro-Ca treatment on the photosynthetic performance of tree leaves.

Materials:

  • Portable Photosynthesis System (e.g., LI-COR LI-6800) with a leaf chamber fluorometer.

  • Treated and untreated (control) trees.

  • Data logging device.

Procedure:

  • Instrument Preparation and Calibration:

    • Power on the portable photosynthesis system and allow it to warm up for at least 30 minutes to ensure stable sensor readings.

    • Perform the manufacturer's recommended calibration procedures for the CO2 and H2O gas analyzers.

    • Set the environmental parameters within the leaf chamber to match the ambient conditions of the orchard as closely as possible, or to standardized conditions for comparative studies (e.g., light intensity, temperature, CO2 concentration).

  • Leaf Selection:

    • Select healthy, fully expanded leaves from the mid-canopy of both Pro-Ca-treated and control trees.

    • Ensure the selected leaves are free from visible signs of disease, pests, or mechanical damage.

    • For consistency, sample leaves from a similar position and orientation on each tree.

  • Measurement:

    • Carefully enclose the selected leaf within the chamber, ensuring a good seal to prevent leaks.

    • Allow the leaf to acclimate to the chamber conditions until the gas exchange readings stabilize. This may take several minutes.

    • Once stable, record the values for net photosynthetic rate (A, in µmol CO2 m⁻² s⁻¹), stomatal conductance (gs, in mol H₂O m⁻² s⁻¹), and transpiration rate (E, in mmol H₂O m⁻² s⁻¹).

    • Repeat the measurement on multiple leaves per tree and on multiple trees per treatment group to ensure robust data.

  • Data Analysis:

    • Compile the recorded data for each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in gas exchange parameters between the Pro-Ca-treated and control trees.

Gas_Exchange_Workflow Start Start Instrument_Prep Instrument Preparation (Warm-up & Calibration) Start->Instrument_Prep Leaf_Selection Leaf Selection (Healthy, mid-canopy) Instrument_Prep->Leaf_Selection Measurement Enclose Leaf & Acclimate Leaf_Selection->Measurement Record_Data Record A, gs, E Measurement->Record_Data Repeat Repeat Measurements Record_Data->Repeat Repeat->Leaf_Selection Data_Analysis Statistical Analysis Repeat->Data_Analysis End End Data_Analysis->End

Workflow for measuring leaf gas exchange.

Protocol 2: Measurement of Leaf Chlorophyll Content

This section provides two common methods for determining leaf chlorophyll content: a non-destructive method using a SPAD meter and a destructive, extraction-based spectrophotometric method.

Method 2A: Non-Destructive Chlorophyll Estimation using a SPAD Meter

Objective: To rapidly and non-destructively estimate the relative chlorophyll content of leaves.

Materials:

  • SPAD-502Plus Chlorophyll Meter or equivalent.

  • Treated and untreated (control) trees.

Procedure:

  • Instrument Calibration:

    • Turn on the SPAD meter and perform the calibration according to the manufacturer's instructions. This typically involves closing the sensor head on an empty chamber.

  • Leaf Selection:

    • Select leaves as described in Protocol 1.

  • Measurement:

    • Gently clamp the SPAD meter onto the leaf blade, avoiding the midrib and large veins.

    • Record the SPAD value displayed on the meter.

    • Take multiple readings from different locations on the same leaf and from multiple leaves per tree to obtain a representative average.

  • Data Analysis:

    • Average the SPAD readings for each treatment group.

    • Use statistical analysis to compare the relative chlorophyll content between Pro-Ca-treated and control trees.

Method 2B: Destructive Chlorophyll Measurement via Acetone Extraction and Spectrophotometry

Objective: To determine the absolute concentration of chlorophyll a, chlorophyll b, and total chlorophyll in leaf tissue.

Materials:

  • Fresh leaf samples.

  • Mortar and pestle.

  • 80% acetone solution.

  • Centrifuge and centrifuge tubes.

  • Spectrophotometer.

  • Volumetric flasks.

  • Quartz sand (optional, to aid grinding).

Procedure:

  • Sample Preparation:

    • Collect a known fresh weight (e.g., 100 mg) of leaf tissue, avoiding major veins.

    • Immediately place the tissue in a chilled mortar.

  • Extraction:

    • Add a small amount of 80% acetone and quartz sand to the mortar.

    • Grind the leaf tissue thoroughly until it becomes a fine, homogenous paste.

    • Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add the rinsing to the centrifuge tube.

    • Centrifuge the sample at approximately 5000 x g for 10 minutes.

  • Spectrophotometry:

    • Carefully transfer the supernatant to a volumetric flask and bring it to a known final volume with 80% acetone.

    • Use the spectrophotometer to measure the absorbance of the extract at 663 nm and 645 nm, using 80% acetone as a blank.

  • Calculation:

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

      • Chlorophyll a (mg/L) = 12.21 * (A663) - 2.81 * (A645)

      • Chlorophyll b (mg/L) = 20.13 * (A645) - 5.03 * (A663)

      • Total Chlorophyll (mg/L) = 17.32 * (A645) + 7.18 * (A663)

    • Express the chlorophyll content on a fresh weight basis (e.g., mg/g FW).

Chlorophyll_Workflow cluster_spad SPAD Meter Method cluster_acetone Acetone Extraction Method SPAD_Calibrate Calibrate SPAD Meter SPAD_Measure Clamp on Leaf & Record Value SPAD_Calibrate->SPAD_Measure SPAD_Repeat Repeat Measurements SPAD_Measure->SPAD_Repeat Data_Analysis Statistical Analysis SPAD_Repeat->Data_Analysis Acetone_Sample Weigh Leaf Tissue Acetone_Grind Grind in 80% Acetone Acetone_Sample->Acetone_Grind Acetone_Centrifuge Centrifuge Acetone_Grind->Acetone_Centrifuge Acetone_Spectro Measure Absorbance (663nm & 645nm) Acetone_Centrifuge->Acetone_Spectro Acetone_Calculate Calculate Chlorophyll Content Acetone_Spectro->Acetone_Calculate Acetone_Calculate->Data_Analysis Start Start Leaf_Selection Leaf Selection Start->Leaf_Selection Leaf_Selection->SPAD_Calibrate Leaf_Selection->Acetone_Sample End End Data_Analysis->End

References

Application Notes and Protocols: Utilizing Prohexadione-Calcium to Modulate Sugar and Acid Metabolism in Grape Berries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohexadione-calcium (Pro-Ca) is a plant growth regulator that has demonstrated significant potential in viticulture for improving grape berry quality. By inhibiting the biosynthesis of gibberellins and influencing flavonoid pathways, Pro-Ca application can modulate the sugar and acid composition of grape berries, which are critical determinants of wine quality.[1][2][3] Furthermore, Pro-Ca has been shown to alter the endogenous hormonal balance within the berry, providing a tool for researchers to investigate the complex regulatory networks governing fruit development and ripening.[4][5] These notes provide an overview of the effects of Pro-Ca on grape berry metabolism and detailed protocols for its application and the subsequent analysis of key quality parameters.

Mechanism of Action

This compound-calcium primarily acts as an inhibitor of 2-oxoglutarate-dependent dioxygenases. This mode of action has two main consequences for grape berry development:

  • Inhibition of Gibberellin Biosynthesis: Pro-Ca blocks the 3β-hydroxylation of GA20 to the biologically active GA1, leading to reduced vegetative growth. This can result in a better balance between vegetative and reproductive growth, potentially enhancing fruit quality.

  • Alteration of Flavonoid Metabolism: As a structural mimic of 2-oxoglutarate, Pro-Ca can also inhibit enzymes in the flavonoid biosynthesis pathway, such as flavanone 3-hydroxylase. This can lead to the accumulation of specific phenolic compounds, which are important for the color, taste, and antioxidant properties of grapes and wine.

The application of Pro-Ca has been shown to decrease abscisic acid (ABA) content while increasing levels of zeatin (ZT), gibberellic acid (GA3), and indole-3-acetic acid (IAA). This hormonal shift is correlated with enhanced activities of enzymes involved in sugar and acid synthesis.

Data Presentation

The following tables summarize the quantitative effects of Pro-Ca on grape berry composition as reported in scientific literature.

Table 1: Effect of this compound-Calcium on Soluble Sugar and Organic Acid Content in 'Chardonnay' Grape Berries.

TreatmentSoluble Sugar Content (% Increase)Citric Acid Content (% Increase)Malic Acid Content (% Increase)
600 mg/L Pro-Ca11.2897.8068.86

Table 2: Overview of this compound-Calcium Application Effects on Various Grape Cultivars.

Grape CultivarPro-Ca Concentration(s)Application TimingKey FindingsReference(s)
'Chardonnay'200, 400, 600, 800 mg/L22, 42, 62, and 82 days after initial floweringIncreased soluble sugar and organic acids; reduced ABA, increased ZT, GA3, IAA.
'Cabernet Sauvignon'250 mg/LPre-bloom and post-bloomReduced fruit set and berry weight; increased color intensity, total anthocyanins, and total phenols.
'Cabernet Franc'250 mg/LPre-bloom and post-bloomIncreased must color intensity, total anthocyanins, and total phenols.
'Tempranillo'Not specifiedPre-bloomingReduced berry size and weight; improved sensory characteristics of wine.
'Seyval'Not specifiedMultiple pre- and post-bloomDecreased berries per cluster, berry weight, and cluster weight.

Experimental Protocols

Protocol 1: Field Application of this compound-Calcium

Objective: To apply Pro-Ca to grapevines to study its effects on berry metabolism.

Materials:

  • This compound-calcium formulation (e.g., Regalis® or Apogee®)

  • Water

  • Backpack or tractor-mounted sprayer

  • Personal Protective Equipment (PPE) as per product label

Procedure:

  • Determine Application Timing and Concentration: Based on the research objectives and grape cultivar, select the appropriate growth stage(s) and Pro-Ca concentration. Common application timings include pre-bloom, full bloom, and post-bloom. Concentrations typically range from 200 mg/L to 800 mg/L.

  • Prepare Spray Solution: Calculate the required amount of Pro-Ca product and water to achieve the desired concentration and spray volume for the treated area. Ensure thorough mixing.

  • Application: Apply the Pro-Ca solution to the grapevine canopy, ensuring uniform coverage of the foliage and fruit clusters. Applications are often made multiple times during the growing season.

  • Control Group: Maintain an untreated control group of vines that are managed identically to the treated vines, with the exception of Pro-Ca application.

  • Berry Sampling: Collect berry samples at various time points after application and throughout berry development (e.g., 45, 65, 85, and 105 days after initial flowering) for subsequent analysis.

Protocol 2: Determination of Sugars and Organic Acids by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of major sugars (glucose, fructose) and organic acids (tartaric, malic, citric) in grape berry samples.

Materials:

  • Grape berry samples (fresh or freeze-dried)

  • Deionized water

  • Sulfuric acid (for mobile phase)

  • HPLC system with a UV detector (for organic acids) and a Refractive Index (RI) detector (for sugars)

  • Ion-exchange column (e.g., Aminex HPX-87H)

  • Syringe filters (0.45 µm)

  • Standards for glucose, fructose, tartaric acid, malic acid, and citric acid

Procedure:

  • Sample Preparation:

    • Homogenize grape berries.

    • For simultaneous extraction, use freeze-dried berry powder extracted with deionized water.

    • Centrifuge the homogenate to pellet solids.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: An aqueous solution of sulfuric acid (e.g., 0.65 mM).

    • Column Temperature: Maintain at a constant temperature (e.g., 75°C).

    • Flow Rate: Set a constant flow rate (e.g., 0.7 mL/min).

    • Injection Volume: Inject a fixed volume of the prepared sample (e.g., 10 µL).

    • Detection: Use a UV detector at 210 nm for organic acids and an RI detector for sugars.

  • Quantification:

    • Prepare calibration curves for each sugar and organic acid standard.

    • Identify and quantify the compounds in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 3: Quantification of Endogenous Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of endogenous plant hormones (e.g., ABA, IAA, GA3, ZT) in grape berry samples.

Materials:

  • Grape berry samples (frozen)

  • Extraction solvent (e.g., a mixture of dichloromethane, methanol, and formic acid)

  • Internal standards for each hormone class

  • Solid-Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Homogenize frozen grape berry powder in the extraction solvent containing internal standards.

    • Centrifuge to pellet solids and collect the supernatant.

  • Purification:

    • Use SPE cartridges to purify the hormone extracts and remove interfering compounds like sugars and phenols.

  • LC-MS/MS Analysis:

    • Separate the hormones using a suitable HPLC column and gradient elution.

    • Detect and quantify the hormones using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Establish calibration curves for each hormone standard.

    • Calculate the concentration of each hormone in the sample based on the peak area ratios of the analyte to the internal standard.

Protocol 4: Enzyme Activity Assays for Sugar Metabolism

Objective: To measure the activity of key enzymes involved in sugar metabolism, such as invertase and sucrose synthase.

Materials:

  • Grape berry samples

  • Extraction buffer

  • Assay-specific buffers and substrates (e.g., sucrose)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize grape berry tissue in a suitable extraction buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Invertase Activity Assay:

    • Incubate the enzyme extract with a buffered sucrose solution.

    • Stop the reaction and measure the amount of glucose and fructose produced using a colorimetric method (e.g., DNS method) or an enzymatic assay.

  • Sucrose Synthase Activity Assay:

    • Measure the activity in both the synthesis and degradation directions by providing the appropriate substrates and measuring the products.

  • Calculate Enzyme Activity: Express the enzyme activity as the amount of product formed per unit of time per amount of protein or fresh weight.

Visualizations

Prohexadione_Signaling_Pathway cluster_this compound This compound-Calcium Application cluster_inhibition Primary Inhibition cluster_pathways Affected Biosynthetic Pathways cluster_hormonal Hormonal Regulation cluster_metabolism Metabolic Outcomes in Grape Berries ProCa This compound-Ca Dioxygenases 2-Oxoglutarate Dependent Dioxygenases ProCa->Dioxygenases Inhibits ABA Reduced Abscisic Acid (ABA) ProCa->ABA Other_Hormones Increased ZT, GA3, IAA ProCa->Other_Hormones GA_Bio Gibberellin Biosynthesis (e.g., GA20 3ß-hydroxylase) Dioxygenases->GA_Bio Required for Flavonoid_Bio Flavonoid Biosynthesis (e.g., Flavanone 3-hydroxylase) Dioxygenases->Flavonoid_Bio Required for GA Reduced Active Gibberellins (GA1) GA_Bio->GA Phenolics Altered Phenolic Profile Flavonoid_Bio->Phenolics Enzymes Enhanced Enzyme Activity (Sugar & Acid Synthesis) GA->Enzymes Modulates ABA->Enzymes Modulates Other_Hormones->Enzymes Modulates Sugar_Acid Increased Soluble Sugars & Organic Acids Enzymes->Sugar_Acid

Caption: this compound-Ca signaling pathway in grape berries.

Experimental_Workflow cluster_analysis Biochemical Analyses start Start: Experimental Design application This compound-Ca Application to Grapevines start->application sampling Berry Sampling at Multiple Time Points application->sampling sample_prep Sample Preparation (Homogenization, Extraction, Purification) sampling->sample_prep hplc HPLC Analysis (Sugars & Organic Acids) sample_prep->hplc lcms LC-MS/MS Analysis (Endogenous Hormones) sample_prep->lcms enzyme_assay Enzyme Activity Assays sample_prep->enzyme_assay data_analysis Data Analysis and Interpretation hplc->data_analysis lcms->data_analysis enzyme_assay->data_analysis end End: Conclusion data_analysis->end

Caption: Experimental workflow for studying Pro-Ca effects.

References

Application Notes: Greenhouse Evaluation of Prohexadione-Calcium on Containerized Herbs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized to manage vegetative growth in various crops.[1][2] It functions by inhibiting the biosynthesis of gibberellins, the plant hormones responsible for cell elongation.[2][3] This mode of action results in a more compact plant structure, characterized by reduced internode length.[2] Beyond growth control, Pro-Ca has been observed to influence flavonoid metabolism, potentially enhancing a plant's resistance to certain pathogens, and to reduce ethylene formation. These application notes provide a comprehensive protocol for conducting greenhouse trials to evaluate the effects of this compound-calcium on the morphological, physiological, and biochemical characteristics of containerized herbs.

Mechanism of Action

This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several dioxygenase enzymes involved in key plant metabolic pathways. By competitively inhibiting these enzymes, Pro-Ca effectively blocks the late stages of gibberellin (GA) biosynthesis, specifically the 3β-hydroxylation of GA20 to the biologically active GA1. This inhibition leads to reduced vegetative growth. Additionally, Pro-Ca influences the flavonoid pathway by inhibiting flavanone 3-hydroxylase, which can trigger the production of phytoalexin-like compounds, and can also impact ethylene biosynthesis.

Prohexadione_Signaling_Pathway cluster_proca Exogenous Application cluster_pathways Endogenous Pathways cluster_ga Gibberellin Biosynthesis cluster_flavonoid Flavonoid Biosynthesis ProCa This compound-Calcium Dioxy 2-oxoglutarate-dependent Dioxygenases ProCa->Dioxy Inhibits Oxo 2-oxoglutaric acid (Co-substrate) Oxo->Dioxy Required for activity GA1 Active Gibberellin (GA1) Dioxy->GA1 Deoxyflavonoids 3-deoxyflavonoids (Phytoalexins) Dioxy->Deoxyflavonoids GA20 Inactive Precursor (GA20) GA20->GA1 GA 3ß-hydroxylase (a Dioxygenase) Elongation Stem & Internode Elongation GA1->Elongation Flavanone Flavanone Flavanone->Deoxyflavonoids Flavanone 3-hydroxylase (a Dioxygenase) Resistance Pathogen Resistance Deoxyflavonoids->Resistance

Caption: this compound-Ca signaling pathway and its inhibitory effects.

Experimental Protocols

This section details the methodology for a comprehensive greenhouse experiment. The chosen herb species should be commercially relevant, such as basil (Ocimum basilicum), mint (Mentha spicata), or oregano (Origanum vulgare).

1. Materials and Equipment

  • Plant Material: Healthy, uniform seedlings or cuttings of the selected herb species.

  • Containers: 1-liter plastic pots with drainage holes.

  • Growing Medium: Sterile, well-drained potting mix (e.g., peat:perlite:vermiculite at 2:1:1 v/v/v).

  • This compound-calcium: Commercial formulation (e.g., Apogee® or Kudos®) or technical grade Pro-Ca.

  • Greenhouse: Temperature, humidity, and photoperiod-controlled environment.

  • Measurement Tools: Calipers, ruler, SPAD meter (for chlorophyll estimation), balance (for biomass), graduated cylinders, pH/EC meter.

  • Application Equipment: Handheld sprayer for foliar applications.

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat.

2. Experimental Design and Workflow

A completely randomized design (CRD) is recommended. Treatments should include a negative control (water spray) and at least 3-4 concentrations of Pro-Ca. Based on literature, suggested concentrations for initial screening on herbs range from 50 to 500 mg/L (ppm).

  • Treatments:

    • T1: Control (0 mg/L Pro-Ca)

    • T2: 125 mg/L Pro-Ca

    • T3: 250 mg/L Pro-Ca

    • T4: 500 mg/L Pro-Ca

  • Replication: Each treatment should have a minimum of 10-15 replicate plants to ensure statistical power.

  • Randomization: Pots should be randomly arranged on greenhouse benches and re-randomized weekly to minimize positional effects.

Experimental_Workflow Start Start: Procure Uniform Herb Seedlings/Cuttings Acclimate Acclimatization (1-2 weeks in greenhouse) Start->Acclimate Randomize Randomize and Assign Plants to Treatment Groups Acclimate->Randomize T0 Initial Measurements (T0) (Height, Leaf Count, etc.) Randomize->T0 Application Apply Pro-Ca Treatments (Foliar Spray to Runoff) T0->Application Grow Maintain Plants in Controlled Greenhouse Conditions (4-6 weeks) Application->Grow Data Weekly Data Collection (Morphological & Physiological) Grow->Data Repeat Weekly Harvest Final Harvest (Biomass & Biochemical Analysis) Grow->Harvest Data->Grow End Data Analysis & Conclusion Harvest->End Logical_Relationships Input Pro-Ca Application MoA Inhibition of Gibberellin Biosynthesis Input->MoA Effect1 Reduced Internode Elongation MoA->Effect1 Effect2 Altered Flavonoid Metabolism MoA->Effect2 Outcome2 Increased Chlorophyll Concentration MoA->Outcome2 Metabolic Shift Outcome1 Compact Plant Phenotype Effect1->Outcome1 Outcome3 Altered Secondary Metabolite Profile Effect2->Outcome3

References

Application Notes and Protocols: Investigating the Influence of Prohexadione on Endogenous Hormones in Grapes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohexadione-calcium (Pro-Ca) is a plant growth regulator that has garnered significant interest in viticulture for its ability to modulate vine growth and potentially enhance fruit quality.[1][2][3] Its primary mode of action is the inhibition of gibberellin biosynthesis, which leads to a reduction in vegetative growth.[4][5] However, its effects extend beyond gibberellins, influencing other endogenous hormone pathways and secondary metabolite production, such as flavonoids. Understanding the intricate hormonal changes induced by this compound is crucial for optimizing its application and for the development of new viticultural strategies.

These application notes provide a comprehensive overview of the methodologies required to study the effect of this compound on the endogenous hormonal balance in grapes. Detailed experimental protocols for hormone analysis, along with data presentation guidelines and visualizations of key pathways, are included to facilitate rigorous scientific investigation.

Mechanism of Action of this compound

This compound-calcium acts as a structural mimic of 2-oxoglutarate, a co-substrate for several dioxygenase enzymes. By competitively inhibiting these enzymes, this compound disrupts key metabolic pathways:

  • Gibberellin Biosynthesis Inhibition: this compound specifically inhibits the 3β-hydroxylation of GA20 to the biologically active GA1, leading to a decrease in active gibberellins and a consequent reduction in shoot elongation.

  • Flavonoid Metabolism Modulation: It also inhibits flavanone 3-hydroxylase, an enzyme in the flavonoid biosynthesis pathway. This can lead to alterations in the profiles of flavonoids, including anthocyanins and flavonols.

  • Ethylene Production Reduction: this compound's structural similarity to ascorbic acid allows it to interfere with aminocyclopropanecarboxylic acid oxidase, an enzyme in the ethylene biosynthesis pathway, potentially leading to reduced ethylene levels.

Experimental Protocols

This compound Application in Grapevines

Objective: To apply this compound-calcium to grapevines in a controlled manner to study its effects on endogenous hormones.

Materials:

  • This compound-calcium (e.g., Apogee® or similar formulation)

  • Backpack sprayer or handheld sprayer

  • Ammonium sulphate (optional, as an adjuvant)

  • Surfactant (e.g., Induce®)

  • Personal Protective Equipment (PPE)

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound-calcium at the desired concentration (e.g., 50 mg/L, 100 mg/L, 250 mg/L). The final concentration will depend on the specific research question and grapevine cultivar. It is often recommended to include a surfactant and ammonium sulphate to enhance uptake.

  • Application Timing: The timing of application is critical and will influence the observed effects. Common application timings for research purposes include:

    • Pre-bloom (inflorescences fully developed)

    • Full bloom (50% cap-fall)

    • Post-bloom (one to two weeks after bloom)

    • Véraison (onset of ripening)

  • Application Procedure:

    • On the day of application, ensure weather conditions are suitable (low wind, no rain forecast).

    • Calibrate the sprayer to deliver a consistent volume of solution per vine or per hectare.

    • Apply the solution to the grapevine canopy until the point of runoff, ensuring thorough coverage of the foliage.

    • For control vines, apply a solution containing only water and the adjuvants used for the this compound treatment.

  • Sample Collection:

    • Collect grape berry, leaf, or shoot tip samples at various time points after application (e.g., 24h, 48h, 1 week, and at key developmental stages like véraison and harvest).

    • Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until hormone extraction.

Endogenous Hormone Extraction and Quantification

Objective: To extract, purify, and quantify multiple classes of endogenous hormones (gibberellins, auxins, cytokinins, and abscisic acid) from grape tissues.

Methodology Overview: The gold standard for plant hormone analysis is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS), which offer high sensitivity and selectivity.

Materials:

  • Frozen grape tissue (berries, leaves, etc.)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., cold 80% methanol)

  • Internal standards (deuterated or 13C-labeled hormones)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vacuum concentrator

  • HPLC-MS/MS or UPLC-MS/MS system

Protocol:

  • Sample Homogenization:

    • Grind the frozen grape tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Weigh approximately 100-500 mg of the powdered tissue into a centrifuge tube.

  • Hormone Extraction:

    • Add 1 mL of ice-cold 80% methanol containing a known amount of internal standards to the sample.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of extraction solvent.

    • Pool the supernatants.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove interfering compounds.

    • Elute the hormones with an appropriate solvent (e.g., methanol or acetonitrile).

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness using a vacuum concentrator.

    • Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

    • Inject the sample into the HPLC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reversed-phase column (e.g., Acquity® BEH C18, 100 mm × 2.1 mm, 1.7-µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid or acetic acid.

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific hormones.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound-Ca on Endogenous Hormone Levels in 'Chardonnay' Grape Berries (ng/g FW)

TreatmentABAZTGA3IAA
Control 150.3 ± 12.525.8 ± 2.118.2 ± 1.535.6 ± 3.0
200 mg/L Pro-Ca 135.1 ± 11.028.9 ± 2.420.5 ± 1.839.8 ± 3.5
400 mg/L Pro-Ca 120.7 ± 10.132.4 ± 2.822.8 ± 2.044.2 ± 4.0
600 mg/L Pro-Ca 105.4 ± 9.235.7 ± 3.125.3 ± 2.249.1 ± 4.3
800 mg/L Pro-Ca 98.2 ± 8.538.1 ± 3.327.0 ± 2.452.3 ± 4.6

Data adapted from a study on 'Chardonnay' grapes, showing a reduction in ABA and an increase in ZT, GA3, and IAA levels with increasing Pro-Ca concentrations. Note that the increase in GA3 might seem counterintuitive but could be due to feedback mechanisms or effects on other GAs not measured.

Table 2: Impact of this compound-Ca Application Timing on Cabernet Sauvignon Berry Weight and Composition

Treatment TimingBerry Weight (g)Total Anthocyanins (mg/g)Total Phenols (mg/g)
Control 1.25 ± 0.081.52 ± 0.113.45 ± 0.25
Pre-bloom 1.18 ± 0.071.68 ± 0.133.68 ± 0.28
Bloom 1.15 ± 0.061.75 ± 0.143.82 ± 0.30
Post-bloom (1-2 weeks) 1.05 ± 0.051.98 ± 0.164.15 ± 0.32*

*Indicates a statistically significant difference from the control group (p < 0.05). Data synthesized from findings that post-bloom applications are most effective in reducing berry weight and increasing phenolic compounds.

Visualizations

Gibberellin_Biosynthesis_Inhibition cluster_pathway Late-Stage Gibberellin Biosynthesis GA20 GA20 (inactive) GA1 GA1 (active) GA20->GA1 GA 3-oxidase (Dioxygenase) This compound This compound-Ca This compound->Inhibition

Caption: this compound-Ca inhibits the conversion of inactive GA20 to active GA1.

Experimental_Workflow cluster_field Field Experiment cluster_lab Laboratory Analysis Vineyard Grapevine Selection (e.g., Cabernet Sauvignon) Treatment This compound-Ca Application (Foliar Spray) Vineyard->Treatment Sampling Berry & Leaf Sampling (Multiple Time Points) Treatment->Sampling Freezing Flash Freezing (Liquid N2) & Storage (-80°C) Sampling->Freezing Homogenization Tissue Homogenization Freezing->Homogenization Sample Transfer Extraction Hormone Extraction (e.g., 80% Methanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Quantification Purification->Analysis Data Data Analysis & Interpretation Analysis->Data Data Acquisition

Caption: Workflow for studying this compound's effect on grape hormones.

Hormonal_Crosstalk cluster_hormones Endogenous Hormones cluster_responses Physiological Responses This compound This compound-Ca Gibberellins Gibberellins This compound->Gibberellins Inhibits Biosynthesis Auxins Auxins Gibberellins->Auxins Antagonistic/Synergistic ABA Abscisic Acid Gibberellins->ABA Antagonistic ShootGrowth Vegetative Growth Gibberellins->ShootGrowth Cytokinins Cytokinins Auxins->Cytokinins Ratio is critical FruitSet Fruit Set & Development Auxins->FruitSet Cytokinins->FruitSet ABA->Auxins Crosstalk ABA->Cytokinins Antagonistic Ripening Berry Ripening ABA->Ripening StressResponse Stress Response ABA->StressResponse

Caption: this compound's impact on the complex network of grape hormones.

References

Troubleshooting & Optimization

Overcoming weak growth control with Prohexadione-calcium application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Prohexadione-calcium for plant growth control.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-calcium?

This compound-calcium is a plant growth regulator that works by inhibiting the biosynthesis of gibberellins, which are hormones responsible for cell elongation.[1][2][3] Specifically, it acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for certain dioxygenases involved in the late stages of gibberellin synthesis.[3] By blocking enzymes like GA₂₀ 3ß-hydroxylase, it prevents the conversion of inactive gibberellin precursors (e.g., GA₂₀) into highly active forms (e.g., GA₁), leading to reduced internode elongation and more compact plant growth.[3] A key advantage is that it primarily affects gibberellin synthesis in vegetative tissues (stems and shoots) with minimal impact on those in flowers and fruits, thus controlling growth without negatively affecting fruit development.

Q2: How long does the growth-regulating effect of this compound-calcium last?

The growth-regulating effect of this compound-calcium is not permanent. It is degraded within the plant over time, with its effects typically lasting for three to six weeks. Reapplication may be necessary to maintain growth control throughout the growing season, depending on the plant species, its vigor, and environmental conditions.

Q3: Is this compound-calcium safe for all plant species?

While this compound-calcium is used on a wide variety of crops, sensitivity can vary between species and even cultivars. For instance, some apple varieties like 'Empire' are noted to be sensitive, potentially leading to fruit russeting and cracking. It is always recommended to conduct small-scale trials to determine the optimal concentration and potential phytotoxicity for a specific plant species or cultivar before large-scale application.

Q4: Can this compound-calcium be tank-mixed with other agrochemicals?

Caution should be exercised when tank-mixing this compound-calcium. It is particularly important to avoid mixing it with foliar nutrient sprays containing free calcium ions, such as calcium chloride. The presence of free calcium can cause this compound-calcium to precipitate in the tank, which can clog spray nozzles and significantly reduce the product's efficacy. However, combinations with other plant growth regulators like Uniconazole or Mepiquat Chloride are common and can enhance the growth-regulating effects.

Troubleshooting Guide

Problem 1: Weak or no observable growth control after application.

  • Cause A: Application Timing Was Too Late.

    • Explanation: this compound-calcium is most effective when applied before or at the very onset of rapid vegetative growth. It takes approximately 10 to 14 days for the growth control effects to become visible. If the plants are already growing vigorously, the product's effect will be significantly weaker and may seem ineffective.

    • Solution: Apply this compound-calcium early in the growth cycle. For fruit trees, this could be at the "pink" stage or when terminal shoots are 3 to 5 cm long. For other crops, apply before the main growth spurt. If vigorous growth is already present, consider using this compound-calcium in combination with a faster-acting growth regulator like Uniconazole.

  • Cause B: Incorrect Application Rate.

    • Explanation: The required concentration of this compound-calcium is highly dependent on the plant species, cultivar, and its growth vigor. An insufficient dose will not provide adequate growth control.

    • Solution: Consult established protocols for your specific plant species. If no specific rate is available, conduct a dose-response experiment to determine the optimal concentration. For vigorous trees, a higher rate may be necessary for the initial application.

  • Cause C: Poor Absorption.

    • Explanation: this compound-calcium is primarily absorbed through the leaves. Thorough coverage of the foliage is essential for good efficacy. Application during hot, dry conditions or just before rainfall can reduce absorption. The product requires about 6 hours to become rainfast.

    • Solution: Ensure a uniform and thorough spray application that covers all green tissue. Apply during cooler, more humid parts of the day, such as early morning or evening, to enhance absorption. Avoid application if rain is expected within 6 hours.

Problem 2: Initial growth control is observed, but is followed by a rapid flush of growth.

  • Cause: Short Persistence of the Product.

    • Explanation: this compound-calcium has a limited persistence of 3 to 6 weeks within the plant. As the product degrades, the plant will resume its normal growth rate.

    • Solution: For season-long control, multiple applications are often necessary. Plan for repeat applications at 3 to 5-week intervals, adjusting based on the plant's response and growth vigor.

Problem 3: Inconsistent results across different experiments.

  • Cause: Variability in Environmental or Plant Conditions.

    • Explanation: The efficacy of this compound-calcium can be influenced by several factors including temperature, water availability, soil fertility, and the overall health and vigor of the plant.

    • Solution: Standardize experimental conditions as much as possible. Record environmental data and document the physiological state of the plants for each experiment to help identify sources of variability. Ensure consistent application techniques and timing across all trials.

Data Presentation: Application Rates and Effects

Table 1: Recommended Application Rates of this compound-Calcium for Various Crops

CropApplication Rate (Active Ingredient)Application Timing/MethodReference
Apples 50-75 g per 100 L of waterTwo to three spray applications, starting when terminal shoots are 3-5 cm long, with 3-5 week intervals.
Peanuts 70-140 g a.i./haApplied at 50% and/or 100% canopy closure.
Rice 20-30 g per mu (~0.067 ha)Applied as a single treatment.
Strawberries 50-200 mg/LApplied as a foliar spray or drench 30 days after transplanting.
Cucumbers 15-60 mg/LTwo foliar spray applications, 10 and 20 days after seedling planting.
Corn (Seedlings) 2-15 ppmApplied at the first leaf stage.

Table 2: Observed Effects of this compound-Calcium in Experimental Studies

CropConcentrationObserved EffectsReference
Corn (Seedlings) 2 ppmSignificantly reduced seedling height and internode length; decreased shoot weight and increased root weight.
Strawberries ('Maehyang') 50 mg/L (drench)Increased fresh and dry weight of runners; increased number of runner plants.
Strawberries ('Maehyang') 200 mg/LSignificantly inhibited petiole length.
Cucumbers 30 mg/LIncreased vegetative development, yield, nutrient uptake, and fruit firmness.
Cucumbers 45-60 mg/LNegative effects on morphological parameters (excluding stem diameter) and yield.
Rice (under salt stress) 100 mg/LAlleviated salt stress damage by improving antioxidant processes and photosynthesis.

Experimental Protocols

Protocol 1: General Method for Evaluating this compound-Calcium Efficacy

  • Plant Material and Growth Conditions:

    • Use healthy, uniform plants of the desired species and cultivar.

    • Grow plants under controlled and consistent environmental conditions (e.g., greenhouse or growth chamber) with standardized photoperiod, temperature, humidity, and irrigation.

  • Preparation of this compound-Calcium Solution:

    • Use a commercial formulation of this compound-calcium (e.g., 10% or 27.5% water-dispersible granule).

    • Calculate the amount of product needed to achieve the desired final concentration of the active ingredient (e.g., in mg/L or ppm).

    • Prepare a stock solution if necessary. Just before application, dilute the stock solution to the final treatment concentrations with distilled water. It is crucial to prepare solutions fresh, as this compound-calcium can degrade in aqueous solutions, especially when exposed to light.

  • Experimental Design and Treatment Application:

    • Employ a randomized complete block design with a sufficient number of replicates (e.g., 4-5) for each treatment. Each replicate should contain multiple plants.

    • Include a control group that is treated only with water (and any surfactant used in the treatment groups).

    • Foliar Spray Application: Apply the solution using a hand sprayer, ensuring complete and uniform coverage of the plant foliage until the point of runoff.

    • Drench Application: Apply a precise volume of the solution directly to the growing medium of each plant.

    • Apply treatments at the appropriate growth stage, typically before the onset of rapid elongation.

  • Data Collection and Analysis:

    • Measure relevant morphological parameters at regular intervals (e.g., weekly) for 4-6 weeks post-application. Key parameters may include:

      • Plant height

      • Stem/internode length

      • Stem diameter

      • Leaf area

      • Shoot and root fresh/dry weight

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizations

Prohexadione_Calcium_Signaling_Pathway cluster_Gibberellin_Biosynthesis Late-Stage Gibberellin Biosynthesis cluster_Result Physiological Outcome GA20 GA20 (Inactive) Enzyme GA20 3ß-hydroxylase (2-oxoglutarate-dependent dioxygenase) GA20->Enzyme GA1 GA1 (Active) Result Reduced Internode Elongation & Controlled Vegetative Growth GA1->Result Promotes Enzyme->GA1 Conversion ProCa This compound-Calcium ProCa->Inhibition Inhibition->Enzyme Inhibition

Caption: this compound-calcium's mechanism of action.

Experimental_Workflow Start Start: Plant Acclimatization Prep Prepare Pro-Ca Solutions (Fresh) Start->Prep Design Randomized Block Design (Control + Treatments) Prep->Design Application Apply Treatments (Foliar or Drench) at Early Growth Stage Design->Application Data Data Collection (Weekly Morphological Measurements) Application->Data Analysis Statistical Analysis (ANOVA) Data->Analysis End End: Interpret Results Analysis->End

Caption: General experimental workflow for Pro-Ca studies.

Troubleshooting_Logic rect_node rect_node Start Weak Growth Control? Q1 Applied before vigorous growth? Start->Q1 Q2 Dose appropriate for species/vigor? Q1->Q2 Yes Sol1 Solution: Apply earlier next time. Consider tank-mix for already vigorous plants. Q1->Sol1 No Q3 Thorough foliar coverage achieved? Q2->Q3 Yes Sol2 Solution: Conduct dose-response trial. Increase rate for high-vigor plants. Q2->Sol2 No Sol3 Solution: Improve spray technique. Apply in optimal conditions (low wind, high humidity). Q3->Sol3 No End Review other factors: environment, plant health. Q3->End Yes

Caption: Troubleshooting logic for weak Pro-Ca efficacy.

References

Optimizing Prohexadione spray solution pH for better absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Prohexadione, with a specific focus on the impact of spray solution pH on its absorption and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound and how does the spray solution pH affect it?

A1: The stable form of the product is this compound-calcium. However, for the plant to absorb it, it needs to be in its active free acid form, this compound. The release of the active acid form from the calcium salt is facilitated in an aqueous spray solution. An acidic environment helps to keep the this compound molecule in a non-dissociated form, which is crucial for its permeation through the plant's membranes to reach its cellular target.[1][2]

Q2: What is the recommended pH for a this compound spray solution?

A2: While specific optimal pH can vary based on the plant species and water hardness, a slightly acidic pH is generally recommended to enhance the uptake of this compound.[1] In some studies, a pH of 4.5 has been used effectively.[1] However, it's important to note that in certain experiments on apple trees, adjusting the pH to 4 or 9 did not significantly affect efficacy when ammonium sulfate was also used as an adjuvant.[3]

Q3: How does water hardness, particularly calcium content, affect the performance of this compound spray?

A3: Water that is high in calcium salts ("hard water") can negatively impact the effectiveness of this compound-calcium. The presence of free calcium ions in the spray solution can cause the this compound-calcium to precipitate, clogging nozzles and reducing the amount of active ingredient available for absorption by the plant.

Q4: What is the role of ammonium sulfate (AMS) as an adjuvant in this compound spray solutions?

A4: Ammonium sulfate (AMS) is recommended as a water conditioner, especially when using hard water. AMS binds with the calcium ions in the water, forming calcium sulfate (gypsum). This process releases the active this compound acid, making it available for uptake by the plant. The ammonium ions from AMS can also enhance the foliar absorption of the active ingredient.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced efficacy or lack of plant response 1. Improper pH of the spray solution: The pH may be too high (alkaline), reducing the availability of the active this compound acid. 2. Hard water interference: High levels of calcium in the water can bind with the this compound-calcium, reducing its effectiveness. 3. Incorrect timing of application: Application timing in relation to the plant's growth stage is crucial for optimal results.1. Adjust the pH: Lower the pH of the spray solution to a slightly acidic range (e.g., 4.5-6.0) using a suitable buffer. 2. Use a water conditioner: Add ammonium sulfate (AMS) to the spray tank, especially if the water source is known to be hard. 3. Consult application guidelines: Ensure the application is timed according to the recommended phenological stage of the target plant.
Precipitate formation in the spray tank 1. Interaction with hard water: High concentrations of calcium or magnesium in the water can cause this compound-calcium to precipitate out of the solution. 2. Incompatible tank mix partners: Mixing this compound-calcium with certain foliar nutrient sprays, especially those containing free calcium, can lead to precipitation.1. Pre-condition the water: Add ammonium sulfate (AMS) to the tank and ensure it is fully dissolved before adding the this compound-calcium. 2. Check compatibility: Avoid tank-mixing this compound-calcium with foliar fertilizers containing free calcium. Chelated calcium formulations may be more compatible, but a jar test is always recommended.
Inconsistent results between experiments 1. Variability in water quality: Using water from different sources with varying pH and hardness can lead to inconsistent results. 2. Differences in adjuvant use: The type and concentration of adjuvants can significantly impact uptake and efficacy.1. Standardize water source: Use deionized or distilled water for preparing solutions in a research setting, or consistently use a water conditioner like AMS if using tap water. 2. Maintain consistent adjuvant protocol: Use the same type and concentration of adjuvants, such as a non-ionic surfactant and AMS, across all experiments.

Data Presentation

Table 1: Effect of Spray Solution pH on this compound Efficacy in Sweet Cherry Trees

TreatmentShoot Length ReductionInternode Length Reduction
Control (No Pro-Ca)--
Pro-Ca in pH 6.0 BufferSignificantSignificant
Pro-Ca in pH 4.5 BufferSignificantSignificant

Source: Adapted from a study on sweet cherry trees. While both pH levels were effective, acidic conditions are generally favored for improved uptake.

Table 2: Recommended Adjuvants for this compound Spray Solutions

AdjuvantPurposeRecommended Use
Ammonium Sulfate (AMS) Water conditionerTo counteract the negative effects of hard water (high in calcium and magnesium).
Non-ionic Surfactant (NIS) Wetting agentTo improve spray coverage and adhesion to the leaf surface.
Crop Oil Concentrate (COC) PenetrantTo enhance the penetration of the active ingredient through the leaf cuticle.
Urea Ammonium Nitrate (UAN) Enhances uptakeSuggested to increase the foliar uptake of this compound-calcium.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Spray Solution

  • Water Quality Assessment: Before preparing the solution, determine the pH and hardness (calcium and magnesium content) of the water source.

  • Water Conditioning (if necessary): If the water is hard, add ammonium sulfate (AMS) at a recommended rate (e.g., 1-2% w/v) to the spray tank. Agitate until the AMS is completely dissolved.

  • This compound-calcium Addition: Weigh the required amount of this compound-calcium and add it to the tank. Continue agitation to ensure it is fully dispersed.

  • pH Measurement and Adjustment: Measure the pH of the solution using a calibrated pH meter. If the pH is above the desired range (e.g., > 6.5), slowly add a suitable acidifying agent (e.g., citric acid-based buffer) while continuously monitoring the pH until the target pH (e.g., 4.5-5.5) is reached.

  • Adjuvant Addition: Add a non-ionic surfactant (NIS) at the recommended concentration (e.g., 0.1% v/v) to the solution.

  • Final Agitation: Agitate the final solution for at least 5-10 minutes to ensure homogeneity before application.

Protocol 2: Leaf Uptake Experiment to Evaluate the Effect of pH

  • Plant Material: Select healthy, uniform plants of the target species with fully expanded young leaves.

  • Solution Preparation: Prepare this compound-calcium solutions at different pH levels (e.g., 4.0, 5.5, 7.0, 8.5) as described in Protocol 1. Include a fluorescent tracer in each solution to visualize and quantify uptake.

  • Application: Apply a small, known volume of each test solution to a specific area on the adaxial (upper) surface of the leaves.

  • Incubation: Place the treated plants in a controlled environment with consistent light and temperature for a set period (e.g., 2, 6, 12, and 24 hours).

  • Sample Collection and Washing: At each time point, excise the treated leaves. Thoroughly wash the leaf surface with a mild detergent solution to remove any unabsorbed residue.

  • Quantification of Uptake:

    • Method A (Fluorescence): Measure the fluorescence of the leaf wash solution and the remaining fluorescence on the leaf surface using a fluorometer. The amount of uptake can be calculated by the difference.

    • Method B (LC-MS/MS): Extract the this compound from the leaf tissue and analyze the concentration using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the amount of this compound absorbed at each pH level and time point to determine the optimal pH for absorption.

Visualizations

Prohexadione_Activation_and_Uptake cluster_spray_tank Spray Tank cluster_plant_leaf Plant Leaf This compound-Calcium This compound-Calcium Spray_Solution Optimized Spray Solution (Active this compound Acid) This compound-Calcium->Spray_Solution Hard_Water Hard Water (Ca2+, Mg2+) Hard_Water->Spray_Solution Inhibits Activation AMS Ammonium Sulfate (AMS) AMS->Hard_Water Binds Ca2+, Mg2+ Acidifier Acidifier Acidifier->Spray_Solution Lowers pH Leaf_Surface Leaf Surface (Cuticle) Spray_Solution->Leaf_Surface Application Plant_Cell Plant Cell Leaf_Surface->Plant_Cell Absorption (Uptake) Experimental_Workflow_pH_Optimization Start Start Prepare_Solutions Prepare this compound Solutions at Different pH Levels Start->Prepare_Solutions Apply_to_Leaves Apply Solutions to Plant Leaves Prepare_Solutions->Apply_to_Leaves Incubate Incubate for Set Time Periods Apply_to_Leaves->Incubate Collect_Samples Collect and Wash Leaf Samples Incubate->Collect_Samples Quantify_Uptake Quantify this compound Uptake (e.g., LC-MS/MS) Collect_Samples->Quantify_Uptake Analyze_Data Analyze and Compare Uptake Across pH Levels Quantify_Uptake->Analyze_Data Determine_Optimal_pH Determine Optimal pH for Absorption Analyze_Data->Determine_Optimal_pH

References

Technical Support Center: Enhancing Prohexadione Efficacy Through Compounding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the enhancement of Prohexadione (P-Ca) efficacy by compounding it with other plant growth regulators (PGRs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-Ca?

This compound-Ca is a plant bioregulator that primarily inhibits the biosynthesis of gibberellins, which are hormones responsible for stem elongation.[1][2][3] It acts as a structural mimic of 2-oxoglutaric acid, blocking distinct dioxygenases involved in gibberellin formation.[4] This results in reduced vegetative growth and more compact plants.[4] Specifically, it blocks the conversion of the inactive GA20 to the active GA1. This compound-Ca is absorbed by green tissues and has a short persistence in plants and soil.

Q2: What are the main benefits of using this compound-Ca in combination with other regulators?

Combining this compound-Ca with other regulators can lead to synergistic effects, such as a stronger reduction in shoot growth than when either product is used alone. This can also allow for reduced application rates of the partner regulator, potentially mitigating negative side effects. Additionally, combinations can influence other physiological responses like flowering, fruit set, and stress tolerance.

Q3: Can this compound-Ca be tank-mixed with fungicides and insecticides?

Yes, studies have shown that this compound-Ca is compatible with many fungicides and insecticides. For instance, research on peanuts indicated that fungicides, insecticides, and foliar fertilizers did not negatively affect the efficacy of this compound-Ca. In some cases, the combination can even have synergistic or additive effects in controlling pests due to better pesticide penetration and coverage resulting from reduced foliar growth. However, it is always recommended to perform a jar test for compatibility before large-scale tank mixing.

Q4: Are there any known incompatibilities when tank-mixing this compound-Ca?

Caution should be exercised when tank-mixing this compound-Ca with calcium-containing products, as free ionic calcium can cause precipitation and reduce efficacy. It is advised not to tank mix this compound-Ca with calcium sprays. If the water source is high in calcium carbonate ("hard water"), adding ammonium sulfate (AMS) is recommended to act as a water conditioner.

Q5: How does the addition of adjuvants affect this compound-Ca performance?

Adjuvants like non-ionic surfactants or crop oil concentrates can improve the leaf coverage and consistency of this compound-Ca's performance. The choice of adjuvant can be critical, especially when dealing with hard water, where ammonium sulfate (AMS) is recommended. The effectiveness of an adjuvant can vary depending on the specific herbicide, environmental conditions, and the weed species being targeted.

Troubleshooting Guide

Issue 1: Reduced efficacy of this compound-Ca application.

  • Possible Cause 1: Water Quality. High levels of calcium carbonate (hard water) in the spray solution can reduce the effectiveness of this compound-Ca.

    • Solution: Use a water conditioner such as ammonium sulfate (AMS). A common recommendation is to add one pound of AMS for every pound of this compound-Ca product.

  • Possible Cause 2: Application Timing. The efficacy of this compound-Ca is dependent on the growth stage of the plant.

    • Solution: Apply this compound-Ca when the target plants are actively growing. For example, in apples, the initial application for vegetative growth control is often recommended at the pink stage or when shoots are 1.5 to 3 inches long.

  • Possible Cause 3: Rainfall after application. Rainfall shortly after application can wash the product off the leaves before it is fully absorbed.

    • Solution: Avoid applying this compound-Ca if rainfall is expected within one hour for grass grown for seed, and within 8 hours for apples, peanuts, and sweet cherries.

Issue 2: Inconsistent results across the treated area.

  • Possible Cause 1: Uneven spray coverage. Foliar-absorbed products like this compound-Ca require uniform and complete coverage for a consistent response.

    • Solution: Ensure proper calibration of spray equipment. Use appropriate spray volume, pressure, nozzles, and tractor speed to achieve good coverage. The use of a non-ionic surfactant can also improve leaf coverage.

  • Possible Cause 2: Variable plant vigor. The response to this compound-Ca can be influenced by the vigor of the trees or plants.

    • Solution: Adjust the application rate based on the vegetative vigor of the plants. Higher vigor may require a higher rate or more frequent applications.

Issue 3: Unexpected phytotoxicity or negative effects on the crop.

  • Possible Cause 1: Incorrect mixing order. When tank-mixing multiple products, an improper mixing order can lead to incompatibility and potential phytotoxicity.

    • Solution: Always follow the recommended mixing order. A general guideline is to add products to the tank in the following sequence: 1) Wettable powders, 2) Suspension concentrates (flowables), 3) Emulsifiable concentrates, 4) Water-soluble liquids, and 5) Surfactants. Always conduct a jar test before mixing a full tank.

  • Possible Cause 2: High application rates of tank-mix partner. Some regulators, when combined with this compound-Ca, may have a stronger effect than anticipated.

    • Solution: When using a new combination, it is advisable to start with lower rates and conduct small-scale trials to determine the optimal dosage for your specific conditions. For example, when combining with Uniconazole, the inclusion of this compound-Ca may allow for a lower dosage of Uniconazole.

Data Presentation

Table 1: Effect of this compound-Ca and Tank-Mix Partners on Shoot Growth in Apple and Sweet Cherry Trees

PlantTreatmentApplication RateShoot Growth Reduction (%)Source
'Empire'/M.26 AppleThis compound-Ca3 applications at ~2-week intervals26 - 40
'Empire'/M.26 AppleEthephon3 applications at ~2-week intervals61 - 73
'Empire'/M.26 AppleThis compound-Ca + Ethephon3 applications at ~2-week intervals61 - 73
'Empire'/M.26 AppleMaleic Hydrazide3 applications at ~2-week intervals57 - 61
Young Sweet CherryThis compound-Ca125 to 250 mg·L-1 a.i.Transient reduction
Young Sweet CherryEthephon175 to 200 mg·L-1 a.i.Transient reduction
Young Sweet CherryThis compound-Ca + EthephonTank-mixStronger, possibly synergistic reduction

Table 2: Effect of this compound-Ca and Ethephon on Flowering in 'Bing' Sweet Cherry

TreatmentApplication ScheduleFlower Bud DensityYield EfficiencySource
This compound-Ca + Ethephon (Tank-mix)Two applications, three weeks apart~3-fold increase over untreated~3-fold increase
Single application of P-Ca or P-Ca/ETH tank mixSingle applicationIneffective or minor increaseNot specified

Experimental Protocols

Experiment 1: Evaluation of this compound-Ca and Ethephon on Sweet Cherry Growth and Flowering

  • Objective: To assess the impact of single and tank-mixed applications of this compound-Ca (P-Ca) and ethephon (ETH) on shoot growth and flower bud formation in young, non-fruiting sweet cherry trees.

  • Methodology:

    • Select young, vigorous, non-fruiting sweet cherry trees for the experiment.

    • Prepare single applications of P-Ca at concentrations of 125 to 250 mg·L-1 active ingredient (a.i.) and ETH at 175 to 200 mg·L-1 a.i.

    • Prepare tank-mix applications of P-Ca and ETH at the same concentrations.

    • Apply the treatments to different groups of trees. Include an untreated control group.

    • For a subset of the tank-mix group, apply a second application three weeks after the first.

    • Monitor and measure terminal shoot elongation at regular intervals throughout the growing season.

    • In the following season, assess the flower bud density on previous season's shoots and spurs on older wood.

    • Collect and analyze data on shoot growth rate, total seasonal shoot growth, and flower bud density. Source: Adapted from studies on sweet cherry trees.

Experiment 2: Assessing the Compatibility and Efficacy of this compound-Ca with Other Agrichemicals on Peanut

  • Objective: To determine the biological and physicochemical interactions when this compound-Ca is applied in combination with various herbicides, fungicides, and insecticides on peanut.

  • Methodology:

    • Establish field plots of peanuts.

    • Design treatments to include this compound-Ca applied alone, in combination with various agrichemicals (e.g., acifluorfen, bentazon, pyridate, sethoxydim, clethodim), and the agrichemicals applied alone. Include an untreated control.

    • Apply the first set of treatments when peanut vines reach 50% row closure.

    • Apply a second application of this compound-Ca alone to a designated group 2 weeks after the first application.

    • Visually assess peanut injury at regular intervals after treatment.

    • Measure row visibility and main stem height to determine the efficacy of this compound-Ca.

    • Evaluate weed control for herbicide tank mixes.

    • At the end of the season, harvest the peanuts and measure pod yield.

    • Statistically analyze the data to determine any synergistic or antagonistic interactions. Source: Adapted from research on peanut.

Visualizations

Gibberellin_Biosynthesis_Inhibition GA20 GA20 (inactive) Enzyme GA 3-beta-hydroxylase GA20->Enzyme Binds to GA1 GA1 (active) Elongation Stem Elongation GA1->Elongation Promotes Prohexadione_Ca This compound-Ca Prohexadione_Ca->Enzyme Inhibits Enzyme->GA1 Catalyzes conversion

Caption: this compound-Ca inhibits the enzyme GA 3-beta-hydroxylase, blocking the conversion of inactive GA20 to active GA1, thus reducing stem elongation.

Experimental_Workflow_Tank_Mix_Evaluation start Start: Experimental Design treatment_prep Treatment Preparation - this compound-Ca alone - Regulator X alone - this compound-Ca + Regulator X - Control start->treatment_prep application Field Application (e.g., at specific growth stage) treatment_prep->application data_collection Data Collection - Shoot growth - Flowering intensity - Yield parameters application->data_collection analysis Statistical Analysis (ANOVA, t-test) data_collection->analysis results Results & Conclusion - Synergistic, additive, or  antagonistic effects analysis->results end End results->end

Caption: A generalized workflow for evaluating the efficacy of this compound-Ca when tank-mixed with another plant growth regulator.

References

Avoiding pesticide damage from high dosage of Prohexadione-calcium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Prohexadione-calcium Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to effectively utilize this compound-calcium (Pro-Ca) and mitigate potential phytotoxicity from high-dosage applications in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-calcium? A1: this compound-calcium is a plant growth regulator that works by inhibiting the biosynthesis of active gibberellins (GAs), which are crucial hormones for cell elongation.[1] It specifically blocks the late-stage conversion of inactive GAs to their active forms, leading to reduced internode elongation and a more compact plant stature.[1]

Q2: What are the typical symptoms of a this compound-calcium overdose? A2: An overdose of this compound-calcium can result in various phytotoxic symptoms, which may differ based on the plant species and environmental conditions. Common indicators of an overdose include:

  • Excessive Stunting: Growth reduction that surpasses the intended regulatory effect.

  • Leaf Discoloration: Yellowing (chlorosis) or browning (necrosis) of the leaves.

  • Leaf Malformation: Curling, cupping, or other distortions of the leaf shape.

  • Reduced Organ Size: Diminished size of flowers or fruits.

  • Plant Decline: In severe instances, an overdose can lead to the death of the plant.

Q3: How can phytotoxicity from this compound-calcium be prevented? A3: Proactive measures are essential to prevent phytotoxicity. Key preventive strategies include:

  • Precise Dosage Calculation: Accurately determine the appropriate dosage based on the specific plant species, its developmental stage, and the prevailing environmental conditions. It is advisable to consult existing literature or perform preliminary dose-response experiments.

  • Uniform Application: Ensure an even and consistent application to prevent localized areas of high concentration.

  • Avoid Application Under Stress: Do not apply this compound-calcium to plants that are already experiencing stress from factors such as drought, nutrient imbalances, or disease.

  • Judicious Use of Adjuvants: While certain adjuvants can enhance the efficacy of Pro-Ca, their compatibility and potential to increase phytotoxicity should be thoroughly evaluated before use.

Q4: Can the effects of a this compound-calcium overdose be reversed? A4: Yes, in many cases, the growth-inhibiting effects of a this compound-calcium overdose can be counteracted by the application of gibberellic acid (GA).[2] GA is the hormone that Pro-Ca inhibits, so external application can help restore normal growth.

Troubleshooting Guides

This section provides structured guidance for diagnosing and addressing issues arising from high-dosage applications of this compound-calcium.

Issue: More severe growth reduction than anticipated.

  • Potential Cause: An overestimation of the required dosage, an error in solution preparation, or non-uniform application resulting in "hot spots."

  • Troubleshooting Steps:

    • Confirm Application Parameters: Review your calculations, weighing and dilution procedures, and the calibration of your application equipment.

    • Inspect for Uneven Application: Carefully examine the affected plants for any spatial patterns that might suggest an uneven spray distribution.

    • Initiate a Gibberellic Acid Rescue: If an overdose is confirmed, a rescue treatment with gibberellic acid (GA) can be implemented to stimulate growth. It is recommended to first test a range of GA concentrations on a small subset of plants.

Issue: Appearance of leaf yellowing, browning, or distortion.

  • Potential Cause: Cellular toxicity resulting from excessively high concentrations of this compound-calcium.

  • Troubleshooting Steps:

    • Halt Further Applications: Immediately cease all this compound-calcium treatments.

    • Foliage Rinsing: If the application was recent, gently washing the plant's foliage with water may help to remove some of the residual compound.

    • Provide Optimal Growth Conditions: Ensure the plants have adequate water and nutrients to support recovery.

    • Consider Foliar Nutrition: A balanced foliar nutrient solution may help to alleviate stress and encourage the growth of new, healthy tissue.

Data Presentation

Table 1: Recommended Dosage Ranges of this compound-calcium for Model Plant Species in Research

Plant SpeciesCommon Application StageRecommended Dosage (ppm)Notes
Arabidopsis thaliana3-4 weeks post-germination5 - 50Highly sensitive; start with lower concentrations.
Tomato (Solanum lycopersicum)4-6 true leaf stage25 - 100[3]Higher doses can delay flowering.[3]
Rice (Oryza sativa)Tillering stage10 - 50Effective in reducing lodging.
Corn (Zea mays)First leaf stage2 - 15Can reduce seedling height and internode length.

Experimental Protocols

Protocol 1: Determining Optimal this compound-calcium Dosage

  • Plant Cultivation: Grow a uniform population of the target plant species in a controlled environment to minimize variability.

  • Experimental Groups: Design a dose-response study with a minimum of five concentrations of this compound-calcium, including an untreated control. The concentration range should be based on literature recommendations.

  • Treatment Application: Utilize a calibrated sprayer to apply the Pro-Ca solutions to the foliage of the respective treatment groups, ensuring thorough and uniform coverage.

  • Data Acquisition: Over a period of 2-4 weeks, collect data on key morphological parameters, including plant height, internode length, leaf area, and chlorophyll content. Visually assess and score any signs of phytotoxicity.

  • Data Analysis: Plot the measured parameters against the Pro-Ca concentrations to generate dose-response curves. The optimal dosage will be the concentration that achieves the desired level of growth regulation without inducing significant phytotoxic effects.

Protocol 2: Gibberellic Acid (GA) Rescue Experiment

  • Plant Material: Select plants that are exhibiting clear symptoms of this compound-calcium overdose, such as severe stunting.

  • Rescue Treatment Groups: Establish an untreated control group (overdosed plants receiving no further treatment) and at least three GA treatment groups with varying concentrations (e.g., 10, 25, and 50 ppm). Gibberellic acid (GA3) is commonly used for this purpose.

  • GA Application:

    • Prepare the GA solutions by first dissolving the required amount of GA powder in a small volume of a suitable solvent (e.g., ethanol or isopropanol) before diluting with water to the final concentration.

    • Apply the GA solutions as a foliar spray, ensuring complete coverage of the plant's leaves.

  • Monitoring and Data Collection:

    • Observe the plants daily for the first week and then every few days for up to four weeks.

    • Measure the plant height and/or the length of newly developing internodes at regular intervals (e.g., every 3-4 days).

    • Visually assess the recovery of the plants, noting the emergence of new, healthy leaves and the overall vigor of the plants.

  • Evaluation: Compare the growth rates and the extent of recovery across the different GA concentrations to identify the most effective rescue treatment. Be aware that excessive GA application can lead to overly elongated and spindly growth.

Mandatory Visualization

G cluster_pathway This compound-calcium Mechanism of Action and GA Rescue GGDP Geranylgeranyl diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene GA12 GA12 (Inactive) ent_Kaurene->GA12 GA20 GA20 (Inactive) GA12->GA20 GA1 GA1 (Active Gibberellin) GA20->GA1 GA3ox Growth Cell Elongation and Growth GA1->Growth This compound This compound-calcium GA3ox GA3-oxidase (enzyme) This compound->GA3ox Inhibits ExoGA Exogenous GA (Rescue) ExoGA->Growth Bypasses inhibition

Caption: this compound-calcium blocks gibberellin biosynthesis, which can be rescued by exogenous GA.

G cluster_workflow Experimental Workflow for Optimizing Pro-Ca Dosage Start Define Plant Species and Growth Stage LitReview Literature Review for Initial Dosage Range Start->LitReview DoseResponse Conduct Dose-Response Experiment LitReview->DoseResponse DataCollection Measure Growth and Phytotoxicity Parameters DoseResponse->DataCollection Analysis Analyze Data and Determine Optimal Dose DataCollection->Analysis Validation Validate Optimal Dose in a Larger Experiment Analysis->Validation Optimal dose identified Refine Refine Dosage if Necessary Analysis->Refine Results inconclusive Proceed Proceed with Main Experiment Validation->Proceed Refine->DoseResponse

Caption: A systematic workflow for determining the optimal dosage of this compound-calcium.

References

Best practices for preparing Prohexadione-calcium solutions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing Prohexadione-calcium solutions to ensure stability and prevent degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-calcium and what is its primary mechanism of action?

This compound-calcium is a plant growth regulator that works by inhibiting the biosynthesis of gibberellins, which are plant hormones that regulate growth and development.[1][2] This inhibition leads to a reduction in internode length and overall shoot growth.[1] The active form of the compound is the this compound free acid, which is unstable. The calcium salt form provides stability to the molecule.[1]

Q2: What is the recommended solvent for preparing this compound-calcium stock solutions?

For laboratory and research purposes, preparing stock solutions in water adjusted to an alkaline pH is a common practice to enhance stability. Specifically, dissolving this compound-calcium in water with the pH adjusted to 9 is a documented method.[3] While this compound-calcium has some solubility in organic solvents, it is generally low. For most biological experiments, aqueous-based solutions are preferred.

Q3: How does pH impact the stability of this compound-calcium solutions?

The stability of this compound-calcium in aqueous solutions is highly dependent on pH. The compound is more stable in neutral to alkaline conditions and hydrolyzes more rapidly in acidic conditions. The primary degradation product through hydrolysis is despropionyl-prohexadione.

Q4: What are the optimal storage conditions for this compound-calcium solutions?

To maintain the integrity of this compound-calcium solutions, they should be stored at cool temperatures. For stock solutions, storage at 4°C is recommended for short-term use, while for longer-term storage, -20°C or -80°C is advisable. It is also crucial to store solutions in sealed containers, away from moisture and direct sunlight.

Troubleshooting Guide

Issue: My this compound-calcium powder is not dissolving completely in water.

  • Solution 1: Adjust the pH. this compound-calcium's solubility is influenced by pH. Try adjusting the pH of the water to 9 with a suitable base like sodium hydroxide before adding the powder.

  • Solution 2: Gentle Warming and Sonication. Aiding dissolution with gentle warming (up to 40°C) and ultrasonication can be effective. However, avoid excessive heat as it can accelerate degradation.

Issue: I am observing a rapid loss of activity in my prepared this compound-calcium solution.

  • Solution 1: Verify the pH of your solution. An acidic pH will lead to rapid hydrolysis and loss of the active compound. Ensure your solution is at a neutral or slightly alkaline pH for better stability.

  • Solution 2: Check for water hardness. If using tap water, the presence of ions like calcium can affect the availability of the active this compound acid. In agricultural settings, ammonium sulphate is often added to bind excess calcium. For laboratory purposes, using purified water (e.g., deionized or distilled) is recommended.

  • Solution 3: Protect from light. Although stable in sunlight for up to 48 hours, prolonged exposure to light can contribute to degradation. Store solutions in amber vials or cover them with aluminum foil.

Data and Protocols

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound-calcium.

Table 1: Solubility of this compound-calcium in Water at 20°C

pHSolubility (mg/L)
51602
6.5174
7786
9665

Source:

Table 2: Solubility of this compound-calcium in Organic Solvents at 20°C

SolventSolubility (mg/L)
Methanol1.11
Acetone0.038
Toluene0.004
Hexane<0.003
Dichloromethane0.004
Ethyl acetate<0.010

Source:

Table 3: Hydrolysis Half-life of this compound-calcium in Water

pHTemperature (°C)Half-life
5254.4 days
72572.2 days
925Stable
5205 days
72025 days
92083 days

Source:

Experimental Protocol: Preparation of a 10 mg/mL this compound-calcium Stock Solution

This protocol provides a step-by-step method for preparing a stable aqueous stock solution of this compound-calcium.

Materials:

  • This compound-calcium powder

  • High-purity water (e.g., deionized, distilled, or HPLC grade)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm) and syringe

  • Amber storage vials

Procedure:

  • Prepare the Solvent: Add approximately 8 mL of high-purity water to a 10 mL volumetric flask.

  • Adjust pH: While stirring, slowly add the NaOH solution dropwise to the water until the pH reaches 9.0. Monitor the pH using a calibrated pH meter.

  • Weigh this compound-calcium: Accurately weigh 100 mg of this compound-calcium powder.

  • Dissolve the Compound: Gradually add the weighed powder to the pH-adjusted water in the volumetric flask while stirring. Continue stirring until the powder is completely dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.

  • Final Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 10 mL with pH 9 water.

  • Sterilization (Optional): If required for your experiment, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into amber vials to protect from light and store at 4°C for short-term use or -20°C/-80°C for long-term storage.

Visualizations

Experimental Workflow for Solution Preparation

G start Start prepare_solvent Prepare High-Purity Water start->prepare_solvent adjust_ph Adjust Water pH to 9.0 with NaOH prepare_solvent->adjust_ph dissolve Dissolve Powder in pH-Adjusted Water adjust_ph->dissolve weigh_proca Weigh this compound-calcium Powder weigh_proca->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution aid_dissolution Apply Gentle Warming (<40°C) or Sonication check_dissolution->aid_dissolution No final_volume Adjust to Final Volume check_dissolution->final_volume Yes aid_dissolution->dissolve sterilize Sterile Filter (Optional) final_volume->sterilize store Aliquot and Store at 4°C or -20°C/-80°C sterilize->store end End store->end

Caption: Workflow for preparing a stable this compound-calcium solution.

Simplified Gibberellin Biosynthesis Pathway Inhibition

G cluster_pathway Gibberellin Biosynthesis Pathway Geranylgeranyl_PP Geranylgeranyl PP ent_Kaurene ent-Kaurene Geranylgeranyl_PP->ent_Kaurene Multiple Steps GA12 GA12 ent_Kaurene->GA12 Multiple Steps Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs Late-Stage Oxidation Plant_Growth Stem Elongation & Shoot Growth Active_GAs->Plant_Growth Promotes This compound This compound (Active Form) This compound->Inhibition

Caption: Inhibition of late-stage gibberellin biosynthesis by this compound.

References

Prohexadione Treatment in Plant Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Prohexadione-calcium in plant-related experiments. It addresses the common issue of variability in plant response through detailed troubleshooting guides, frequently asked questions, experimental protocols, and data summaries.

Troubleshooting Guide & FAQs

This section is designed to help users identify and resolve common issues encountered during this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound-calcium and what is its primary mechanism of action?

A1: this compound-calcium is a plant growth regulator that primarily acts by inhibiting the biosynthesis of active gibberellins (GAs).[1][2] It specifically blocks the late stages of GA synthesis, leading to reduced internode elongation and, consequently, a more compact plant stature.[1][2] Additionally, this compound-calcium can influence flavonoid metabolism and reduce ethylene formation in plants.

Q2: Why am I observing inconsistent or no growth reduction in my plants after this compound treatment?

A2: Variability in plant response to this compound is a known issue and can be attributed to several factors:

  • Plant Species and Cultivar: Different plant species and even cultivars within the same species can exhibit varied sensitivity to this compound.[1]

  • Application Timing: The growth stage of the plant at the time of application is critical. Applying too early or too late in the development cycle can lead to suboptimal results.

  • Application Rate and Method: The concentration of the this compound solution and the method of application (e.g., foliar spray, soil drench) significantly impact its uptake and efficacy.

  • Environmental Conditions: Factors such as temperature, humidity, and light intensity can influence the plant's physiological state and its response to the treatment.

  • Plant Health and Vigor: Stressed or unhealthy plants may not respond as expected.

Q3: Can this compound-calcium cause any adverse effects on my plants?

A3: Yes, under certain conditions, this compound-calcium application can lead to phytotoxicity. Symptoms may include leaf spotting, chlorosis (yellowing), leaf margin necrosis (browning), distorted growth, or stunting. These effects are often dose-dependent and can be exacerbated by applying the treatment to stressed plants or under unfavorable environmental conditions.

Troubleshooting Common Problems

Observed Problem Potential Causes Recommended Solutions
No observable effect on plant height. - Incorrect application timing. - Insufficient concentration. - Plant species/cultivar is not responsive. - Poor absorption of the active ingredient.- Apply during active vegetative growth. - Conduct a dose-response experiment to determine the optimal concentration for your specific plant. - Ensure thorough coverage if using a foliar spray. - Consider adding a surfactant to improve leaf surface contact.
High variability in response among treated plants. - Inconsistent application. - Genetic variability within the plant population. - Micro-environmental differences within the experimental setup.- Ensure uniform application to all plants. - Use a genetically uniform plant line if possible. - Randomize plant placement and ensure consistent environmental conditions (light, water, nutrients).
Symptoms of phytotoxicity (e.g., leaf yellowing, necrosis). - Concentration is too high. - Plant stress (e.g., drought, nutrient deficiency) at the time of application. - Unfavorable environmental conditions (e.g., high temperature).- Reduce the application concentration. - Ensure plants are well-watered and healthy before treatment. - Apply during cooler parts of the day. - Conduct a small-scale trial on a few plants before treating the entire batch.
Unexpected changes in flowering or fruiting. - this compound-calcium can influence reproductive development by altering the balance of plant hormones.- Carefully observe and document any changes in flowering time, flower number, and fruit set. - Consider the timing of application in relation to the plant's reproductive stage.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound-calcium on plant height across different species, compiled from various research studies.

Table 1: Effect of this compound-calcium on Plant Height of Various Species

Plant Species Concentration (mg/L or ppm) Observed Effect on Plant Height Reference
Cucumber (Cucumis sativus)30Optimal growth, increased stem diameter
Cucumber (Cucumis sativus)45-60Negative effects on morphological parameters
Corn (Zea mays)2Significant reduction in seedling height
Corn (Zea mays)15Effective mitigation of overgrowth
Pepper (Capsicum annuum)100-30022.67% - 30.82% reduction
Roselle (Hibiscus sabdariffa)10021% reduction
Roselle (Hibiscus sabdariffa)20024.8% reduction
Roselle (Hibiscus sabdariffa)30046.5% reduction
Basmati Rice (Oryza sativa)5-20Significant decrease with increasing concentration

Table 2: Effect of this compound-calcium on Peanut (Arachis hypogaea) Main Stem Height

Application Rate (g a.i./ha) Main Stem Height Reduction Compared to Control Reference
70 (0.5x)Variable
105 (0.75x)Significant reduction
140 (1.0x)Significant reduction

Experimental Protocols

This section provides a detailed methodology for a representative experiment investigating the effect of this compound-calcium on plant growth.

Objective: To determine the dose-response effect of this compound-calcium on the vegetative growth of a model plant species (e.g., tomato, Solanum lycopersicum).

Materials:

  • This compound-calcium (analytical grade)

  • Distilled water

  • Surfactant (e.g., Tween 20)

  • Tomato seeds (a single, uniform cultivar)

  • Potting mix and pots

  • Growth chamber or greenhouse with controlled environmental conditions

  • Spray bottles

  • Measuring equipment (ruler, calipers, balance)

Methodology:

  • Plant Growth and Acclimatization:

    • Sow tomato seeds in pots filled with a standard potting mix.

    • Grow the seedlings in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod, 60-70% relative humidity).

    • Water the plants as needed to maintain consistent soil moisture.

    • Allow the seedlings to grow to the 4-5 true leaf stage before treatment.

  • Preparation of this compound-calcium Solutions:

    • Prepare a stock solution of this compound-calcium in distilled water.

    • From the stock solution, prepare a series of treatment solutions with varying concentrations (e.g., 0, 25, 50, 100, 200 mg/L).

    • The 0 mg/L solution (control) will consist of distilled water only.

    • Add a non-ionic surfactant to all solutions (including the control) at a low concentration (e.g., 0.05% v/v) to ensure uniform leaf coverage.

  • Treatment Application:

    • Randomly assign plants to each treatment group, ensuring a sufficient number of replicates (e.g., 10 plants per treatment).

    • Apply the respective this compound-calcium solutions as a foliar spray until the leaves are thoroughly wetted but before runoff occurs.

    • Ensure that the spray does not drift between different treatment groups.

  • Data Collection:

    • Measure the initial plant height (from the soil surface to the apical meristem) of each plant before treatment.

    • At regular intervals (e.g., every 7 days for 4 weeks) after treatment, measure and record the following parameters:

      • Plant height

      • Stem diameter

      • Number of leaves

      • Leaf area (can be measured using an imaging system or a leaf area meter)

      • Observe and record any signs of phytotoxicity.

  • Data Analysis:

    • Calculate the mean and standard deviation for each measured parameter for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences between the treatment groups.

    • Plot the data to visualize the dose-response relationship.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound treatment.

Prohexadione_Signaling_Pathway cluster_synthesis Gibberellin Biosynthesis Pathway GA20 GA20 (inactive) GA1 GA1 (active) GA20->GA1 3β-hydroxylase Growth Cell Elongation (Shoot Growth) GA1->Growth GA20_oxidase GA 20-oxidase This compound This compound-Ca Dioxygenases 2-oxoglutarate-dependent dioxygenases This compound->Dioxygenases inhibits Dihydroflavonols Dihydroflavonols Ethylene Ethylene Flavanone Flavanone Flavanone->Dihydroflavonols Flavanone 3-hydroxylase Resistance Pathogen Resistance Dihydroflavonols->Resistance ACC ACC ACC->Ethylene ACC oxidase FruitSet Fruit Set Ethylene->FruitSet influences ACC_oxidase ACC oxidase

Caption: this compound-Ca signaling pathway.

Experimental_Workflow A 1. Hypothesis Formulation (e.g., this compound will reduce plant height) B 2. Experimental Design - Select plant species - Determine concentrations - Define control groups - Set number of replicates A->B C 3. Plant Preparation - Sowing and germination - Growth to appropriate stage B->C D 4. Treatment Application - Prepare solutions - Apply treatment (spray/drench) C->D E 5. Data Collection - Measure growth parameters - Record observations D->E F 6. Data Analysis - Statistical tests - Generate graphs and tables E->F G 7. Conclusion & Interpretation - Evaluate hypothesis - Identify sources of variability F->G

Caption: A typical experimental workflow.

Troubleshooting_Logic Start Problem: Inconsistent or Unexpected Results Q1 Was there a 'no effect' control group? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Re-run experiment with a proper control. Q1->A1_No No Q2 Did the control group behave as expected? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No: Investigate environmental or plant health issues. Q2->A2_No No Q3 Were phytotoxicity symptoms observed? A2_Yes->Q3 A3_Yes Yes: Concentration may be too high. Reduce concentration. Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Was the application timing and method appropriate for the species? A3_No->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No: Consult literature for optimal application parameters. Q4->A4_No No End Consider species/cultivar specific tolerance or resistance. A4_Yes->End

Caption: Troubleshooting logic for unexpected results.

References

How to establish positive and negative controls in Prohexadione experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing robust positive and negative controls for experiments involving Prohexadione.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selecting negative controls in a this compound experiment?

A1: The primary principle for a negative control is to isolate the effect of the active ingredient, this compound-calcium, from the effect of the application method and the formulation's vehicle. Therefore, the ideal negative control is a treatment that includes all components of the experimental setup except for this compound-calcium.

A simple and effective negative control group consists of plants treated with the same solvent (e.g., water) and any surfactants or adjuvants used to dissolve and apply the this compound-calcium in the experimental groups. This ensures that any observed effects, such as reduced stem elongation, can be confidently attributed to this compound's biological activity and not to the stress of spraying or the chemical properties of the vehicle.[1][2][3]

Q2: How do I design a proper negative control treatment?

A2: A proper negative control should mimic the treatment of the experimental group in every aspect except for the presence of this compound.

Experimental Protocol for a Negative Control:

  • Prepare the Vehicle Solution: If this compound is dissolved in water with a surfactant, prepare a solution containing the same concentration of the surfactant in water, but without this compound.

  • Application: Apply the vehicle solution to the negative control group of plants at the same time, using the same method (e.g., foliar spray, soil drench), and in the same volume as the this compound treatment is applied to the experimental groups.[2]

  • Environmental Conditions: Ensure that the negative control plants are grown under the exact same environmental conditions (light, temperature, humidity, etc.) as the treated plants.

  • Data Collection: Measure the same parameters (e.g., plant height, internode length, chlorophyll content) in the negative control group as you do in the experimental groups.

Example of Experimental Groups:

  • Negative Control: Plants sprayed with water (and surfactant, if used).

  • Experimental Group 1: Plants sprayed with 50 mg/L this compound-calcium.

  • Experimental Group 2: Plants sprayed with 100 mg/L this compound-calcium.

Q3: What can I use as a positive control in my this compound experiment?

A3: A positive control should be a treatment that is known to produce an effect similar to the one you expect from this compound. Since this compound is a gibberellin biosynthesis inhibitor, other compounds with the same or similar mechanism of action are excellent candidates for positive controls.[4]

Recommended Positive Controls:

  • Other Gibberellin Biosynthesis Inhibitors: Compounds like paclobutrazol, uniconazole, or daminozide are well-characterized plant growth retardants that inhibit gibberellin synthesis, albeit at different points in the pathway. Using one of these can validate that the experimental system is responsive to gibberellin inhibition.

  • Exogenous Gibberellin Application (as a "reverse" positive control): In some experimental designs, applying gibberellic acid (GA3) can serve as a control to demonstrate that the effects of this compound can be rescued or reversed. This would confirm that the observed phenotype (e.g., stunted growth) is indeed due to a lack of gibberellins.

Troubleshooting Guide

Problem 1: No significant difference is observed between the this compound-treated group and the negative control.

Possible Causes and Solutions:

  • Inactive Compound: this compound-calcium can degrade, especially when exposed to light for extended periods after being diluted in water.

    • Solution: Always use a freshly prepared this compound solution for each experiment.

  • Insufficient Concentration: The applied concentration of this compound may be too low to elicit a response in the chosen plant species or under the specific experimental conditions.

    • Solution: Conduct a dose-response experiment with a wider range of concentrations.

  • Plant Vigor: The effect of this compound is often more pronounced in vigorously growing plants.

    • Solution: Ensure that the plants are healthy and in a state of active vegetative growth when the treatment is applied.

  • Application Method: The method of application might not be optimal for uptake.

    • Solution: For foliar applications, ensure thorough coverage and consider using a surfactant to improve leaf surface contact. For some species, a soil drench may be more effective.

Problem 2: The negative control group shows signs of stress or reduced growth.

Possible Causes and Solutions:

  • Vehicle Toxicity: The solvent or surfactant used in the vehicle solution may be phytotoxic at the concentration used.

    • Solution: Conduct a preliminary experiment to test the effect of the vehicle alone on plant growth. If phytotoxicity is observed, consider using a different solvent or a lower concentration of the surfactant.

  • Application Stress: The physical act of spraying or drenching can cause mechanical stress to the plants.

    • Solution: While this is difficult to eliminate completely, ensure that the application is done gently and consistently across all groups. The stress should be uniform for both the negative control and experimental groups, thus not confounding the results.

Data Presentation

Table 1: Expected Quantitative Outcomes of this compound and Control Treatments on Plant Growth Parameters.

Treatment GroupPlant Height Reduction (%)Internode Length Reduction (%)Relative Chlorophyll Content
Negative Control (Vehicle Only)0% (Baseline)0% (Baseline)Baseline
This compound (e.g., 50 mg/L) 20-40%25-50%Increase or No Change
This compound (e.g., 100 mg/L) 30-60%35-60%Increase or No Change
Positive Control (e.g., Paclobutrazol)Significant ReductionSignificant ReductionVariable

Note: The exact percentages can vary significantly depending on the plant species, environmental conditions, and application method.

Visualizations

Signaling Pathway

Prohexadione_Pathway cluster_GA_Pathway Gibberellin Biosynthesis Pathway cluster_Inhibitors Inhibitors GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Early Steps GA12 GA12 ent_Kaurene->GA12 Monooxygenases GA20 GA20 GA12->GA20 GA1 GA1 (Active Gibberellin) GA20->GA1 Growth Stem Elongation GA1->Growth This compound This compound-Ca This compound->GA1 Inhibits 3-β-hydroxylase Paclobutrazol Positive Control (e.g., Paclobutrazol) Paclobutrazol->ent_Kaurene Inhibits Monooxygenases

Caption: Mechanism of this compound action on the Gibberellin biosynthesis pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_data Data Collection & Analysis Plant_Population Homogeneous Plant Population Randomization Randomly Assign to Groups Plant_Population->Randomization Neg_Control Negative Control (Vehicle Spray) Randomization->Neg_Control Pos_Control Positive Control (e.g., Paclobutrazol) Randomization->Pos_Control Prohexadione_Treat This compound Treatment (Varying Concentrations) Randomization->Prohexadione_Treat Incubation Incubate under Controlled Conditions Neg_Control->Incubation Pos_Control->Incubation Prohexadione_Treat->Incubation Measurements Measure Parameters (Height, Chlorophyll, etc.) Incubation->Measurements Analysis Statistical Analysis Measurements->Analysis

Caption: Workflow for establishing controls in a this compound experiment.

References

Identifying potential sources of error in Prohexadione quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prohexadione quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the analysis of this compound.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific problems you may encounter during this compound quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis Troubleshooting

Question: Why am I observing peak tailing for this compound in my HPLC chromatogram?

Answer:

Peak tailing for this compound, which is an acidic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the negatively charged analyte and residual silanol groups on the silica-based stationary phase of the column.[1]

Potential Causes and Solutions:

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is too high, the silanol groups on the column packing will be deprotonated (negatively charged), leading to ionic interactions with the acidic this compound.

    • Solution: Lower the pH of your mobile phase to 2.5-3.0 using an additive like formic acid. This ensures that the silanol groups are protonated (neutral), minimizing secondary interactions.[2][3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.

    • Solution: If adjusting the pH doesn't resolve the issue, try washing the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]

  • Secondary Interactions with Metal Contamination: Trace metal contaminants in the stationary phase or HPLC system can chelate with this compound, causing peak tailing.

    • Solution: Use a high-purity, end-capped column specifically designed for analyzing polar and acidic compounds. Adding a chelating agent like EDTA to the mobile phase can also help, but this is not always compatible with MS detectors.

Question: My recovery of this compound is low and inconsistent. What are the possible reasons?

Answer:

Low and variable recovery of this compound can stem from several stages of the analytical process, from sample preparation to the final analysis.

Potential Causes and Solutions:

  • Inefficient Extraction: this compound may not be completely extracted from the sample matrix.

    • Solution: Ensure your extraction solvent is appropriate for the matrix and this compound's properties. For soil samples, a mild basic solution like 0.1 N ammonium bicarbonate is effective.[4] For plant matrices like apples and cabbage, acidic acetonitrile has been shown to yield good recoveries. Ensure adequate shaking or vortexing time and temperature during extraction.

  • Analyte Loss During Sample Cleanup: this compound can be lost during solid-phase extraction (SPE) if the cartridge type or elution solvent is not optimized.

    • Solution: Use an appropriate SPE cartridge. Anion exchange cartridges (e.g., SAX or PAX) are commonly used for acidic compounds like this compound. Ensure the elution solvent is strong enough to desorb the analyte completely from the SPE sorbent. A common eluent is a mixture of methanol and water containing formic acid.

  • Degradation of this compound: this compound as a free acid is less stable than its calcium salt form. Degradation can occur during sample processing or storage.

    • Solution: Process samples as quickly as possible and store extracts at low temperatures (e.g., -18°C) away from direct light. Studies have shown this compound to be stable in frozen samples for extended periods.

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification and apparent low recovery.

    • Solution: Improve sample cleanup to remove interfering matrix components. Diluting the sample extract can also mitigate matrix effects, provided the concentration of this compound remains above the limit of quantification. Using a matrix-matched calibration curve or a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

GC-MS Analysis Troubleshooting

Question: I am having trouble with the derivatization of this compound for GC-MS analysis. What could be the issue?

Answer:

This compound is a polar carboxylic acid and requires derivatization to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique for such compounds.

Potential Causes and Solutions:

  • Incomplete Derivatization: The reaction may not be going to completion, resulting in low derivatized this compound and poor peak shape.

    • Solution: Ensure all reagents and samples are anhydrous, as moisture can quench the derivatization reagent. Optimize the reaction time and temperature. Silylation reactions often require heating (e.g., 60-75°C) for a specific duration (e.g., 30-60 minutes) to proceed to completion. Use a sufficient excess of the derivatizing reagent.

  • Degradation of Derivatives: The silyl derivatives can be susceptible to hydrolysis.

    • Solution: Analyze the derivatized samples as soon as possible. Ensure the final extract is free of water before injection into the GC-MS.

  • Poor Solubility of this compound in the Reaction Mixture: If this compound does not dissolve well in the derivatization solvent, the reaction will be inefficient.

    • Solution: A catalyst or a different solvent may be needed. Pyridine is often used as a solvent and catalyst in silylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound quantification?

A1: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity, which allows for the detection of low residue levels in complex matrices. HPLC with UV detection is also used, particularly for formulation analysis where concentrations are higher.

Q2: Do I need to analyze for this compound-calcium or this compound free acid?

A2: this compound is typically applied as its calcium salt (this compound-calcium) for stability. However, in most analytical procedures, the extraction conditions (e.g., acidic pH) convert the calcium salt to the free acid form, this compound. Therefore, the analysis is typically performed for the this compound free acid, and the results can be converted back to this compound-calcium equivalents using a molecular weight conversion factor if needed.

Q3: What are typical recovery rates for this compound in different matrices?

A3: Recovery rates can vary depending on the matrix and the analytical method used. However, validated methods generally report recoveries in the range of 70-120%. See the table below for some reported recovery rates.

Q4: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A4: To minimize matrix effects, you can:

  • Optimize Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.

  • Dilution: Dilute the sample extract to reduce the concentration of interfering substances.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.

  • Internal Standards: Use a stable isotope-labeled internal standard for the most accurate correction of matrix effects.

Data Presentation

Table 1: Reported Recovery Rates of this compound in Various Matrices
MatrixAnalytical MethodExtraction SolventCleanup MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (%)Reference
SoilHPLC-UV0.1 N Ammonium BicarbonateSAX and ENV+ SPE0.01 - 0.590.114.2
AppleHPLC-UVDAcidic AcetonitrileAnion Exchange Cartridge0.02, 0.1, 1.084.1 - 94.12.4 - 6.9
Chinese CabbageHPLC-UVDAcidic AcetonitrileAnion Exchange Cartridge0.02, 0.1, 1.085.2 - 92.53.1 - 5.8
Brown RiceLC-MS/MSWater with 0.1% Formic AcidPAX SPE0.05, 0.574 - 1060.8 - 12
Citrus PulpLC-MS/MSWater with 0.1% Formic AcidPAX SPE0.05, 0.5, 1.075 - 1061.1 - 10

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Apple Matrix by LC-MS/MS

This protocol is a synthesized example based on common methodologies.

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of apples.
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 20 mL of acetonitrile containing 1% acetic acid.
  • Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Transfer the supernatant to a clean tube.

2. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a polymeric anion exchange (PAX) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
  • Load 5 mL of the sample extract onto the SPE cartridge.
  • Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.
  • Elute the this compound with 5 mL of a solution of 10% formic acid in a 9:1 methanol/water mixture.
  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions: Monitor the transitions for this compound (e.g., m/z 211 -> 167).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenization Sample Homogenization weighing Weighing homogenization->weighing extraction Solvent Extraction (e.g., Acidic Acetonitrile) weighing->extraction centrifugation Centrifugation extraction->centrifugation spe_loading Sample Loading centrifugation->spe_loading Supernatant spe_conditioning SPE Cartridge Conditioning spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution concentration Evaporation & Reconstitution spe_elution->concentration Eluate lcms_analysis LC-MS/MS Analysis concentration->lcms_analysis

Caption: General experimental workflow for this compound quantification.

Troubleshooting Logic

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Low Recovery Issues start Problem Encountered (e.g., Poor Peak Shape, Low Recovery) peak_tailing Peak Tailing? start->peak_tailing extraction_eff Extraction Inefficient? start->extraction_eff lower_ph Lower Mobile Phase pH (e.g., 2.5-3.0) peak_tailing->lower_ph Yes check_column Check/Replace Column peak_tailing->check_column No Improvement peak_fronting Peak Fronting? split_peaks Split Peaks? cleanup_loss Loss During Cleanup? extraction_eff->cleanup_loss No optimize_extraction Optimize Extraction (Solvent, Time, Temp) extraction_eff->optimize_extraction Yes matrix_effects Matrix Effects? cleanup_loss->matrix_effects No optimize_spe Optimize SPE (Cartridge, Eluent) cleanup_loss->optimize_spe Yes mitigate_matrix Mitigate Matrix Effects (Dilution, Matrix-Matched Cal.) matrix_effects->mitigate_matrix Yes

Caption: A decision tree for troubleshooting common issues in this compound analysis.

References

Strategies for minimizing human error in laboratory experiments with Prohexadione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize human error in laboratory experiments involving Prohexadione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a plant growth regulator that inhibits the biosynthesis of gibberellins, which are hormones that regulate plant growth and development.[1][2][3][4][5] It specifically acts as an inhibitor of 3β-hydroxylase, an enzyme involved in the late stages of gibberellin production. This leads to a reduction in vegetative growth, particularly shoot elongation. This compound is commonly used as its calcium salt, this compound-calcium, for improved stability.

Q2: What are the key physical and chemical properties of this compound-calcium to be aware of during experimental setup?

A2: Understanding the properties of this compound-calcium is crucial for accurate and reproducible experiments. Key properties are summarized in the table below.

PropertyValueCitation
Appearance White to yellow-brown powder
Molecular Formula C10H10CaO5
Molecular Weight 250.26 g/mol
Melting Point >360 °C
Solubility in Water (20°C) 174 mg/L
log Pow (Octanol/Water Partition Coefficient) -2.90 (pH 7, 20°C)
pKa (Dissociation Constant) 5.15
Stability Stable for at least 2 years when stored away from direct sunlight. Decomposes in acidic medium, stable in alkaline medium.

Q3: How should this compound-calcium be stored to ensure its stability?

A3: this compound-calcium should be stored at 4°C in a sealed container, away from moisture and direct sunlight. It is chemically stable for at least 2 years under these conditions. Stock solutions should be stored in amber bottles in a refrigerator.

Q4: What is the recommended procedure for preparing a this compound-calcium stock solution?

A4: Accurate preparation of the stock solution is critical. The following protocol is recommended:

  • Weighing: Accurately weigh the desired amount of this compound-calcium powder using a calibrated analytical balance.

  • Dissolving: Dissolve the powder in high-purity water. Note that this compound-calcium has low water solubility (174 mg/L at 20°C). To aid dissolution, especially for higher concentrations, the use of a buffer with a slightly alkaline pH may be beneficial, as it is more stable in alkaline conditions. For example, some protocols suggest dissolving in pH 9 water.

  • Sonication/Vortexing: Use sonication or vortexing to ensure the compound is fully dissolved.

  • Sterilization: If required for your experiment, filter-sterilize the solution using a 0.22 µm filter.

  • Storage: Store the stock solution in a sterile, clearly labeled amber bottle at 4°C. Prepare fresh working solutions from the stock for each experiment to ensure consistency.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of this compound treatment.

  • Possible Cause 1: Improperly prepared stock solution.

    • Solution: Verify the calculations for the concentration of your stock solution. Ensure that the this compound-calcium was fully dissolved. Visually inspect for any precipitate. If necessary, prepare a fresh stock solution following the recommended protocol.

  • Possible Cause 2: Degradation of this compound.

    • Solution: this compound is susceptible to degradation in acidic conditions. Ensure the pH of your experimental medium is not acidic. If working with acidic media is unavoidable, prepare fresh this compound solutions immediately before use. Check the storage conditions of your stock powder and solutions to ensure they have been protected from light and stored at the correct temperature.

  • Possible Cause 3: Incorrect application or dosage.

    • Solution: Review your experimental protocol to confirm that the final concentration of this compound administered to your experimental system is correct. Ensure uniform application to achieve consistent exposure.

Issue 2: Precipitation observed in the experimental medium after adding this compound.

  • Possible Cause 1: Low solubility.

    • Solution: The solubility of this compound-calcium in water is limited. You may have exceeded its solubility limit. Try preparing a more dilute stock solution and adjusting the volume added to your experimental setup. The pH of the medium can also affect solubility; it is more soluble in slightly alkaline water.

  • Possible Cause 2: Interaction with other components in the medium.

    • Solution: this compound-calcium can interact with other chemicals. For instance, it should not be applied in a tank mix with foliar nutrient sprays containing free calcium, as this can cause precipitation. Review the composition of your experimental medium for any potential incompatibilities. If possible, conduct a small-scale test to check for precipitation before treating your entire experimental batch.

Issue 3: Variability in results between experimental replicates.

  • Possible Cause 1: Inconsistent solution preparation.

    • Solution: Ensure that the same protocol for stock and working solution preparation is followed for every experiment. Use calibrated pipettes and balances to minimize measurement errors.

  • Possible Cause 2: Uneven application.

    • Solution: Develop a standardized method for applying the this compound solution to your experimental units to ensure each replicate receives the same dose and exposure.

  • Possible Cause 3: Environmental factors.

    • Solution: Factors such as temperature and light can influence the stability and activity of this compound. Maintain consistent environmental conditions for all experimental replicates.

Visual Guides

To further aid in understanding and minimizing errors, the following diagrams illustrate key processes.

G cluster_0 Gibberellin Biosynthesis Pathway GA12 GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Active Gibberellin) GA20->GA1 3β-hydroxylase This compound This compound 3β-hydroxylase 3β-hydroxylase This compound->3β-hydroxylase Inhibits G cluster_1 Experimental Workflow for this compound Application start Start weigh 1. Accurately weigh This compound-calcium start->weigh dissolve 2. Dissolve in appropriate solvent (e.g., buffered water) weigh->dissolve Critical Step: Ensure complete dissolution prepare_working 3. Prepare working solutions from stock dissolve->prepare_working Critical Step: Accurate dilutions treat 4. Apply to experimental system prepare_working->treat Critical Step: Uniform application incubate 5. Incubate under controlled conditions treat->incubate observe 6. Observe and collect data incubate->observe end End observe->end

References

Interpreting unexpected results from Prohexadione application trials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prohexadione application trials. This resource is designed for researchers, scientists, and drug development professionals to interpret unexpected results and troubleshoot common issues encountered during experimentation with this compound and its calcium salt (this compound-Ca).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-Calcium?

A1: this compound-Calcium (Pro-Ca) is a plant bioregulator that inhibits the biosynthesis of active gibberellins (GAs), which are hormones responsible for cell elongation.[1] It acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for 2-oxoglutaric acid-dependent dioxygenases.[2] Specifically, it blocks the 3ß-hydroxylation of GA20 to the biologically active GA1, leading to reduced vegetative shoot growth and more compact plants.[2][3]

Q2: Beyond growth inhibition, what other effects can be expected from this compound-Ca application?

A2: this compound-Ca has several secondary effects. It can trigger pathogen resistance by inducing the formation of 3-deoxyflavonoids, which have phytoalexin-like properties.[2] Additionally, it can lead to reduced ethylene formation, which may decrease the abortion of fruitlets and increase fruit set. Some studies have also reported enhanced disease and insect resistance, improved light penetration within the plant canopy, and increased chlorophyll content.

Q3: How persistent is this compound-Ca in the environment?

A3: this compound-Ca is considered to have a short persistence in both plants and soil, with a half-life of a few weeks in plants and less than a week in soil. It also possesses favorable toxicological and ecotoxicological features.

Q4: Can this compound-Ca be used on any plant species?

A4: While this compound-Ca is effective on a wide range of species, including many fruit trees, row crops, and turfgrasses, the optimal concentration and application timing can be highly cultivar-specific. Therefore, it is crucial to conduct preliminary trials to determine the most effective dosage for a specific plant variety.

Troubleshooting Guide for Unexpected Results

Issue 1: Lack of Efficacy - No observable reduction in vegetative growth.

  • Possible Cause 1: Incorrect Application Timing.

    • Explanation: this compound-Ca is most effective when applied to actively growing shoots. Application before or after the period of rapid elongation may result in a diminished response. For instance, in rice, wheat, and barley, application is recommended 5-10 days before jointing.

    • Recommendation: Review the phenological stage of the target plants at the time of application. Future trials should be timed to coincide with the onset of rapid vegetative growth.

  • Possible Cause 2: Insufficient Concentration.

    • Explanation: The effective concentration of this compound-Ca can vary significantly between plant species and even cultivars. A dose that is effective on one variety may be too low for another. For example, a study on strawberries found that the cultivar 'Maehyang' required a lower concentration (50 mg·L−1) for growth inhibition compared to 'Camarosa' and 'Aromas' (100 mg·L−1).

    • Recommendation: Conduct a dose-response study to determine the optimal concentration for your specific plant material.

  • Possible Cause 3: Vigorously Growing Crops.

    • Explanation: In cases of extremely vigorous growth, a single application of this compound-Ca may not be sufficient to control growth.

    • Recommendation: Consider multiple applications. For vigorously growing crops, 2 to 3 applications may be necessary.

  • Possible Cause 4: Degradation of the Active Ingredient.

    • Explanation: When diluted with water, this compound-Ca can decompose into this compound and calcium ions. The this compound can then become ineffective after exposure to light for more than ten minutes.

    • Recommendation: Prepare the spray solution immediately before use and do not let it stand for extended periods.

Issue 2: Inconsistent Results Across Replicates.

  • Possible Cause 1: Non-Uniform Application.

    • Explanation: Foliar spray applications can result in non-uniform plant size if not applied carefully and consistently across all plants.

    • Recommendation: Ensure a standardized application technique. For greater uniformity, consider drench applications to the growth medium, which can provide more consistent results at lower concentrations.

  • Possible Cause 2: Environmental Variability.

    • Explanation: Microclimate conditions such as temperature, moisture, and soil factors (type, fertility, pH) can influence plant growth and the efficacy of this compound-Ca.

    • Recommendation: Ensure that all experimental units are exposed to uniform environmental conditions. Record and report any environmental variations that may have occurred during the trial.

Issue 3: Negative or Unexpected Side Effects (e.g., reduced fruit set, phytotoxicity).

  • Possible Cause 1: Over-application or High Concentration.

    • Explanation: Applying this compound-Ca at concentrations that are too high can lead to negative effects. For example, high doses have been observed to reduce fruit set in 'Cameo' apples.

    • Recommendation: Refer to dose-response studies and start with lower concentrations if phytotoxicity is a concern.

  • Possible Cause 2: Cultivar Sensitivity.

    • Explanation: Some cultivars may be more sensitive to this compound-Ca than others. Trees on dwarf rootstocks, for instance, may require lower doses than those on more vigorous rootstocks.

    • Recommendation: Conduct small-scale trials on new cultivars before large-scale application to assess sensitivity.

Data Presentation: Summary of Quantitative Data

Table 1: Effect of this compound-Ca on Strawberry 'Maehyang' Growth (15 weeks after treatment)

Treatment (mg·L⁻¹)Application MethodPetiole Length (cm)Runner Length (cm)Number of Runner Plants
0 (Control)-12.545.211.8
50Foliar Spray11.843.113.5
100Foliar Spray11.241.514.2
150Foliar Spray10.539.814.1
200Foliar Spray9.838.212.5
50Drench11.542.114.0
100Drench10.839.513.8
150Drench10.137.212.1
200Drench9.235.110.6

Data adapted from a study on 'Maehyang' strawberries.

Table 2: Effect of this compound-Ca on Peanut 'Georgia-06G' Mainstem Height and Pod Yield

Treatment RateMainstem Height (cm)Pod Yield ( kg/ha )
Non-treated265500
0.5x Labeled Rate235800
0.75x Labeled Rate235950
1.0x Labeled Rate235850

Data adapted from multi-state trials on runner market type peanuts. Note that while mainstem height was significantly reduced, yield increases were observed but were not always statistically significant in all trials.

Experimental Protocols

Protocol 1: Foliar Application of this compound-Ca on Herbaceous Plants (e.g., Strawberry)

  • Plant Material: Use uniformly sized and healthy plants at a consistent developmental stage (e.g., 30 days after transplanting).

  • Preparation of Pro-Ca Solution: Prepare stock solutions of this compound-Calcium (e.g., from a commercial formulation or pure standard). Dilute the stock solution with distilled water to achieve the desired final concentrations (e.g., 50, 100, 150, 200 mg·L−1). It is advisable to use a surfactant to ensure even coverage, unless the experimental design is testing the effect of additives.

  • Application: Apply the solution as a fine mist to the foliage until runoff. Ensure complete and uniform coverage of all aerial parts of the plant. Use a handheld sprayer for small-scale experiments, ensuring a consistent volume is applied to each plant (e.g., 35 mL per plant).

  • Control Group: Treat the control group with a spray of distilled water (and surfactant, if used in the treatment groups).

  • Post-Application Care: Maintain all plants under identical and optimal growing conditions for the duration of the experiment.

  • Data Collection: Measure relevant parameters at predetermined time points (e.g., plant height, internode length, leaf area, biomass, yield).

Protocol 2: Drench Application of this compound-Ca

  • Plant Material and Solution Preparation: Follow steps 1 and 2 from Protocol 1.

  • Application: Slowly pour a standardized volume of the Pro-Ca solution (e.g., 35 mL per plant) directly onto the growing medium at the base of the plant.

  • Control Group: Apply an equal volume of distilled water (and surfactant, if applicable) to the growing medium of the control plants.

  • Post-Application Care and Data Collection: Follow steps 5 and 6 from Protocol 1.

Visualizations

Prohexadione_MoA cluster_pathway Gibberellin Biosynthesis Pathway cluster_outcome Physiological Outcome GA20 GA20 (inactive) Enzyme GA 3-oxidase (2-oxoglutarate-dependent dioxygenase) GA20->Enzyme GA1 GA1 (active) Growth Reduced Vegetative Growth GA1->Growth Enzyme->GA1 This compound This compound-Ca This compound->Inhibition

Caption: Mechanism of action of this compound-Calcium.

Experimental_Workflow Start Start: Uniform Plant Material Preparation Prepare Pro-Ca Solutions (Multiple Concentrations) Start->Preparation Grouping Randomize Plants into Treatment & Control Groups Preparation->Grouping Application Apply Treatments (Foliar Spray or Drench) Grouping->Application Growth Maintain Plants Under Controlled Conditions Application->Growth Data Data Collection (e.g., Height, Biomass, Yield) Growth->Data Analysis Statistical Analysis & Interpretation Data->Analysis

Caption: General experimental workflow for this compound-Ca trials.

References

Validation & Comparative

Prohexadione-Calcium vs. Trinexapac-Ethyl: A Comparative Analysis for Turfgrass Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and turfgrass professionals on the performance, mechanisms, and practical applications of two leading plant growth regulators.

Prohexadione-calcium and trinexapac-ethyl are two prominent plant growth regulators (PGRs) widely utilized in the turfgrass industry to manage growth, enhance quality, and improve stress tolerance. Both compounds belong to the same class of late-stage gibberellin (GA) biosynthesis inhibitors, yet they exhibit distinct chemical properties and physiological effects on turfgrass.[1][2] This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and turf management professionals in making informed decisions.

Mechanism of Action: Targeting Gibberellin Biosynthesis

Both this compound-calcium and trinexapac-ethyl function by inhibiting the 3β-hydroxylase enzyme, which catalyzes the final step in the biosynthesis of active gibberellins (e.g., GA1) from their inactive precursors (e.g., GA20).[3] Gibberellins are plant hormones responsible for cell elongation; by blocking their production, these PGRs reduce vertical shoot growth, leading to a more compact and dense turf sward.[1] This reduction in vertical growth allows the plant to redirect energy to lateral growth and root development, often resulting in improved turf quality and health.[1]

While both PGRs share the same target enzyme, their path to becoming active within the plant differs significantly, influencing their speed of action and application timing.

Activation, Uptake, and Translocation: A Tale of Two Molecules

The primary differences in the performance of this compound-calcium and trinexapac-ethyl stem from their distinct activation and movement within the plant.

This compound-calcium (this compound-Ca) is a calcium salt that is active once dissolved in water. The active form, this compound, is readily available for uptake by the turfgrass foliage. It is primarily absorbed through the leaves and exhibits acropetal movement, meaning it moves upwards within the plant. This rapid activation leads to a faster onset of growth regulation.

Trinexapac-ethyl (TE) , on the other hand, is an ester formulation. It is readily absorbed by the foliage but must undergo metabolic saponification (hydrolysis) within the plant to be converted into its active acid form, trinexapac. This conversion process is dependent on temperature and light, resulting in a slower onset of action compared to this compound-calcium. Once activated, trinexapac is translocated systemically throughout the plant.

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Caption: Comparative workflow of this compound-Ca and Trinexapac-Ethyl activation.

Performance Comparison: Experimental Data

The differing characteristics of this compound-calcium and trinexapac-ethyl translate to observable differences in their effects on turfgrass. Key performance indicators include clipping yield reduction, turf quality, and seedhead suppression.

Clipping Yield Reduction

Both PGRs are effective at reducing turfgrass clipping yield, a primary goal for turf managers. However, the rate of onset and duration of suppression can vary. This compound-calcium typically exhibits a faster response, with growth suppression observed sooner after application. Conversely, trinexapac-ethyl often provides a longer period of regulation.

Turfgrass SpeciesThis compound-Ca Rate (kg a.i./ha) for Equivalent Reduction to Trinexapac-ethylReference
Bermudagrass0.70
Kentucky Bluegrass0.22
Perennial Ryegrass0.60
Zoysiagrass0.27

Table 1: Application rates of this compound-calcium required to achieve clipping biomass reduction equivalent to standard rates of Trinexapac-ethyl in various turfgrass species.

Turfgrass Quality

Turfgrass quality, a subjective measure integrating color, density, and uniformity, is often enhanced by the application of these PGRs. The redirection of energy from vertical to lateral growth contributes to a denser, more aesthetically pleasing turf sward.

TreatmentTurfgrass Quality (1-9 scale)Reference
Bermudagrass
Untreated ControlVaries
This compound-CaGenerally improved
Trinexapac-EthylGenerally improved, higher ratings in some studies
Kikuyugrass
Untreated ControlVaries
This compound-CaLower ratings in some instances
Trinexapac-EthylHighest quality ratings in one study

Table 2: Summary of turfgrass quality ratings from various studies. Note that results can be species and environment-dependent.

Seedhead Suppression in Poa annua

The suppression of annual bluegrass (Poa annua) seedheads is a critical management objective on golf course putting greens. This compound-calcium has demonstrated more effective and immediate seedhead suppression compared to trinexapac-ethyl. This is attributed to its rapid activity, which is crucial for targeting the early stages of seedhead development.

TreatmentSeedhead Suppression (%)Reference
This compound-CaHigher efficacy
Trinexapac-EthylLess effective for immediate suppression

Table 3: Comparative efficacy of this compound-calcium and Trinexapac-ethyl for Poa annua seedhead suppression.

Stress Tolerance

Both PGRs have been shown to enhance turfgrass tolerance to various environmental stresses, including drought and heat. This is likely due to a combination of factors, including increased root density, altered hormonal balance, and accumulation of protective compounds.

A study on bermudagrass under drought conditions found that both this compound-calcium and trinexapac-ethyl increased chlorophyll content compared to the untreated control. Additionally, this compound-calcium resulted in higher moisture content under drought conditions. Research on Kentucky bluegrass indicated that this compound-calcium treatment led to increased relative water content and lower electrolyte leakage, indicators of improved drought tolerance.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following outlines a general methodology for comparative studies of these PGRs on turfgrass.

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Experimental_Workflow A Plot Establishment - Turfgrass Species Selection - Acclimation Period B Treatment Application - Randomized Complete Block Design - Foliar Spray Application - Specified Rates and Timings A->B C Data Collection B->C D Clipping Yield - Harvested at Regular Intervals - Dried and Weighed C->D E Turfgrass Quality - Visual Ratings (1-9 scale) - Color, Density, Uniformity C->E F Seedhead Counts - Quadrats Placed in Plots - Number of Seedheads Recorded C->F G Physiological Measurements - Chlorophyll Content - Relative Water Content - Electrolyte Leakage C->G H Statistical Analysis - ANOVA - Mean Separation Tests (e.g., Tukey's HSD) D->H E->H F->H G->H

Caption: A generalized experimental workflow for comparing turfgrass PGRs.

Plot Establishment:

  • Turfgrass Species: Select desired turfgrass species and cultivars, ensuring uniformity across plots.

  • Maintenance: Maintain plots under standard golf course or athletic field conditions (mowing height, fertilization, irrigation) prior to and during the experiment.

Treatment Application:

  • Experimental Design: Typically a randomized complete block design with multiple replications (e.g., 3-4) is used to minimize spatial variability.

  • Application: Apply PGRs as a foliar spray using a CO2-pressurized backpack sprayer with appropriate nozzles to ensure uniform coverage.

  • Rates and Timings: Apply products at manufacturer-recommended rates and at specified intervals (e.g., every 21-28 days or based on growing degree days).

Data Collection:

  • Clipping Yield: Collect clippings from a pre-defined area within each plot at regular intervals. Dry the clippings in an oven until a constant weight is achieved and record the dry weight.

  • Turfgrass Quality: Visually assess turfgrass quality on a 1-9 scale, where 1 = dead turf, 5 = acceptable, and 9 = ideal turf.

  • Seedhead Suppression: Count the number of Poa annua seedheads within a specified quadrat size in each plot.

  • Stress Tolerance Parameters: For drought or heat stress studies, measure parameters such as relative water content, electrolyte leakage, and chlorophyll content using established laboratory procedures.

Signaling Pathway Inhibition

The inhibitory action of this compound-calcium and trinexapac-ethyl occurs late in the gibberellin biosynthesis pathway. The diagram below illustrates the simplified pathway and the point of inhibition.

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Gibberellin_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Early Steps GA12 GA12 ent_Kaurene->GA12 GA53 GA53 GA12->GA53 GA20 GA20 (Inactive) GA53->GA20 GA1 GA1 (Active) (Promotes Cell Elongation) GA20->GA1 3β-hydroxylase Inhibition Inhibition by This compound-Ca & Trinexapac-ethyl GA20->Inhibition Inhibition->GA1

Caption: Simplified gibberellin biosynthesis pathway and the point of inhibition.

Conclusion

This compound-calcium and trinexapac-ethyl are both highly effective late-stage gibberellin biosynthesis inhibitors for turfgrass management. The choice between the two often depends on the specific management goals and environmental conditions.

  • This compound-calcium offers a faster onset of action , making it particularly suitable for applications requiring rapid growth suppression, such as pre-tournament preparation and immediate Poa annua seedhead control.

  • Trinexapac-ethyl generally provides a longer duration of growth regulation , which can be advantageous for extending application intervals.

For researchers and turfgrass professionals, understanding the nuances of their chemical properties, activation pathways, and resulting physiological effects is paramount for optimizing their use and achieving desired turfgrass performance outcomes. Further research focusing on cultivar-specific responses and the long-term impacts of these PGRs on turfgrass health and physiology will continue to refine best management practices.

References

Prohexadione Calcium: A Comparative Analysis of its Impact on Peanut Cultivar Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of plant growth regulators is paramount. This guide provides a comprehensive comparison of prohexadione calcium's efficacy in enhancing peanut yields across various cultivars, supported by experimental data and detailed protocols.

This compound calcium, a gibberellin biosynthesis inhibitor, is a widely utilized plant growth regulator in peanut (Arachis hypogaea L.) cultivation to manage excessive vine growth, which can impede harvest efficiency and potentially reduce yields.[1][2][3][4] Its application is intended to shift the plant's energy allocation from vegetative to reproductive growth, thereby increasing pod yield. However, the yield response to this compound calcium is not always consistent and can be influenced by factors such as cultivar type, application rate and timing, and environmental conditions. This guide synthesizes findings from various studies to provide a clear comparison of this compound's effects.

Comparative Yield Performance

The efficacy of this compound calcium in increasing peanut yield is highly dependent on the cultivar. Studies have shown a range of responses, from significant yield increases to no effect, and in some cases, even yield reduction. For instance, the cultivar 'NC 9' has demonstrated a consistent positive yield response to this compound, with increases ranging from 7% to 16%. In contrast, the yield of 'VA-C 92R' has been shown to decrease by as much as 8% with this compound application in some studies. Other cultivars like 'NC 10C', 'NC 12C', and 'NC-V 11' have shown variable responses, with some experiments reporting yield increases of 9% to 15% and others showing no significant effect.

Recent studies on runner market type cultivars have also highlighted the variability in yield response. In large plot on-farm experiments, reduced rates of this compound calcium (105 g a.i./ha) significantly increased yields by 453 to 731 kg/ha compared to non-treated controls. However, in small-plot experiments, this compound calcium did not consistently increase yield, regardless of the application rate. A 2023 study found that for the cultivars 'Bailey II', 'NC20', and 'Sullivan', yield was higher with this compound application, while 'Emery' showed no change, and 'Walton' experienced a yield decrease.

This compound Calcium vs. Alternative Treatments

Historically, daminozide was another plant growth regulator used to control vine growth in peanuts. Comparative studies indicated that this compound calcium provided a similar reduction in vegetative growth to daminozide. However, due to health concerns, the registration for daminozide was canceled in 1989, leaving this compound calcium as the primary tool for this purpose.

The most relevant "alternative" to a standard this compound application is often a different application strategy (i.e., varying the rate and timing) or forgoing treatment altogether (non-treated control). Research indicates that reduced rates of this compound, such as 0.75x the manufacturer's recommended rate (105 g a.i./ha), can provide a significant yield improvement and a greater return on investment compared to the full rate or a non-treated control in large on-farm settings. The timing of application is also critical, with applications at 50% to 100% canopy closure being the standard recommendation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effect of this compound calcium on peanut yield and other key metrics.

Table 1: Effect of this compound Calcium on Yield of Different Virginia-Type Peanut Cultivars

CultivarThis compound TreatmentYield Change (%)Reference
NC 9140 g ai/ha (split application)+7 to +16
ATVC-1140 g ai/ha (split application)+9 to +15 (variable)
NC 10C140 g ai/ha (split application)+9 to +15 (variable)
NC 12C140 g ai/ha (split application)+9 to +15 (variable)
NC-V 11140 g ai/ha (split application)+9 to +15 (variable)
VA-C 92R140 g ai/ha (split application)-8 to +5 (variable)
Bailey IITwo applications at 7.25 oz/acreIncreased
EmeryTwo applications at 7.25 oz/acreNo change
NC20Two applications at 7.25 oz/acreIncreased
WaltonTwo applications at 7.25 oz/acreDecreased
SullivanTwo applications at 7.25 oz/acreIncreased

Table 2: Effect of Different this compound Calcium Rates on Runner-Type Peanut Yield in Large On-Farm Experiments

Treatment (Rate)Application Rate (g a.i./ha)Yield Increase vs. Control ( kg/ha )Reference
0.5x70453 - 731
0.75x105453 - 731
1.0x140453 - 731

Experimental Protocols

General Experimental Design for this compound Field Trials

Field experiments to evaluate the effect of this compound calcium on peanut yield are typically conducted using a randomized complete block design with multiple replications (usually four). Treatments are applied to plots of a specified size, which can range from small plots (e.g., 2 rows by 10 meters) to large on-farm strips (e.g., 4 rows the length of the field).

  • Treatments: Treatments typically include a non-treated control and various rates and application timings of this compound calcium. For example, rates might include a 0.5x, 0.75x, and 1.0x concentration of the manufacturer's recommended rate. Application timings are often based on the percentage of canopy closure, with common timings being at 50% and 100% canopy closure.

  • Application: this compound calcium is typically applied using a CO2-pressurized backpack sprayer for small plots or a tractor-mounted sprayer for larger plots. The application usually includes adjuvants such as crop oil concentrate and urea ammonium nitrate to improve efficacy.

  • Data Collection: At the end of the growing season, peanuts are harvested, and various parameters are measured. Key data points include:

    • Pod Yield: The total weight of the pods harvested from each plot, adjusted to a standard moisture content (typically 7-8%).

    • Main Stem Height: Measured to assess the reduction in vegetative growth.

    • Row Visibility: A visual rating to quantify the definition of the peanut rows, which is an indicator of harvest efficiency.

    • Pod and Kernel Metrics: This can include the number of pods per plant, 100-seed weight, and the percentage of total sound mature kernels (TSMK).

  • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects. Mean separation tests, such as Fisher's Protected LSD, are used to compare the means of the different treatments.

Visualizing the Process and Comparisons

To better illustrate the experimental workflow and the comparative effects of different this compound strategies, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis cluster_results Results & Conclusion start Field Selection & Preparation design Randomized Complete Block Design start->design planting Planting of Peanut Cultivars design->planting canopy_closure Monitor Canopy Closure (50% & 100%) planting->canopy_closure prohex_app Apply this compound Treatments (Different Rates & Timings) canopy_closure->prohex_app control Non-Treated Control canopy_closure->control harvest Harvest Peanuts prohex_app->harvest control->harvest measurements Measure Yield, Vine Growth, & Kernel Quality harvest->measurements analysis Statistical Analysis (ANOVA) measurements->analysis interpretation Interpret Results & Draw Conclusions analysis->interpretation

Caption: Experimental workflow for evaluating this compound's effect on peanut yield.

Prohexadione_Comparison cluster_inputs Application Strategies cluster_effects Observed Effects cluster_outcomes Potential Outcomes no_treatment Non-Treated Control vine_growth Vegetative Vine Growth no_treatment->vine_growth Leads to yield Pod Yield no_treatment->yield Results in roi Return on Investment no_treatment->roi Baseline low_rate Reduced Rate this compound (e.g., 105 g a.i./ha) low_rate->vine_growth Leads to low_rate->yield Can Result in low_rate->roi Potentially full_rate Standard Rate this compound (e.g., 140 g a.i./ha) full_rate->vine_growth Leads to full_rate->yield May Result in full_rate->roi Potentially high_vine Excessive vine_growth->high_vine in Control reduced_vine Reduced vine_growth->reduced_vine with this compound no_change_yield No Change / Decrease yield->no_change_yield in some cultivars/conditions increase_yield Significant Increase yield->increase_yield in responsive cultivars/large plots lower_roi Lower roi->lower_roi if no yield increase higher_roi Higher roi->higher_roi with significant yield increase moderate_vine Moderate

Caption: Comparison of different this compound application strategies on peanut growth and yield.

References

Prohexadione-Calcium vs. Paclobutrazol: A Comparative Guide for Managing Corn Seedling Overgrowth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The excessive elongation of corn seedlings, a phenomenon known as overgrowth, presents a significant challenge in controlled agricultural environments, such as greenhouses and nurseries. This guide provides an objective comparison of two prominent plant growth regulators, Prohexadione-calcium (Pro-Ca) and Paclobutrazol (PBZ), for mitigating this issue. The information presented is supported by experimental data to aid in the selection of the most effective treatment for research and development applications.

Mechanism of Action: Targeting Gibberellin Biosynthesis

Both this compound-calcium and Paclobutrazol function by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones responsible for stem elongation and other developmental processes in plants.[1][2] However, they target different enzymatic steps in the GA biosynthesis pathway.

  • Paclobutrazol , a member of the triazole family, acts earlier in the pathway.[3][4] It specifically inhibits the activity of ent-kaurene oxidase, a cytochrome P450-dependent enzyme that catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid.[3] This blockage leads to a reduction in the overall pool of gibberellins.

  • This compound-calcium acts at a later stage of the pathway. It functions as a structural mimic of 2-oxoglutarate, a co-substrate for dioxygenases. This allows it to inhibit the activity of GA₂₀ 3β-hydroxylase, the enzyme responsible for converting the inactive GA₂₀ into the biologically active GA₁. This targeted inhibition reduces the final amount of growth-active gibberellins.

GABiosynthesis cluster_early Early Pathway cluster_late Late Pathway Geranylgeranyl_PP Geranylgeranyl PP ent_Kaurene ent-Kaurene Geranylgeranyl_PP->ent_Kaurene Multiple Steps ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid ent-Kaurene Oxidase ent_Kaurene_oxidase_point GA12 GA₁₂ ent_Kaurenoic_acid->GA12 Multiple Steps GA20 GA₂₀ (inactive) GA12->GA20 Multiple Steps GA1 GA₁ (active) GA20->GA1 GA₂₀ 3β-hydroxylase GA20_3beta_hydroxylase_point Stem_Elongation Stem_Elongation GA1->Stem_Elongation Promotes PBZ Paclobutrazol PBZ->ent_Kaurene_oxidase_point ProCa This compound-Ca ProCa->GA20_3beta_hydroxylase_point

Caption: Gibberellin biosynthesis pathway showing inhibition points of Paclobutrazol and this compound-Ca.

Performance Comparison on Corn Seedlings

Experimental data from a study on super sweet corn seedlings demonstrates the superior efficacy of this compound-calcium in controlling overgrowth compared to Paclobutrazol under the tested conditions.

Table 1: Effects of this compound-Calcium and Paclobutrazol on Corn Seedling Morphology

ParameterControl (Untreated)Paclobutrazol (1 ppm)This compound-Calcium (2 ppm)
Seedling Height (cm) 28.6 ± 2.727.5 ± 1.523.6 ± 1.9
First Internode Length (cm) 3.1 ± 0.303.0 ± 0.162.5 ± 0.14
Second Internode Length (cm) 3.2 ± 0.283.0 ± 0.212.1 ± 0.30
Third Leaf Area (cm²) 40.2 ± 4.738.9 ± 2.933.3 ± 3.4
Third Leaf Length (cm) 21.6 ± 1.821.1 ± 1.019.1 ± 1.4
Third Leaf Width (cm) 2.6 ± 0.22.6 ± 0.12.4 ± 0.1
Shoot Fresh Weight (g) 1.3 ± 0.11.2 ± 0.11.0 ± 0.1
Shoot Dry Weight (g) 0.17 ± 0.020.15 ± 0.020.12 ± 0.01
Root Fresh Weight (g) 0.5 ± 0.10.5 ± 0.10.6 ± 0.1
Root Dry Weight (g) 0.05 ± 0.010.05 ± 0.010.06 ± 0.01
Root-Shoot Ratio (Dry Wt.) 0.290.330.50

Data represents mean ± standard deviation. Bold values indicate a statistically significant difference from the control group. Data sourced from a study on the 'Geumdang' hybrid super sweet corn variety.

Summary of Findings:

  • This compound-Calcium (2 ppm): Application at the first leaf stage significantly reduced seedling height, the length of the first and second internodes, and the area, length, and width of the third leaf. Furthermore, it led to a notable decrease in both fresh and dry shoot weight while simultaneously increasing root weight, resulting in a significantly higher root-to-shoot ratio. Subsequent experiments identified an optimal concentration of 15 ppm for effectively mitigating overgrowth in both hybrid and inbred corn lines.

  • Paclobutrazol (1 ppm): At the concentration tested, Paclobutrazol did not produce any discernible effects on the measured morphological traits of the corn seedlings.

Experimental Protocols

The following methodology was employed in the comparative study of plant growth regulators on corn seedlings.

Plant Material and Growth Conditions:

  • Corn Varieties: Super sweet corn F₁ hybrid 'Geumdang' and inbred line 'PNS42w'.

  • Growing Medium: 50-cell plug trays filled with a commercial nursery substrate.

  • Environment: Greenhouse facilities with temperatures maintained below 10°C initially, followed by natural temperature increases leading to conditions conducive to overgrowth.

Treatment Application:

  • Growth Stage: Treatments were applied as a single foliar spray when the first leaf of the corn seedlings was fully developed.

  • Application Method: A hand sprayer was used to apply the solutions until runoff.

  • Concentrations:

    • This compound-Calcium: 1 ppm and 2 ppm.

    • Paclobutrazol: 1 ppm and 2 ppm.

    • Diniconazole (another growth regulator): 1 ppm and 2 ppm.

    • Control: Water spray.

Data Collection and Analysis:

  • Measurement Time: Morphological data was collected 7 days after the application of the plant growth regulators.

  • Parameters Measured: Seedling height, stem width, lengths of the first and second internodes, area, length, and width of the third leaf, and fresh and dry weights of shoots and roots.

  • Statistical Analysis: Data was analyzed using Tukey's Honestly Significant Difference (HSD) test at α = 0.05 to determine significant differences between treatment groups.

ExperimentalWorkflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_analysis Data Collection & Analysis A Corn Seed Sowing (50-cell plug trays) B Greenhouse Germination and Growth A->B C Seedling Growth to First Leaf Stage B->C D Foliar Spray Application (Pro-Ca, PBZ, Control) C->D E Incubation for 7 Days D->E F Measurement of Morphological Traits E->F G Statistical Analysis (Tukey's HSD) F->G

Caption: Experimental workflow for comparing plant growth regulators on corn seedlings.

Conclusion

Based on the available experimental evidence, this compound-calcium is a more effective agent than Paclobutrazol for controlling the overgrowth of corn seedlings at the concentrations tested. Its ability to significantly reduce shoot growth while promoting root development makes it a valuable tool for producing sturdier, more compact seedlings. The differing points of inhibition in the gibberellin biosynthesis pathway likely contribute to their varied efficacy. For researchers and professionals in drug development, this compound-calcium presents a promising option for managing plant stature in corn and potentially other monocotyledonous species.

References

Prohexadione-Calcium vs. Trinexapac-Ethyl: A Comparative Analysis of Their Speed of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic differences between plant growth regulators is paramount for predictable and effective application. This guide provides an in-depth comparison of the speed of action of two prominent gibberellin biosynthesis inhibitors: Prohexadione-calcium (this compound-Ca) and trinexapac-ethyl.

This compound-calcium and trinexapac-ethyl are both widely used to manage plant growth by inhibiting the production of active gibberellins, which are responsible for cell elongation.[1] While their ultimate mode of action is similar—blocking the 3β-hydroxylation of GA20 to the growth-active GA1—their chemical forms and activation mechanisms within the plant lead to significant differences in the onset of their regulatory effects.[2]

Speed of Action: A Head-to-Head Comparison

Experimental evidence and established literature consistently indicate that this compound-Ca exhibits a more rapid onset of action compared to trinexapac-ethyl.[3][4] This difference is primarily attributed to the distinct pathways these molecules take to become biologically active.

This compound-calcium is formulated as a calcium salt. Upon dissolution in water, such as in a spray solution, it readily dissociates to release the active this compound acid.[3] This immediate availability of the active form allows for a swift absorption and translocation within the plant, leading to a rapid inhibition of gibberellin biosynthesis. Growth regulation can be observed in as little as four hours after application.

Conversely, trinexapac-ethyl is an ester. For it to become active, it must first be absorbed by the plant and then undergo metabolic saponification—a process where the ethyl ester is cleaved to form the active acid, trinexapac. This metabolic conversion is a time-consuming step and is dependent on environmental factors such as adequate temperature and light. Consequently, the growth-regulating effects of trinexapac-ethyl are typically delayed, with an onset of action ranging from two to five days.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the speed of action of this compound-Ca and trinexapac-ethyl based on available data.

ParameterThis compound-calciumtrinexapac-ethylSource(s)
Chemical Form Calcium SaltEster
Activation Mechanism Dissociation in waterMetabolic saponification in the plant
Time to Onset of Action As little as 4 hours2 to 5 days
Environmental Dependence for Activation Low (requires water for dissolution)High (dependent on temperature and light)

Experimental Protocols

While specific comparative studies detailing the full experimental protocols for a direct speed-of-action comparison were not available in the immediate literature search, a general methodology for such an evaluation can be outlined as follows:

Objective: To determine and compare the time-course of growth inhibition by this compound-Ca and trinexapac-ethyl in a model plant species.

Methodology:

  • Plant Material and Growth Conditions: A uniform population of a rapidly growing plant species (e.g., turfgrass, pea seedlings) is cultivated under controlled environmental conditions (e.g., 25°C day/20°C night, 16-hour photoperiod, specified light intensity and humidity).

  • Treatment Application: Plants are treated with equimolar concentrations of this compound-Ca and trinexapac-ethyl, applied as a foliar spray. A control group is treated with a blank formulation.

  • Data Collection: At specified time points post-application (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours), the following parameters are measured:

    • Shoot Elongation: The length of the primary shoot or a specific internode is measured.

    • Gibberellin Analysis: Plant tissue is harvested to quantify the levels of GA1 and its precursor, GA20, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of shoot elongation is calculated for each treatment group. The time required to achieve 50% inhibition of growth (GR50) is determined. The changes in GA1 and GA20 levels over time are plotted to visualize the inhibition of the gibberellin biosynthesis pathway.

Visualizing the Mechanisms and Workflow

To further elucidate the differences in their activation and the experimental approach to their comparison, the following diagrams are provided.

G cluster_this compound This compound-Calcium Pathway cluster_trinexapac Trinexapac-Ethyl Pathway This compound-Ca\n(Salt) This compound-Ca (Salt) Dissolution in Water Dissolution in Water This compound-Ca\n(Salt)->Dissolution in Water This compound Acid\n(Active Form) This compound Acid (Active Form) Dissolution in Water->this compound Acid\n(Active Form) Plant Uptake Plant Uptake This compound Acid\n(Active Form)->Plant Uptake GA Inhibition GA Inhibition Plant Uptake->GA Inhibition Trinexapac-ethyl\n(Ester) Trinexapac-ethyl (Ester) Plant Uptake_TE Plant Uptake Trinexapac-ethyl\n(Ester)->Plant Uptake_TE Metabolic Saponification Metabolic Saponification Plant Uptake_TE->Metabolic Saponification Trinexapac Acid\n(Active Form) Trinexapac Acid (Active Form) Metabolic Saponification->Trinexapac Acid\n(Active Form) GA Inhibition_TE GA Inhibition Trinexapac Acid\n(Active Form)->GA Inhibition_TE

Caption: Activation pathways of this compound-Ca and trinexapac-ethyl.

G Start Start Plant Cultivation Uniform Plant Cultivation (Controlled Environment) Start->Plant Cultivation Treatment Application Application of this compound-Ca, Trinexapac-ethyl, and Control Plant Cultivation->Treatment Application Time-course Sampling Data Collection at Predetermined Time Intervals Treatment Application->Time-course Sampling Measurements Shoot Elongation Measurement Gibberellin (GA1, GA20) Quantification Time-course Sampling->Measurements Data Analysis Calculation of Growth Inhibition Rate (GR50) and GA Level Changes Measurements->Data Analysis Comparison Comparative Analysis of Onset of Action Data Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for comparing the speed of action.

Conclusion

The faster action of this compound-calcium is a direct result of its formulation as a salt, which allows for immediate activation upon dissolution in water. In contrast, trinexapac-ethyl's ester form necessitates a plant-mediated metabolic conversion, introducing a significant delay in its onset of action. This fundamental difference in their activation pathways is a critical consideration for researchers and professionals in selecting the appropriate plant growth regulator for applications where timing is a crucial factor. For instance, in situations requiring immediate growth suppression, this compound-Ca would be the more suitable choice. Conversely, when a more gradual onset of regulation is desired, trinexapac-ethyl may be preferred.

References

Prohexadione vs. Daminozide: A Comparative Guide to Efficacy in Peanut Growth Regulation

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[CITY, STATE] – [Date] – A comprehensive analysis of Prohexadione and daminozide, two prominent plant growth regulators, reveals comparable efficacy in managing vegetative growth in peanuts (Arachis hypogaea L.). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data, to inform future research and application strategies.

This compound, a newer-generation plant growth regulator, was developed as a substitute for daminozide, which was historically used to control vine growth in peanuts but was later withdrawn from the food crop market due to health concerns.[1][2] Both compounds function by inhibiting the biosynthesis of gibberellins, the plant hormones responsible for cell elongation, thereby reducing excessive vegetative growth.[2] This regulation of vine length is critical for improving harvest efficiency, enhancing row visibility, and potentially increasing pod yield.[1][3]

Comparative Efficacy: A Review of Experimental Data

Multiple studies have demonstrated that this compound calcium provides effective control of peanut vine growth, with effects on main stem and lateral branch length being at least as effective as those observed with daminozide. The following tables summarize key quantitative data from comparative studies.

Table 1: Effect on Main Stem (MS) Length
TreatmentApplication Rate (g ai/ha)Application TimingMain Stem Length (cm)% Reduction vs. Control
Control N/AN/A45.10%
This compound 280Row Closure33.426%
Daminozide 950Row Closure35.222%

Data adapted from Mitchem et al. (1996).

Table 2: Effect on Cotyledonary Lateral Branch (CLB) Length
TreatmentApplication Rate (g ai/ha)Application TimingCLB Length (cm)% Reduction vs. Control
Control N/AN/A85.20%
This compound 280Row Closure61.328%
Daminozide 950Row Closure64.824%

Data adapted from Mitchem et al. (1996).

Table 3: Effect on Row Visibility at Harvest
TreatmentApplication Rate (g ai/ha)Application TimingRow Visibility (1-10 scale)¹
Control N/AN/A1.0
This compound 280Row Closure8.0
Daminozide 950Row Closure7.5

¹Row visibility on a scale of 1 to 10, where 1 = flat canopy with no visible rows and 10 = distinct rows with a triangular canopy shape. Data adapted from Mitchem et al. (1996).

In some instances, this compound has been shown to increase peanut yield by approximately 8%, a benefit not consistently observed with daminozide. However, yield responses to this compound can be inconsistent and may be influenced by environmental conditions and peanut cultivar.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Both this compound and daminozide function as inhibitors of gibberellin (GA) biosynthesis, a crucial pathway for plant growth and development. They act as structural mimics of 2-oxoglutaric acid, a co-substrate for several dioxygenases involved in the later stages of GA synthesis. This competitive inhibition leads to a reduction in the production of physiologically active gibberellins, such as GA₁, which are responsible for stem elongation.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitors Growth Regulators GA12 GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 (Inactive GA) GA19->GA20 GA1 GA1 (Active GA) GA20->GA1 GA 3-oxidase (Dioxygenase) Elongation Stem Elongation GA1->Elongation This compound This compound This compound->GA20 Inhibits Daminozide Daminozide Daminozide->GA20 Inhibits

Inhibition of the late-stage gibberellin biosynthesis pathway.

Experimental Protocols

The following protocols are representative of studies comparing the efficacy of this compound and daminozide in peanuts.

Experimental Design and Treatments
  • Cultivar: Virginia-type peanut (e.g., 'NC 7')

  • Plot Size: Typically 2 rows, 6 to 12 meters long, with a row spacing of 91 cm.

  • Replication: 4 to 6 replications in a randomized complete block design.

  • Treatments:

    • Untreated Control

    • This compound-calcium at rates ranging from 140 to 280 g ai/ha.

    • Daminozide at rates ranging from 950 to 1430 g ai/ha.

  • Application Timing:

    • Early Pegging (PG): Approximately 60-70 days after planting.

    • Row Closure (RC): When lateral vines from adjacent rows are beginning to touch. Applications at RC have generally shown greater efficacy in suppressing vine growth.

  • Application Method: Foliar spray using a CO₂-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 140-187 L/ha) at a constant pressure.

Data Collection and Analysis
  • Vegetative Growth: Main stem and cotyledonary lateral branch lengths are measured at harvest.

  • Row Visibility: Assessed visually at harvest on a scale of 1 (canopy completely flat, rows indistinguishable) to 10 (canopy triangular, rows clearly defined).

  • Yield: Pods are harvested, dried, and weighed to determine yield per hectare.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Experimental_Workflow cluster_treatments Treatments A Peanut Planting (Virginia-type) B Growth Stage Monitoring A->B C Treatment Application (PG or RC stage) B->C T1 Untreated Control T2 This compound T3 Daminozide D Data Collection (at Harvest) E Statistical Analysis D->E F Efficacy Comparison E->F

A generalized workflow for comparative efficacy studies.

Conclusion

The available data strongly indicate that this compound is an effective replacement for daminozide in managing the vegetative growth of peanuts. Both compounds exhibit a similar mechanism of action and result in comparable reductions in vine length and improvements in row visibility. This compound's favorable toxicological profile makes it the preferred choice for modern agricultural practices. Future research should continue to explore optimal application rates and timings for various peanut cultivars and environmental conditions to maximize the benefits of this plant growth regulator.

References

A comparative study of Prohexadione's effects on different fruit crops

Author: BenchChem Technical Support Team. Date: November 2025

Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized in fruit production to manage vegetative vigor and enhance reproductive growth. Its primary mode of action is the inhibition of the late stages of gibberellin (GA) biosynthesis, leading to a reduction in shoot elongation. This report provides a comparative analysis of this compound's effects on various fruit crops, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound-calcium functions by inhibiting 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in the GA biosynthesis pathway. Specifically, it blocks the 3β-hydroxylation of GA20 to the biologically active GA1.[1] This leads to a decrease in active gibberellins, resulting in reduced cell elongation and, consequently, attenuated vegetative growth.[1]

Beyond its primary role in gibberellin inhibition, this compound-calcium also influences other metabolic pathways. It has been observed to affect flavonoid biosynthesis, which can enhance a plant's resistance to certain diseases.[1] Additionally, it can lead to reduced ethylene formation, which may contribute to increased fruit set by preventing premature fruitlet abortion.[1]

Comparative Effects on Different Fruit Crops

The application of this compound-calcium elicits varied responses across different fruit crops, influencing vegetative growth, yield, and fruit quality parameters. The following tables summarize the quantitative effects observed in key studies on pome fruits (apple and pear), stone fruits (sweet cherry), and berry crops (strawberry and grape).

Pome Fruits: Apple (Malus domestica) and Pear (Pyrus communis)

This compound-calcium is extensively used in apple and pear orchards to control excessive shoot growth, which can improve light penetration into the canopy, enhance spray coverage, and reduce pruning costs.[2]

Table 1: Effects of this compound-Calcium on Apple

CultivarApplication Rate & TimingVegetative GrowthFruit SetYieldFruit QualityReturn BloomReference
'McIntosh'250 mg·L⁻¹ at petal fallSignificant reduction in terminal growthMore than doubled-Significant reduction in fruit weightSignificantly reduced
'Mutsu'42 to 250 mg·L⁻¹Terminal growth reducedNo significant increase-Linear reduction in fruit weight with increasing concentrationSignificantly reduced at higher rates
'Gala'42.5 and 125 mg·L⁻¹ (twice per season)Decreased shoot growth rate and tree heightIncreased--Decreased
'Sinap Orlovskii'1.25 + 1.25 g ha⁻¹1.60-1.96 times less one-year shoot lengthIncreasedStimulated significant increaseImproved commercial valueIncreased alternate bearing index
'Kidd's Gala'/M.7AEffective cumulative dose of 250 mg·L⁻¹Season-long control of vigorous shoot growth--No adverse effects-

Table 2: Effects of this compound-Calcium on Pear

CultivarApplication Rate & TimingVegetative GrowthFruit SetYieldFruit QualityReturn BloomReference
'Clapp's Favorite'200 ppm (twice)Minimum annual shoot extension growth (16.92 cm)18.34%51.24 kg/plant Increased fruit weight (82.85 g), TSS (13.21%), and total sugars (10.23%)24.04% increase
'Abbé Fétel'50 and 100 mg·L⁻¹ (four times at 2-week intervals)Reduced shoot growth--Enhanced fruit weight-
'Smith'100-400 mg·L⁻¹Effective control in both seasonsNot affected in the first season, positively affected in the secondNot affected in the first season, positively affected in the secondNot altered at harvest or post-storageNegatively affected
Stone Fruits: Sweet Cherry (Prunus avium)

In sweet cherry production, this compound-calcium is utilized to manage the vigorous upright growth, which can improve light distribution within the canopy and enhance fruit quality.

Table 3: Effects of this compound-Calcium on Sweet Cherry

Cultivar/RootstockApplication Rate & TimingVegetative GrowthFruit SetYieldFruit QualityReference
'Lapins'/Mazzard250 ppm at 30 cm shoot growth25% reduction in total terminal extensionNo effectNo effectIncreased fruit weight and firmness
'Tip Top'/Gisela 61.8 g L⁻¹ (twice)Reduced vigorIncreased by 10%+3 kg per plantIncreased average size, skin firmness (+12%), and red overcolor (+20%)
'Lapins' and 'Sweetheart'150 mg L⁻¹ and 250 mg L⁻¹ (when shoots were 15 cm long and 15 days later or after harvest)Reduced elongation of terminal shoot--Increased fruit firmness
Berry Crops: Strawberry (Fragaria × ananassa) and Grape (Vitis vinifera)

In strawberries, this compound-calcium is primarily used to suppress runner formation, thereby promoting the development of branch crowns and increasing fruit yield. In grapes, it is used to control vine growth and can influence berry size and composition.

Table 4: Effects of this compound-Calcium on Strawberry

CultivarApplication Rate & TimingRunner ProductionCrown DevelopmentYieldFruit QualityReference
'Honeoye'100-200 ppm (one, two, or three times)Greatest inhibition of runner developmentIncreased leaf numberHighest marketable yieldFruit size tended to be reduced with the highest number of sprays
'Seascape' and 'Selva'240 mg/L (single or double application)Reduced by 50%Increased crown numberIncreased for 'Selva'-
'Maehyang'50, 100, 150, or 200 mg·L⁻¹ (foliar spray or drench)Runner length was shorter at higher concentrationsCrown diameter not significantly affectedGreatest number of runner plants at 100-150 mg·L⁻¹ (foliar) and 50-100 mg·L⁻¹ (drench)-
'Pircinque'100, 200, 300, and 400 mg L⁻¹ (at 20 and 30 days after planting)Reduced vegetative growth-Did not influence the number of fruits or fruit mass per plantFirmness was favored by the 400 mg L⁻¹ concentration

Table 5: Effects of this compound-Calcium on Grape

CultivarApplication Rate & TimingVegetative GrowthFruit SetBerry WeightFruit CompositionReference
Cabernet Sauvignon, Chardonnay250 mg/L (at bloom or pre-bloom)-Decreased--
Cabernet Sauvignon, Chardonnay250 mg/L (one to two weeks post-bloom)-No impactReduced-
Cabernet SauvignonMultiple pre- and post-bloom applications of 250 mg/L--DecreasedIncreased color intensity, total anthocyanins, and total phenols
Cabernet Franc---Minimal effectsIncreased must color intensity, total anthocyanins, and total phenols

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on the effects of this compound-calcium on different fruit crops.

Apple: Vegetative Growth, Fruit Set, and Return Bloom
  • Experimental Design: Randomized complete block design with single-tree plots and multiple replications.

  • Treatments: this compound-calcium (formulated as Apogee® or Kudos®) applied as a foliar spray at varying concentrations (e.g., 42.5 to 250 mg·L⁻¹) and timings (e.g., petal fall, 1.5 to 3 inches of shoot growth). Applications were often made using a handgun sprayer to the point of drip.

  • Data Collection:

    • Vegetative Growth: Terminal shoot length was measured from the base to the apex of multiple shoots per tree at the end of the growing season.

    • Fruit Set: The number of fruitlets was counted on selected limbs after "June drop" and expressed as fruit per limb cross-sectional area.

    • Yield: Total fruit weight per tree was recorded at harvest.

    • Fruit Quality: A random sample of fruit per tree was assessed for weight, firmness (using a penetrometer), soluble solids content (using a refractometer), and color.

    • Return Bloom: The number of flower clusters on selected limbs was counted the following spring to assess the treatment's effect on biennial bearing.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and treatment means were separated using tests such as Tukey's HSD or Duncan's multiple range test at a significance level of P ≤ 0.05.

Strawberry: Runner Suppression and Yield
  • Experimental Design: Factorial or split-plot designs are common, with treatments including different this compound-calcium concentrations and application timings or methods (foliar spray vs. drench). Plots typically consist of a set number of plants.

  • Treatments: this compound-calcium was applied at concentrations ranging from 50 to 400 mg L⁻¹. Applications were initiated when runner development was first observed and sometimes repeated at intervals.

  • Data Collection:

    • Runner Production: The total number of runners and daughter plants per mother plant was counted. Runner internode length was also measured.

    • Crown Development: The number of branch crowns per plant was counted at the end of the growing season.

    • Yield: Total marketable fruit weight per plot was recorded during the harvest period.

    • Fruit Quality: Fruit size and firmness were often assessed.

  • Statistical Analysis: ANOVA was used to analyze the data, with mean separation tests to identify significant differences between treatments.

Sweet Cherry: Vegetative Growth and Fruit Quality
  • Experimental Design: Randomized block design with multiple single-tree replicates per treatment.

  • Treatments: Foliar sprays of this compound-calcium were applied at concentrations such as 125 or 250 ppm when shoots reached a specific length (e.g., 15 or 30 cm).

  • Data Collection:

    • Vegetative Growth: Terminal shoot extension was measured periodically throughout the growing season.

    • Fruit Set: The number of flowers and subsequent fruits were counted on representative branches to calculate the percentage of fruit set.

    • Yield: Total fruit weight per tree was measured at harvest.

    • Fruit Quality: Fruit weight, size (diameter), firmness, soluble solids, and titratable acidity were determined from a random sample of fruit.

  • Statistical Analysis: Data were analyzed using ANOVA, and means were compared using appropriate post-hoc tests.

Grape: Vine Growth and Fruit Composition
  • Experimental Design: Randomized complete block design with multiple vine plots per treatment.

  • Treatments: this compound-calcium was applied as a foliar spray at various concentrations (e.g., 250 mg/L) and timings (pre-bloom, bloom, post-bloom).

  • Data Collection:

    • Vegetative Growth: Shoot length and internode length were measured.

    • Yield Components: Berries per cluster, berry weight, and cluster weight were determined at harvest.

    • Fruit Composition: Berry samples were analyzed for total soluble solids (°Brix), titratable acidity, pH, total anthocyanins, and total phenols. Analyses often involve homogenization of berry tissue and spectrophotometric or HPLC methods.

  • Statistical Analysis: ANOVA was used to determine the significance of treatment effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound-calcium and a general experimental workflow for its evaluation in fruit crops.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde GA20 GA20 (inactive) GA12_aldehyde->GA20 GA1 GA1 (active) GA20->GA1 3β-hydroxylase Cell Elongation Cell Elongation GA1->Cell Elongation Prohexadione_Ca This compound-Ca Inhibition Inhibits Prohexadione_Ca->Inhibition Inhibition->GA20 Shoot Growth Shoot Growth Cell Elongation->Shoot Growth

Caption: Inhibition of Gibberellin Biosynthesis by this compound-Ca.

Flavonoid_Biosynthesis_Alteration cluster_flavonoid_pathway Flavonoid Biosynthesis Pathway cluster_proca_effect This compound-Ca Effect Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone Chalcone Isomerase Naringenin_flavanone Naringenin_flavanone Naringenin_chalcone->Naringenin_flavanone Chalcone Isomerase Dihydroflavonols Dihydroflavonols Naringenin_flavanone->Dihydroflavonols Flavanone 3-hydroxylase (F3H) Luteoforol Luteoforol Naringenin_flavanone->Luteoforol Alternative Pathway Anthocyanins_Flavonols Anthocyanins_Flavonols Dihydroflavonols->Anthocyanins_Flavonols Phytoalexin-like compounds Phytoalexin-like compounds Luteoforol->Phytoalexin-like compounds Disease Resistance Disease Resistance Phytoalexin-like compounds->Disease Resistance Prohexadione_Ca This compound-Ca Inhibition Inhibits F3H Prohexadione_Ca->Inhibition Inhibition->Naringenin_flavanone

Caption: Alteration of Flavonoid Biosynthesis by this compound-Ca.

Experimental_Workflow start Experimental Setup design Randomized Block Design start->design treatments Pro-Ca Application (Concentration & Timing) design->treatments data_collection Data Collection treatments->data_collection vegetative Vegetative Growth data_collection->vegetative reproductive Reproductive Growth data_collection->reproductive quality Fruit Quality data_collection->quality analysis Statistical Analysis (ANOVA) vegetative->analysis reproductive->analysis quality->analysis results Results & Comparison analysis->results conclusion Conclusion results->conclusion

Caption: General Experimental Workflow for Pro-Ca Evaluation.

Conclusion

This compound-calcium is a versatile plant growth regulator with significant impacts on a variety of fruit crops. Its primary effect of reducing vegetative growth can lead to numerous benefits, including improved fruit set, yield, and quality, as well as enhanced disease resistance. However, the specific outcomes are highly dependent on the crop, cultivar, application rate, and timing. The data presented in this guide highlight the importance of optimizing this compound-calcium application protocols for each specific fruit production system to maximize its benefits while minimizing potential negative effects, such as reduced fruit size or return bloom. Further research is warranted to explore the long-term effects of repeated this compound-calcium use and its interactions with other orchard management practices.

References

Assessing the Return on Investment of Prohexadione Application in Large-Scale Farming: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The application of plant growth regulators (PGRs) is a critical component of modern large-scale farming, aimed at optimizing plant growth, improving crop quality, and maximizing yield. Prohexadione-calcium (Pro-Ca), a gibberellin biosynthesis inhibitor, has emerged as a significant tool for managing vegetative vigor in various crops. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to assist researchers and agricultural scientists in assessing its return on investment (ROI).

Performance and Economic Impact of this compound-Calcium

This compound-calcium has demonstrated considerable efficacy in controlling excessive vegetative growth, which can lead to improved light penetration within the plant canopy, better resource allocation to reproductive growth, and enhanced disease resistance. These physiological benefits often translate into tangible economic gains through increased yield and improved crop quality.

This compound in Peanut Cultivation

In large-scale peanut farming, Pro-Ca application has shown a promising return on investment, primarily by managing vine growth and subsequently increasing pod yield.

ParameterThis compound-Calcium TreatmentNon-Treated ControlPercentage ChangeEconomic Impact
Yield ( kg/ha ) Increased by 440 to 650 kg/ha [1]Baseline+ (Variable)Higher gross dollar value return per hectare[1]
Net Revenue Increase ($/ha) Up to $210/ha[2][3]Baseline-Positive ROI at reduced application rates[2]
Gross Dollar Value Return/ha (GDR) Higher in all evaluated experimentsLower-Increased profitability
Gross Dollar Value Return/ha Above Treatment Cost (GDRAT) Higher in on-farm trialsLower-Favorable cost-benefit ratio in on-farm settings

Note: The economic impact can be influenced by factors such as cultivar, application rate, and environmental conditions. Reduced rates of this compound-calcium have been shown to provide significant yield improvements and a strong return on investment.

This compound in Apple Orchards

In apple production, Pro-Ca is utilized to control vegetative shoot growth, which can reduce the need for manual pruning and improve fruit quality.

ParameterThis compound-Calcium TreatmentAlternative (e.g., Paclobutrazol) / ControlKey Findings
Shoot Growth Reduction Significant reduction in extension growthPaclobutrazol also effective, but with potential for more significant carry-over effects.Pro-Ca offers effective in-season control.
Fruit Set Can increase fruit set, sometimes requiring more aggressive thinningVariable depending on the alternative.Potential for increased yield but requires careful management.
Fruit Quality Can improve fruit color and firmness.Paclobutrazol can also improve fruit quality.Both can enhance marketable attributes.
Return Bloom Generally no negative impact on return bloom.Trinexapac-ethyl can severely reduce return bloom.Pro-Ca is a favorable option for maintaining consistent annual yields.
Economic Impact Positive through reduced pruning costs and improved fruit quality.Economic data for direct comparison is limited.Pro-Ca presents a viable option for improving orchard profitability.
This compound in Sweet Cherry Production

For sweet cherry cultivation, managing tree vigor is crucial for optimizing light interception and fruit development in high-density orchards.

ParameterThis compound-Calcium TreatmentAlternative (e.g., Ethephon) / ControlKey Findings
Vigor Control Significantly reduces vegetative growth.Ethephon can also reduce shoot growth.Pro-Ca is an effective tool for managing canopy size.
Fruit Set Increased fruit setting by 10% in some studies.Ethephon's primary role is in fruit loosening for mechanical harvesting.Pro-Ca can directly contribute to higher potential yields.
Yield Resulted in an average yield increase of +3 kg per plant in a study.Ethephon is not primarily used for yield enhancement.Pro-Ca shows a direct positive impact on productivity.
Fruit Quality Improved fruit size, firmness, and red overcolor.Ethephon can negatively impact fruit firmness.Pro-Ca can enhance the marketability of the fruit.
Economic Impact Positive due to increased yield and improved fruit quality.Ethephon's economic benefit is mainly through reduced harvest labor costs.Pro-Ca offers a multifaceted approach to improving profitability.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the practical application of this compound-calcium, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

Prohexadione_Signaling_Pathway cluster_gibberellin Gibberellin Biosynthesis Pathway cluster_enzyme Key Enzyme GA12 GA12 GA15 GA15 GA12->GA15 GA 20-oxidase GA24 GA24 GA15->GA24 GA 20-oxidase GA9 GA9 (Inactive Precursor) GA24->GA9 GA 20-oxidase GA4 GA4 (Active Gibberellin) GA9->GA4 GA 3-oxidase GA3_oxidase GA 3-oxidase (GA3ox) (a 2-oxoglutarate-dependent dioxygenase) Elongation Cell Elongation & Vegetative Growth GA4->Elongation Promotes This compound This compound-Ca This compound->inhibition inhibition->GA3_oxidase caption This compound-Ca inhibits the final step of active gibberellin synthesis.

Caption: this compound-Ca's mode of action in the gibberellin biosynthesis pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Application cluster_data Data Collection cluster_analysis Analysis A Plot Design (Randomized Complete Block) B Treatment Groups (Control, Pro-Ca Rates, Alternatives) A->B D Timing of Application (e.g., % Canopy Closure, Growth Stage) B->D C Crop Selection (e.g., Peanut, Apple, Cherry) C->A C->D E Application Method (Foliar Spray) D->E F Vegetative Growth Metrics (e.g., Shoot Length, Plant Height) E->F G Yield and Quality Parameters (e.g., Pod Weight, Fruit Size, Firmness) E->G I Statistical Analysis (ANOVA, Mean Separation) F->I G->I H Economic Data (Input Costs, Market Prices) J Return on Investment (ROI) Calculation H->J I->J caption A generalized workflow for assessing this compound-Ca's ROI.

Caption: A typical experimental workflow for evaluating this compound-Calcium.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following outlines a general protocol for field trials assessing the efficacy of this compound-calcium.

1. Experimental Design:

  • Peanut: Large-plot, on-farm trials are often utilized to reflect real-world farming conditions. A randomized complete block design with multiple replications is standard. Treatments typically include a non-treated control and various rates of Pro-Ca (e.g., 70, 105, and 140 g a.i./ha).

  • Apple: Experiments are often conducted in established orchards. A factorial treatment structure may be used to evaluate interactions with other compounds. Treatments would include a control, and different concentrations of Pro-Ca applied as a foliar spray.

  • Sweet Cherry: Trials are conducted in commercial orchards with established trees. A randomized block design is common, with treatments including an untreated control and Pro-Ca applications at specific growth stages (e.g., between flower bud and petal fall).

2. Application:

  • Peanut: The first application is typically made when at least 50% of the lateral vines from adjacent rows are touching. A second application often follows 14 days later.

  • Apple: Applications are generally made post-bloom when new shoot growth is active. The timing can be critical, with applications at the 30 cm growth stage showing significant growth reduction.

  • Sweet Cherry: Two applications are common, often between the flower bud and petal fall stages, to effectively manage vegetative growth during the critical period of fruit development.

3. Data Collection and Analysis:

  • Vegetative Growth: Measurements such as main stem height, shoot length, and canopy closure are recorded periodically.

  • Yield and Quality: At harvest, parameters like pod yield per hectare (peanuts), fruit number and weight per tree (apples, cherries), fruit firmness, soluble solids content, and color are measured.

  • Economic Analysis: The return on investment is calculated by considering the cost of the Pro-Ca application (product and labor) and the increased revenue from higher yields and improved quality. The formula for ROI is typically: (Additional Income - Treatment Cost) / Treatment Cost.

Comparison with Alternatives

While this compound-calcium has proven to be a valuable tool, it is essential to consider its performance relative to other plant growth regulators.

  • Paclobutrazol: This is another potent gibberellin biosynthesis inhibitor. In apples, both Pro-Ca and paclobutrazol effectively control vegetative growth. However, paclobutrazol is more persistent in the soil and can have carry-over effects in subsequent seasons, which requires careful management of application rates.

  • Ethephon: This compound releases ethylene and is primarily used to promote fruit loosening for mechanical harvesting in crops like sweet cherries. While it can have some effect on vegetative growth, its primary purpose and mode of action are distinct from Pro-Ca. In some cases, a tank mix of Pro-Ca and ethephon has been shown to have a synergistic effect on growth control in sweet cherries.

  • Trinexapac-ethyl: Structurally similar to Pro-Ca, trinexapac-ethyl also inhibits gibberellin biosynthesis. However, it is often used in turfgrass and cereal crops. In apples, higher dosages of trinexapac-ethyl are required for equivalent shoot growth control compared to Pro-Ca, and it has been associated with a significant reduction in return bloom.

  • Daminozide: Previously used in peanuts, daminozide showed similar efficacy in controlling vegetative growth as Pro-Ca. However, due to regulatory concerns, it is no longer widely used in many regions, making Pro-Ca a key alternative.

Conclusion

The application of this compound-calcium in large-scale farming presents a compelling case for a positive return on investment, particularly in peanut, apple, and sweet cherry cultivation. Its ability to effectively manage vegetative growth translates into improved yields and enhanced crop quality. While direct, comprehensive ROI comparisons with all alternative plant growth regulators are not always readily available in published literature, the existing data suggests that Pro-Ca is a competitive and often more favorable option due to its efficacy, favorable toxicological profile, and minimal negative impact on subsequent crops. For researchers and drug development professionals, further investigation into the nuanced economic benefits across a wider range of crops and growing conditions will continue to refine our understanding of this compound's role in sustainable and profitable agriculture.

References

Comparative Stability of Prohexadione in Various Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the stability of Prohexadione across different formulation types, providing researchers, scientists, and drug development professionals with essential data and experimental protocols for informed decision-making.

This compound, a gibberellin biosynthesis inhibitor, is widely utilized in agriculture to regulate plant growth. Its efficacy and shelf-life are critically dependent on the stability of its active ingredient, this compound-calcium, within its formulation. This guide provides a comparative overview of the stability of this compound in common formulation types, supported by experimental data and detailed methodologies.

Executive Summary of Stability Performance

The stability of this compound is significantly influenced by the formulation type. While Water-dispersible Granules (WG) have been the traditional formulation, newer formulations such as Oil Dispersions (OD) and Suspension Concentrates (SC) are emerging with distinct stability profiles.

Based on available data, this compound-calcium in a Water-dispersible Granule (WG) formulation is chemically stable when stored at 54°C for two weeks, which supports a shelf life of at least two years under normal storage conditions[1]. Emerging research on Oil Dispersion (OD) formulations suggests enhanced field efficacy, which may be attributed to improved stability and bioavailability of the active ingredient. However, direct comparative quantitative data from accelerated storage studies for all formulation types remains limited in publicly available literature.

This guide outlines a standardized approach to validating the stability of this compound in different formulations, enabling researchers to generate comparable and reliable data.

Data Presentation: Stability of this compound-calcium

The following table summarizes the expected stability of this compound-calcium in a Water-dispersible Granule (WG) formulation based on accelerated storage testing. Data for other formulation types should be generated using the experimental protocols provided in this guide to allow for direct comparison.

Formulation TypeStorage ConditionDurationActive Ingredient Retention (%)Physical PropertiesReference
Water-dispersible Granule (WG)54°C14 Days≥ 95% (Expected)No significant changes in appearance, dispersibility, or particle size.[1]
Oil Dispersion (OD)54°C14 DaysData to be generatedData to be generated-
Suspension Concentrate (SC)54°C14 DaysData to be generatedData to be generated-

Degradation Pathways and Signaling

The primary degradation pathway for this compound-calcium involves hydrolysis, which is pH-dependent. Under acidic conditions, the propionyl side chain is cleaved, leading to the formation of the despropionyl metabolite[2]. Photolysis can also occur, following a similar degradation pathway and ultimately yielding tricarballylic acid and glutaric acid[1].

The mode of action of this compound involves the inhibition of gibberellin biosynthesis in plants. By blocking the 3β-hydroxylation of GA20 to the biologically active GA1, it effectively reduces cell elongation and vegetative growth.

G cluster_degradation Degradation Pathways cluster_moa Mode of Action Prohexadione_Calcium This compound-Calcium Free_Acid This compound (Free Acid) Prohexadione_Calcium->Free_Acid Hydrolysis (in solution) Despropionyl Despropionyl Metabolite Free_Acid->Despropionyl Hydrolysis (acidic pH) Further_Degradation Tricarballylic Acid, Glutaric Acid Free_Acid->Further_Degradation Photolysis GA1 GA1 (Active Gibberellin) Free_Acid->GA1 Inhibits GA20 GA20 GA20->GA1 3β-hydroxylase Shoot_Elongation Shoot Elongation GA1->Shoot_Elongation

Figure 1: Degradation pathways and mode of action of this compound.

Experimental Protocols

To ensure a standardized and objective comparison of this compound stability in different formulations, the following detailed experimental protocols are provided.

Accelerated Storage Stability Study

This protocol is adapted from the US EPA's accelerated storage stability and corrosion characteristics study protocol.

Objective: To determine the stability of this compound in different formulations under accelerated storage conditions.

Materials:

  • This compound formulations (WG, OD, SC, etc.)

  • Commercial packaging for each formulation type

  • Temperature-controlled oven (54 ± 2°C)

  • Analytical standards of this compound-calcium and its potential degradation products (e.g., despropionyl metabolite)

  • High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometry (MS) detector

  • Appropriate HPLC column (e.g., C18)

  • Solvents and reagents for extraction and mobile phase preparation

Procedure:

  • Initial Analysis (Time 0):

    • For each formulation, take a representative sample.

    • Analyze the initial concentration of this compound-calcium using a validated analytical method (see Protocol 2).

    • Record the physical and chemical properties of the formulation (e.g., appearance, pH, viscosity for liquids, suspensibility for SC, dispersibility and particle size for WG).

  • Storage:

    • Place the formulations in their respective commercial packaging.

    • Store the packaged samples in a temperature-controlled oven at 54 ± 2°C for 14 days.

  • Final Analysis (Time 14 days):

    • After 14 days, remove the samples from the oven and allow them to equilibrate to room temperature.

    • Visually inspect the packaging for any signs of corrosion or degradation.

    • Re-analyze the concentration of this compound-calcium in each formulation.

    • Re-evaluate the physical and chemical properties as done in the initial analysis.

  • Data Analysis:

    • Calculate the percentage of active ingredient retained after 14 days.

    • Compare the physical and chemical properties before and after storage.

Analytical Method for Quantification of this compound and Degradation Products

This protocol outlines a general HPLC method for the quantification of this compound and its despropionyl metabolite. The method should be validated for each formulation matrix.

Objective: To accurately quantify the concentration of this compound and its primary degradation product in various formulations.

Instrumentation:

  • HPLC system with a UV detector (set at approximately 230 nm) or a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier for the mobile phase

  • Analytical standards of this compound-calcium and despropionyl-prohexadione

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound-calcium and despropionyl-prohexadione in a suitable solvent (e.g., methanol or water with pH adjustment).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Extract the active ingredient and degradation products using a suitable solvent. The choice of solvent will depend on the formulation type (e.g., for WG, dissolution in water followed by extraction; for OD, a solvent system that can break the emulsion).

    • Filter the extract through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30-40°C.

  • Quantification:

    • Construct a calibration curve from the peak areas of the analytical standards.

    • Determine the concentration of this compound and its degradation products in the samples by comparing their peak areas to the calibration curve.

G start Start: Obtain Formulation Samples (WG, OD, SC) initial_analysis Time 0 Analysis: - AI Concentration (HPLC) - Physical Properties start->initial_analysis storage Accelerated Storage: 54°C for 14 Days in Commercial Packaging initial_analysis->storage final_analysis Time 14 Days Analysis: - AI Concentration (HPLC) - Physical Properties - Packaging Integrity storage->final_analysis data_comparison Data Comparison & Analysis: - % AI Retention - Changes in Physical Properties final_analysis->data_comparison end End: Stability Profile Determined data_comparison->end

Figure 2: Experimental workflow for validating this compound stability.

Conclusion

Validating the stability of this compound in different formulations is crucial for ensuring product quality, efficacy, and shelf life. This guide provides a framework for conducting comparative stability studies. While existing data supports the stability of the WG formulation, further research is needed to generate comprehensive and directly comparable data for emerging formulations like OD and SC. By following the standardized protocols outlined herein, researchers can contribute to a deeper understanding of this compound stability and facilitate the development of more robust and effective plant growth regulator products.

References

Prohexadione's Metabolic Fingerprint: A Comparative Analysis in Treated and Untreated Plants

Author: BenchChem Technical Support Team. Date: November 2025

Prohexadione-calcium (Pro-Ca) is a widely utilized plant growth regulator that strategically curtails vegetative growth by inhibiting the biosynthesis of active gibberellins. This guide provides a comparative metabolomic analysis of Pro-Ca-treated versus untreated plants, offering insights into the biochemical shifts induced by this compound. The information presented is targeted towards researchers, scientists, and professionals in drug development to facilitate a deeper understanding of Pro-Ca's mode of action and its broader metabolic implications.

Quantitative Metabolomic Data Summary

The application of this compound-calcium instigates a cascade of metabolic alterations. The primary mechanism involves the inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in the late stages of gibberellin (GA) biosynthesis and in the flavonoid pathway.[1][2] This interference leads to a reduction in growth-active GAs and a modulation of flavonoid and other phenolic compounds.[2][3] The following tables summarize the key quantitative changes observed in various plant species upon Pro-Ca treatment.

Plant SpeciesTreatmentGibberellin LevelsKey FindingReference
Medicago truncatulaThis compound-calciumGA3 and GA4Inhibited[4]
Fruit TreesThis compound-CaGrowth-active GAsBlocked formation

Table 1: Effect of this compound on Gibberellin Levels. This table illustrates the primary effect of this compound as an inhibitor of gibberellin biosynthesis.

Plant SpeciesTreatmentFlavonoid/Phenolic CompoundChangeReference
Herbaceous Peony (Paeonia lactiflora)Pro-CaTotal Anthocyanin, Anthoxanthin, FlavonoidDecreased
Apple and Pear ShootsThis compound-CaFlavanone 3-hydroxylase activityInhibited
Apple and Pear ShootsThis compound-Ca3-deoxyflavonoids (e.g., luteoforol)Induced formation
Medicago truncatulaThis compound-calciumFlavonoid and Isoflavonoid BiosynthesisUp-regulated
Various Fruit Crops (e.g., strawberry, grapevine)This compound-Ca3-deoxycatechinsFormation induced

Table 2: Comparative Analysis of Flavonoid and Phenolic Compound Abundance. This table highlights the significant impact of this compound on the flavonoid biosynthesis pathway, leading to varied responses in different plant species and compounds.

Plant SpeciesTreatmentMetabolite ClassNotable ChangesReference
Rice (Oryza sativa) under salt stressPro-CaOsmotic adjustment substances (soluble protein, proline)Increased
Rice (Oryza sativa) under salt stressPro-CaPhotosynthetic pigments (Chlorophyll a, b, carotenoids)Increased
Rice (Oryza sativa) under salt stressPro-Ca + NaClCarbohydrates (soluble sugar, sucrose, starch)Increased compared to NaCl alone
Grape (Vitis vinifera)600 mg·L⁻¹ Pro-CaVolatile compounds (aldehydes, esters, alcohols, phenols, acids, ketones, terpenes)Significantly higher
Grape (Vitis vinifera)600 mg·L⁻¹ Pro-CaSoluble sugar, citric acid, malic acidIncreased
Mango (Mangifera indica)SPD (compound including Pro-Ca)Lipids (lysophosphatidylethanolamine, lysophosphatidylcholine), proline, ascorbic acid, carbohydrates, tanninsAccumulated during dormancy release
Medicago truncatulaThis compound-calciumNitrogen MetabolismDown-regulated
Fruit TreesThis compound-CaEthyleneReduced formation

Table 3: Broad-Spectrum Metabolomic Changes in this compound-Treated Plants. This table summarizes other significant metabolic alterations observed in response to this compound treatment across different plant species and conditions.

Experimental Protocols

The findings presented in this guide are based on studies employing widely accepted metabolomic analysis techniques. A generalized experimental protocol for such a comparative study is outlined below.

1. Plant Material and Treatment:

  • Plants are cultivated under controlled environmental conditions (e.g., growth chamber or greenhouse) to ensure uniformity.

  • A solution of this compound-calcium at a specified concentration (e.g., 100 mg·L⁻¹) is applied to the treatment group, typically via foliar spray. The control group is treated with a blank solution (e.g., water).

  • Plant tissues (e.g., leaves, stems, roots) are harvested at specific time points post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C to quench metabolic activity.

2. Metabolite Extraction:

  • Frozen plant tissue is ground to a fine powder in the presence of liquid nitrogen.

  • Metabolites are extracted using a suitable solvent system, often a mixture of methanol, water, and an internal standard.

  • The extract is vortexed and centrifuged to pellet cellular debris. The supernatant containing the metabolites is collected for analysis.

3. Metabolomic Analysis (LC-MS/MS):

  • The metabolite extract is analyzed using an Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) system.

  • Chromatographic separation is achieved on a C18 column with a gradient elution program using mobile phases typically consisting of water with formic acid (A) and acetonitrile with formic acid (B).

  • Mass spectrometry is performed in both positive and negative ion modes to detect a wide range of metabolites.

  • Metabolite identification is carried out by comparing the m/z values, retention times, and fragmentation patterns with a reference library of standards.

4. Data Analysis:

  • Raw data is processed for peak picking, alignment, and normalization.

  • Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to identify differential metabolites between the treated and untreated groups.

  • Metabolites with a Variable Importance in Projection (VIP) score > 1 and a statistically significant fold change (e.g., ≥ 2 or ≤ 0.5) are considered differentially abundant.

  • Pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) is performed to understand the biological pathways affected by the treatment.

Visualizing the Impact of this compound

To better illustrate the mechanisms and workflows discussed, the following diagrams are provided.

G Experimental Workflow for Comparative Metabolomics Plant_Growth Plant Cultivation (Controlled Environment) Treatment This compound-Ca Treatment vs. Control Plant_Growth->Treatment Sampling Tissue Harvesting & Quenching Treatment->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Statistical Analysis Analysis->Data_Processing Identification Differential Metabolite Identification & Pathway Analysis Data_Processing->Identification

Caption: A generalized workflow for a comparative metabolomic study of this compound-treated plants.

G This compound's Impact on Gibberellin and Flavonoid Biosynthesis cluster_1 Flavonoid Biosynthesis Pathway GA_precursor GA Precursors (e.g., GA20) GA_active Active Gibberellins (e.g., GA1) GA_precursor->GA_active GA 3-hydroxylase (2-ODD enzyme) Flavanone Flavanones Dihydroflavonol Dihydroflavonols Flavanone->Dihydroflavonol Flavanone 3-hydroxylase (F3H - 2-ODD enzyme) Anthocyanins_Flavonols Anthocyanins & Flavonols Dihydroflavonol->Anthocyanins_Flavonols ANS/FLS (2-ODD enzymes) This compound This compound-Ca This compound->GA_active Inhibits This compound->Dihydroflavonol Inhibits This compound->Anthocyanins_Flavonols Inhibits

Caption: this compound-Ca competitively inhibits 2-oxoglutarate-dependent dioxygenases (2-ODD), impacting both gibberellin and flavonoid biosynthesis.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Prohexadione Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of prohexadione, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound and its containers with care. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and eye protection.[1] In the event of a spill, avoid creating dust, contain the spillage, and collect the material for disposal in a labeled, closable container.[2][3]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound waste must comply with all national, state, and local regulations.[2] Improper disposal is a violation of federal law and can lead to environmental contamination.[3]

  • Unused or Excess Product: Unused this compound that cannot be used should be disposed of as controlled waste through a licensed contractor. Alternatively, it may be taken to an approved waste disposal facility. Do not empty any this compound waste into drains or release it directly into the environment.

  • Empty Containers: Proper disposal of empty containers is critical to prevent residual contamination.

    • Do Not Reuse: Under no circumstances should this compound containers be reused for any other purpose.

    • Triple Rinse: Nonrefillable containers must be thoroughly cleaned. A common and effective method is the triple rinse procedure:

      • Empty the remaining contents into application equipment or a mix tank.

      • Fill the container one-quarter full with water and recap it.

      • Shake the container for 10 seconds.

      • Pour the rinsate into the application equipment or a mix tank for later use or proper disposal.

      • Repeat this procedure two more times.

    • Final Disposal: Once cleaned, the container can be offered for recycling if available. If recycling is not an option, puncture the container and dispose of it in a sanitary landfill or by incineration, as permitted by state and local authorities. If burning is allowed, stay out of the resulting smoke.

  • Contaminated Materials: Any materials, such as PPE or spill absorbents, that have come into contact with this compound should be placed in a sealed container and disposed of as hazardous waste according to institutional and regulatory guidelines.

Environmental Fate and Impact

This compound-calcium is not expected to persist in the environment and demonstrates a low potential for bioaccumulation. Its primary route of dissipation in the soil is through oxidative mineralization to carbon dioxide. While it can be mobile in some soils, its rapid degradation suggests a low potential for groundwater contamination.

Environmental CharacteristicValue/DescriptionCitation
Persistence Not expected to persist in the environment.
Bioaccumulation Potential Low potential to bioaccumulate.
Mobility in Soil Can be mobile in some soils, but rapid degradation mitigates groundwater contamination risk.
Aquatic Toxicity Classified as "practically non-toxic" to aquatic fish and invertebrates on an acute exposure basis.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

ProhexadioneDisposal cluster_waste This compound Waste cluster_product Unused Product cluster_container Empty Container Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType UnusedProduct Unused or Excess Product WasteType->UnusedProduct Product EmptyContainer Empty Container WasteType->EmptyContainer Container LicensedContractor Dispose via Licensed Contractor or Approved Facility UnusedProduct->LicensedContractor TripleRinse Triple Rinse Container EmptyContainer->TripleRinse RecycleOption Recycling Available? TripleRinse->RecycleOption Recycle Offer for Recycling RecycleOption->Recycle Yes Landfill Dispose in Sanitary Landfill or Incinerate (if permitted) RecycleOption->Landfill No

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Prohexadione

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Prohexadione, a plant growth regulator. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, its purpose, and relevant standards.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile rubber, Butyl rubber (≥14 mils)To prevent skin contact and absorption.[1]
Eye and Face Protection Safety glasses with side-shields or GogglesANSI Z87.1 / EN 166To protect eyes from dust and splashes.[2][3]
Face shield-Recommended when there is a significant risk of splashing.
Body Protection Long-sleeved shirt and long pants-To minimize skin exposure.[4][5]
Lab coat or chemical-resistant apron-To protect personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorParticulate filter (e.g., N95)Required when dust generation is likely or ventilation is inadequate.

Always inspect PPE for integrity before use and follow the manufacturer's instructions for cleaning, maintenance, and disposal.

Acute Toxicity Data for this compound-calcium

Understanding the toxicological profile of a substance is crucial for risk assessment. The following table summarizes the acute toxicity data for this compound-calcium.

Route of ExposureTest AnimalLD50/LC50 ValueToxicity Category
Oral Rat>5000 mg/kgLow
Dermal Rat>2000 mg/kgLow
Inhalation (4-hour) Rat>4.21 mg/LLow

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to kill 50% of a group of test animals.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling and Storage Protocol

Step 1: Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Use local exhaust ventilation if dust generation is unavoidable.

Step 2: Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling and before breaks.

Step 3: Storage

  • Store in the original, tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from food, drink, and animal feedingstuffs.

  • Store locked up and out of the reach of children.

Waste Disposal Plan

Step 1: Characterization of Waste

  • All materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, should be considered hazardous waste.

Step 2: Collection and Segregation

  • Collect waste in suitable, labeled, and sealed containers.

  • Do not mix with other waste streams unless explicitly permitted.

Step 3: Disposal

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal facility.

  • Do not dispose of undiluted chemicals on-site or release them into the environment.

  • Triple rinse empty containers, adding the rinsate to the spray tank or a designated waste container.

Emergency Response Workflow: this compound Spill

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination. The following workflow outlines the necessary steps.

Workflow for responding to a this compound spill.
Detailed Spill Response Protocol

Step 1: Evacuate Immediate Area

  • Immediately clear the area of all personnel to prevent further exposure.

Step 2: Alert Others & Lab Supervisor

  • Notify colleagues in the vicinity and your laboratory supervisor about the spill.

Step 3: Don Appropriate PPE

  • Before re-entering the area, put on the full complement of recommended PPE, including respiratory protection.

Step 4: Contain the Spill

  • For larger spills, dike the area to prevent further spread.

  • Cover drains to prevent entry into waterways.

Step 5: Absorb the Material

  • For liquid spills, use an inert absorbent material such as sand, sawdust, or a general-purpose binder.

  • For solid spills, carefully sweep up the material to avoid generating dust.

Step 6: Collect Contaminated Material

  • Place all contaminated absorbent material and swept-up this compound into a suitable, labeled container for hazardous waste.

Step 7: Decontaminate the Area

  • Clean the spill area thoroughly with water and detergents, observing environmental regulations.

  • Collect all decontamination water for proper disposal.

Step 8: Dispose of Waste

  • Dispose of the sealed container of contaminated material through your institution's hazardous waste program.

Step 9: Report the Incident

  • Complete any necessary incident reports as required by your institution's safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.